Product packaging for HO-PEG14-OH(Cat. No.:CAS No. 1189112-05-7)

HO-PEG14-OH

カタログ番号: B1679189
CAS番号: 1189112-05-7
分子量: 634.8 g/mol
InChIキー: ILLKMACMBHTSHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetradecaethylene glycol is a poly(ethylene glycol) containing 14 ethyleneoxy units. It has a role as an epitope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58O15 B1679189 HO-PEG14-OH CAS No. 1189112-05-7

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLKMACMBHTSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217766
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189112-05-7, 67411-64-7
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Deep Dive into HO-PEG14-OH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties, experimental applications, and fundamental roles of HO-PEG14-OH, a discrete polyethylene glycol (PEG) linker increasingly pivotal in the fields of bioconjugation, targeted drug delivery, and novel therapeutic modalities. As a homobifunctional linker, its two terminal hydroxyl groups offer versatile handles for chemical modification, enabling its use in sophisticated applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound, also known as tetradecaethylene glycol, is a monodisperse PEG compound, meaning it consists of a precise number of repeating ethylene glycol units. This high degree of purity is a significant advantage over traditional polydisperse PEG mixtures, leading to better-defined conjugates with consistent and reproducible pharmacological profiles.

A summary of its key physicochemical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C28H58O15[1]
Molecular Weight 634.751 g/mol [1]
CAS Number 1189112-05-7[1]
Purity Typically ≥95%[1]
Synonyms 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol, PEG14[1]
Appearance White to off-white solid or waxy solidInferred from similar PEG compounds
Solubility Soluble in water and most organic solvents.[2]General property of PEGs
Storage Recommended at -5°C, kept in a dry and dark environment.[1][1]

Experimental Protocols: A Representative Approach

The terminal hydroxyl groups of this compound are not inherently reactive towards biomolecules. Therefore, a two-step process involving activation followed by conjugation is typically employed. The following protocols provide a general framework for this process. It is important to note that optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific target molecules.

Activation of Hydroxyl Groups (Tresylation)

This protocol describes the activation of the terminal hydroxyl groups using tresyl chloride, rendering them highly reactive towards primary amines on biomolecules.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with continuous stirring.

  • Slowly add tresyl chloride (typically a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it proceed at room temperature for an additional 1.5 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Dry the final product under a vacuum.

  • Confirm the structure and purity of the tresyl-activated PEG14 by ¹H NMR spectroscopy.

Conjugation to a Protein

This protocol outlines the conjugation of the tresyl-activated PEG to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Tresyl-activated this compound

  • Protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., Tris or glycine buffer)

Procedure:

  • Dissolve the tresyl-activated this compound in the protein solution. The molar ratio of activated PEG to the protein will need to be optimized for the desired degree of PEGylation.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle agitation for a duration of 2 to 24 hours. The optimal time and temperature will depend on the specific protein's stability and reactivity.

  • Monitor the progress of the conjugation by SDS-PAGE, which will reveal a shift in the molecular weight of the protein upon successful PEGylation.

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will consume any unreacted tresyl-activated PEG.

  • Incubate for an additional 30 minutes to ensure the quenching process is complete.

  • Purify the resulting PEGylated protein using appropriate chromatography techniques, such as size-exclusion or ion-exchange chromatography.

Characterization of this compound and its Conjugates

Precise characterization is crucial for ensuring the quality and consistency of this compound and its bioconjugates.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected ¹H NMR spectral features can be inferred from analogous discrete PEG structures. The spectrum would be characterized by:

  • A prominent, broad singlet around 3.64 ppm, corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-) of the ethylene glycol units.

  • A triplet at approximately 3.71 ppm, corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for confirming the molecular weight of discrete PEGs. For this compound, a single, prominent peak corresponding to the sodium adduct ([M+Na]⁺) would be expected at approximately m/z 657.74. The absence of a broad distribution of peaks confirms the monodispersity of the sample.

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in the design of advanced drug delivery systems and novel therapeutic modalities.

Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs.[3] A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of disease-causing proteins.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled Recycled for another cycle

PROTAC Mechanism of Action
Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the PEG linker plays a crucial role in connecting a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The hydrophilic nature of the PEG chain can enhance the solubility and stability of the ADC, and by carefully selecting the linker chemistry, controlled release of the payload at the target tumor site can be achieved.

ADC_Workflow cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) (Stable in Bloodstream) Tumor_Cell Tumor Cell (Antigen Overexpression) ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Cytotoxic Payload Lysosome->Released_Payload 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death 5. Induction of Cytotoxicity

Antibody-Drug Conjugate (ADC) Workflow

References

An In-depth Technical Guide to HO-PEG14-OH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical structure, synthesis, and key applications of HO-PEG14-OH, a discrete polyethylene glycol (dPEG®) linker. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides experimental protocols, and visualizes key processes to facilitate its use in advanced biomedical applications.

Core Properties and Chemical Structure

This compound is a homobifunctional, monodisperse polyethylene glycol derivative.[1][2] Unlike traditional polymeric PEGs, which are a mixture of different chain lengths, this compound consists of a precise chain of 14 ethylene oxide units, capped at both ends by hydroxyl (-OH) groups.[1][3][4] This defined structure ensures batch-to-batch consistency and reproducibility in research and manufacturing. The ethylene glycol backbone imparts high water solubility, biocompatibility, and low immunogenicity, making it an ideal component in drug delivery and bioconjugation.[2][3][5][6]

Chemical Structure:

HO-(CH₂CH₂O)₁₄-H

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1189112-05-7[1][5][7]
Molecular Formula C₂₈H₅₈O₁₅[7]
Molecular Weight 634.751 g/mol [1][7]
Purity ≥95%[1][7]
Appearance Colorless Liquid or White Solid[8][7]
Storage Conditions Store at 2-8°C or -5°C, keep dry and sealed.[1]

Synthesis of Discrete this compound

The synthesis of discrete PEG linkers like this compound avoids traditional polymerization methods, which produce polydisperse mixtures.[3] Instead, a patented, stepwise organic synthesis methodology is employed to build the molecule with a precise number of ethylene oxide units.[3][9] This ensures a single molecular entity with a defined chain length and molecular weight.[3]

While the exact proprietary synthesis methods are patented, a representative experimental approach involves a convergent, stepwise strategy using protected PEG building blocks. A common method is the iterative Williamson ether synthesis.

Experimental Protocol: Stepwise Synthesis of this compound (Illustrative)

This protocol outlines a plausible, multi-step synthesis for building the this compound molecule. This approach relies on protecting group chemistry to control the sequential addition of ethylene glycol units.

Materials:

  • Triethylene glycol (TEG)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diethylene glycol

  • Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Monobenzylation of Triethylene Glycol (TEG)

    • Dissolve TEG (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C and add NaH (1.1 eq) portion-wise.

    • Stir for 30 minutes, then add benzyl bromide (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to yield HO-PEG3-OBn.

  • Step 2: Tosylation of HO-PEG3-OBn

    • Dissolve HO-PEG3-OBn (1.0 eq) in pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir at 0°C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer sequentially with cold HCl (1M), saturated NaHCO₃, and brine.

    • Dry over MgSO₄, concentrate, and purify to yield TsO-PEG3-OBn.

  • Step 3: Synthesis of a Protected PEG6 Building Block

    • Dissolve triethylene glycol (excess, ~5 eq) in anhydrous THF and add NaH (1.1 eq) at 0°C.

    • Stir for 30 minutes, then add TsO-PEG3-OBn (1.0 eq) dissolved in THF.

    • Stir at room temperature overnight.

    • Work up as in Step 1 to isolate the HO-PEG6-OBn intermediate.

    • Repeat Step 2 to convert this intermediate to TsO-PEG6-OBn.

  • Step 4: Iterative Chain Elongation

    • Repeat the Williamson ether synthesis (as in Step 3) and subsequent tosylation (as in Step 2) iteratively.

    • For example, react TsO-PEG6-OBn with the sodium salt of HO-PEG8-OH (prepared similarly) to create a protected HO-PEG14-OBn molecule. Note: This is a simplified representation; a more common industrial approach uses smaller, more manageable building blocks.

  • Step 5: Final Deprotection

    • Dissolve the final protected PEG chain (e.g., BnO-PEG14-OBn, assuming a symmetric build) in ethanol.

    • Add Pd/C (10 mol%).

    • Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon or Parr shaker) overnight.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

    • Purify via column chromatography or recrystallization.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the iterative synthesis process.

G cluster_0 Building Block Preparation cluster_1 Iterative Chain Elongation cluster_2 Finalization start Start with Short PEG (e.g., Triethylene Glycol) protect Protect one Hydroxyl Group (e.g., Benzylation) start->protect activate Activate other Hydroxyl Group (e.g., Tosylation) protect->activate couple Couple Activated Block with another Protected PEG Alcohol (Williamson Ether Synthesis) activate->couple purify1 Purify Elongated Chain couple->purify1 reactivate Re-activate Terminal -OH purify1->reactivate reactivate->couple Repeat 'n' times deprotect Remove Protecting Groups (e.g., Hydrogenolysis) reactivate->deprotect After reaching desired length purify2 Final Purification deprotect->purify2 product This compound purify2->product

Caption: Logical workflow for the stepwise synthesis of discrete this compound.

Applications and Experimental Use

This compound is a versatile linker used in bioconjugation, drug delivery, and nanotechnology.[1][5] Its two terminal hydroxyl groups can be functionalized to create heterobifunctional or homobifunctional linkers for various applications, including:

  • Antibody-Drug Conjugates (ADCs): Serves as a hydrophilic spacer between the antibody and the cytotoxic payload, improving solubility and pharmacokinetic properties.

  • PROTACs: Used as a linker to connect a target protein binder and an E3 ligase ligand.[10]

  • PEGylation: Covalently attaching it to proteins, peptides, or small molecules can increase their circulation half-life, improve stability, and reduce immunogenicity.[3][5][11]

  • Surface Modification: Functionalizing nanoparticles or biomaterials to reduce non-specific protein binding and improve biocompatibility.[5]

Experimental Protocol: Activation of Terminal Hydroxyls for Conjugation

To be used as a linker, the terminal hydroxyl groups of this compound must first be converted into more reactive functional groups. This protocol describes a general procedure for activating the hydroxyls by converting them to mesylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or azides).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C using an ice bath.

  • Activation Reaction:

    • Add triethylamine (2.5 eq) to the cooled solution and stir for 10 minutes.

    • Add methanesulfonyl chloride (2.2 eq) dropwise via syringe. Ensure the temperature remains at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, dilute HCl (0.5 M), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, MsO-PEG14-OMs.

    • Purify the product using flash column chromatography (e.g., with an ethyl acetate/hexanes gradient).

  • Further Conjugation:

    • The resulting MsO-PEG14-OMs can be directly used in reactions with nucleophiles. For example, reacting it with sodium azide will yield N₃-PEG14-N₃, a key intermediate for click chemistry. Reacting it with an amine-containing molecule will form a secondary amine linkage.

Bioconjugation Workflow Visualization

This diagram shows a typical workflow for using this compound as a linker in a bioconjugation application, such as creating an ADC.

G cluster_0 cluster_1 peg This compound activate Step 1: Activate Termini (e.g., -OH -> -OMs) peg->activate functionalize Step 2: Introduce Functional Groups (e.g., Maleimide, Azide) activate->functionalize linker Activated Bifunctional PEG14 Linker functionalize->linker conjugate1 Step 3a: Conjugate to Drug linker->conjugate1 Arm 1 conjugate2 Step 4: Conjugate to Biomolecule linker->conjugate2 Arm 2 drug Drug Payload (with -NH2 or -SH) drug->conjugate1 conjugate1->conjugate2 biomolecule Biomolecule (e.g., Antibody with -SH) biomolecule->conjugate2 final_product Final Bioconjugate (e.g., ADC) conjugate2->final_product G center This compound Structure attr1 Monodisperse (Discrete Chain Length) center->attr1 attr2 Hydrophilic Backbone (14 Ethylene Oxide Units) center->attr2 attr3 Homobifunctional (Two Terminal -OH Groups) center->attr3 prop1 Reproducibility & Consistency attr1->prop1 prop2 High Water Solubility attr2->prop2 prop3 Biocompatibility & Low Immunogenicity attr2->prop3 prop4 Chemical Versatility attr3->prop4 app1 Drug Delivery prop1->app1 prop2->app1 app2 Bioconjugation (ADCs, PROTACs) prop2->app2 app3 Nanotechnology prop3->app3 prop4->app2

References

The Role of PEG14 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of discrete polyethylene glycol (PEG) linkers, specifically focusing on PEG14, in the field of bioconjugation. As the demand for precisely engineered therapeutic and diagnostic biomolecules grows, understanding the contribution of each component of a bioconjugate is paramount. This document delves into the core principles of PEGylation with short, discrete PEG chains, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Principles of PEGylation with Short, Discrete PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has become an indispensable tool in bioconjugation. The process of covalently attaching PEG chains to biomolecules, known as PEGylation, can significantly enhance their therapeutic properties. While traditionally associated with large, polydisperse polymers, the use of short, discrete PEG (dPEG®) linkers, such as PEG14 (containing 14 ethylene oxide units), offers a higher degree of precision and homogeneity in the final bioconjugate.

The primary advantages of incorporating short PEG linkers like PEG14 into bioconjugates, particularly in the context of antibody-drug conjugates (ADCs), include:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[1][2] This improved solubility is crucial for formulation and in vivo stability.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[3][4] This extended circulation time can result in greater accumulation of the therapeutic at the target site.

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[5] Shorter PEG chains are particularly interesting as they can provide sufficient hydrophilicity without significantly increasing the overall size of the conjugate, which could otherwise hinder tumor penetration.[6]

  • Precise Control over Conjugate Stoichiometry: The use of discrete PEG linkers with a defined number of ethylene glycol units allows for the synthesis of homogeneous bioconjugates with a precise molecular weight. This is a significant advantage for analytical characterization and regulatory approval processes.

Data Presentation: The Quantitative Impact of Short PEG Linkers

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies that illustrate the impact of short PEG linkers on key properties of ADCs. While specific data for PEG14 is limited in publicly available literature, the trends observed with structurally similar short PEG linkers (e.g., PEG8, PEG12, PEG24) provide valuable insights.

Table 1: Effect of Short PEG Linker Length on ADC Toxicity and In Vivo Performance

LinkerADC PlatformDose (mg/kg)ObservationSurvival Rate (28 days)Reference
PEG0 Non-targeted ADC-MMAE20All mice died by day 50%[5]
PEG8 Non-targeted ADC-MMAE20No deaths observed100%[5]
PEG12 Non-targeted ADC-MMAE20No deaths observed100%[5]

This data highlights the dramatic reduction in toxicity achieved by incorporating even short PEG linkers.

Table 2: Impact of PEG Linker Length on Pharmacokinetics and Efficacy of a Miniaturized ADC

ConjugatePEG LinkerHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)In Vivo Tumor Growth InhibitionReference
HM None1x1xModerate[7]
HP4KM 4 kDa PEG2.5x4.5xImproved[7]
HP10KM 10 kDa PEG11.2x22xMost Ideal[7]

This study demonstrates that while longer PEG chains can reduce in vitro potency, the significant improvement in half-life can lead to superior overall in vivo efficacy.

Table 3: Influence of PEG Linker Length on Dendritic Cell Targeting

Linker LengthTarget Cell TypeTargeting EfficiencyReference
0.65 kDa PEG Immortalized Dendritic Cells (DC2.4)Highest[8]
2 kDa PEG Primary Dendritic Cells (BMDCs)Suboptimal[8]
5 kDa PEG Primary Dendritic Cells (BMDCs, cDC1s)Highest[8]

This data indicates that the optimal PEG linker length for cell targeting can be cell-type dependent.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involved in the synthesis and characterization of bioconjugates utilizing a discrete PEG linker like PEG14. These protocols are based on established methods and can be adapted for specific applications.

Synthesis of a PEG14-Containing Antibody-Drug Conjugate via Thiol-Maleimide Chemistry

This protocol describes a common strategy for conjugating a maleimide-functionalized PEG14-drug linker to an antibody. This method targets cysteine residues, which can be naturally occurring or engineered into the antibody for site-specific conjugation.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in PBS buffer, pH 7.2-7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG14-drug linker stock solution (e.g., 10 mM in DMSO or DMF)

  • Quenching solution (e.g., 10 mM N-acetylcysteine or cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction buffers (e.g., PBS with EDTA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Antibody Reduction (to generate free thiols): a. Prepare the antibody solution in a suitable reaction buffer. b. Add a 10- to 20-fold molar excess of TCEP to the antibody solution. c. Incubate the reaction mixture for 1-2 hours at 37°C under an inert gas atmosphere to prevent re-oxidation of the thiols. d. Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation Reaction: a. Immediately after reduction and buffer exchange, add the Maleimide-PEG14-drug linker stock solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is a typical starting point.[9] b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. b. Incubate for an additional 20-30 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unreacted linker-drug, quenching agent, and any aggregates using SEC or TFF. b. The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Workflow for ADC Synthesis via Thiol-Maleimide Chemistry

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody (with disulfide bonds) TCEP Add TCEP Antibody->TCEP Incubate Reduced_Ab Reduced Antibody (with free thiols) TCEP->Reduced_Ab Purify_Reduce Remove Excess TCEP (Desalting/Dialysis) Reduced_Ab->Purify_Reduce Mix Mix Purify_Reduce->Mix Linker Maleimide-PEG14-Drug Linker->Mix Crude_ADC Crude ADC Mixture Mix->Crude_ADC Incubate Quench Quench Reaction (e.g., N-acetylcysteine) Crude_ADC->Quench Purify_Final Purify ADC (SEC/TFF) Quench->Purify_Final Final_ADC Purified ADC Purify_Final->Final_ADC

Workflow for the synthesis of an antibody-drug conjugate.
Characterization of the PEG14-ADC

a. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated drug-linkers will be more hydrophobic and have longer retention times. The weighted average of the peak areas can be used to calculate the average DAR.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drug-linkers. Deconvolution of the mass spectrum allows for the determination of the relative abundance of each species and the calculation of the average DAR.[12]

b. Analysis of Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation. The monomeric ADC peak should be the major species, with minimal high molecular weight species (aggregates).

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions, confirming the covalent attachment of the drug-linker to the antibody chains.

Signaling Pathways and Mechanism of Action

The primary role of the PEG14 linker in a bioconjugate is to optimize its physicochemical and pharmacokinetic properties to ensure the efficient delivery of the active molecule (e.g., a cytotoxic drug in an ADC) to its target. The PEG linker itself is not generally considered to directly modulate intracellular signaling pathways. Instead, the mechanism of action is dictated by the payload.

In the case of an ADC, the general mechanism of action is as follows:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a target cell (e.g., a cancer cell).

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Trafficking: The complex is trafficked to intracellular compartments, most commonly lysosomes.

  • Payload Release: Inside the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis of the target cell.[13]

General Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-PEG14-Drug) Binding Binding ADC->Binding Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Simplified signaling pathway for ADC-mediated cell death.

While the PEG14 linker does not directly participate in signaling, its properties are crucial for the successful execution of this entire process. An optimized linker ensures that the ADC remains stable in circulation, reaches the target cell, and is efficiently internalized, thereby maximizing the therapeutic window and the overall efficacy of the bioconjugate. The choice of a discrete linker like PEG14 allows for a more uniform product, which can lead to more predictable and reproducible biological outcomes.

References

The Core Principles of Utilizing HO-PEG14-OH as a Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern bioconjugation and drug delivery, renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] Among the diverse array of PEG derivatives, HO-PEG14-OH, a homobifunctional linker with terminal hydroxyl groups, offers a versatile platform for covalently connecting two molecular entities. This in-depth technical guide elucidates the fundamental principles, experimental protocols, and key considerations for the effective use of this compound in research and drug development.

This compound is a discrete PEG linker comprising 14 ethylene glycol units, providing a defined spacer length to rationally design complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6] Its hydrophilic and flexible nature can improve the biopharmaceutical properties of conjugated molecules by increasing their hydrodynamic radius, shielding them from enzymatic degradation, and reducing immunogenicity.[1][7]

Core Principles of this compound Linker Chemistry

The utility of this compound as a linker hinges on the chemical modification of its terminal hydroxyl (-OH) groups. By themselves, hydroxyl groups are relatively unreactive towards common functional groups on biomolecules under physiological conditions. Therefore, activation of these hydroxyl groups is a prerequisite for most conjugation strategies.

The general workflow for utilizing this compound involves a two-step process:

  • Activation of the Hydroxyl Groups: The terminal -OH groups are converted into more reactive functional groups.

  • Conjugation to Target Molecules: The activated PEG linker is then reacted with the desired biomolecules or small molecules.

Alternatively, the hydroxyl groups can be chemically transformed into other functionalities, such as amines or carboxylic acids, to enable different coupling chemistries.

Data Presentation: Physicochemical and Reactivity Data

While specific quantitative data for this compound is not extensively published, the following table summarizes typical data for similar short-chain diol-PEG linkers and the expected outcomes of their activation and conjugation.

ParameterValue/RangeRemarks
Molecular Weight ~635 g/mol For HO-(CH₂CH₂O)₁₄-H
Solubility HighSoluble in water and most organic solvents.
Hydroxyl Activation Efficiency >90%Typically achieved with mesylation or tresylation under optimized conditions.
Conversion to Amine/Carboxylic Acid >95%High conversion rates are generally achievable with appropriate synthetic methods.
Conjugation Efficiency (to amines) 60-90%Dependent on the specific molecules being conjugated and reaction conditions.
Stability of Activated Linker (Mesylate) ModerateLess stable than tosylates; should be used relatively quickly after preparation.[8]
Stability of Resulting Conjugate (Amide bond) HighAmide bonds formed through conjugation are generally stable under physiological conditions.[9]

Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its subsequent conjugation. These are general protocols and may require optimization for specific applications.

Activation of Terminal Hydroxyl Groups

1. Mesylation of this compound

This protocol converts the terminal hydroxyl groups into mesylates, which are good leaving groups for nucleophilic substitution reactions with amines.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl)

    • Argon or Nitrogen gas

    • Stirring plate and magnetic stir bar

    • Round bottom flask

    • Ice bath

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or DIPEA (2.2 equivalents) to the solution and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated PEG.

    • The product can be purified by flash column chromatography on silica gel.

2. Tresylation of this compound

Tresylation is another effective method for activating hydroxyl groups, making them highly reactive towards primary amines.

  • Materials:

    • This compound

    • Anhydrous DCM

    • Anhydrous Pyridine

    • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

    • Argon or Nitrogen gas

    • Stirring plate and magnetic stir bar

    • Round bottom flask

    • Ice bath

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine (2.5 equivalents).

    • Slowly add tresyl chloride (2.2 equivalents) dropwise.

    • Stir at 0°C for 30 minutes and then at room temperature for 1.5-2 hours.[10]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with cold aqueous copper sulfate solution to remove pyridine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tresylated PEG.

Conversion of Terminal Hydroxyl Groups

1. Conversion to Diamino-PEG14

This protocol describes a two-step process to convert the terminal hydroxyl groups to primary amines.

  • Materials:

    • Mesylated this compound (from the previous step)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Triphenylphosphine (PPh₃) or Zinc dust and Ammonium Chloride

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Step 1: Azide Formation

      • Dissolve the mesylated PEG14 (1 equivalent) in DMF.

      • Add sodium azide (excess, e.g., 5 equivalents).

      • Heat the reaction mixture to 60-80°C and stir overnight.

      • Cool the reaction, dilute with water, and extract with DCM.

      • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to obtain the diazido-PEG14.

    • Step 2: Reduction to Amine

      • Dissolve the diazido-PEG14 (1 equivalent) in THF and water.

      • Add triphenylphosphine (2.2 equivalents) and stir at room temperature overnight. Alternatively, for a more environmentally friendly approach, use zinc dust (4 equivalents) and ammonium chloride (8 equivalents) and reflux for several hours.[11]

      • Monitor the reaction for the disappearance of the azide peak by IR spectroscopy (~2100 cm⁻¹).

      • Remove the solvent and purify the diamino-PEG14 by appropriate methods, such as precipitation or chromatography.

2. Conversion to Dicarboxy-PEG14

This protocol outlines the oxidation of the terminal hydroxyl groups to carboxylic acids.

  • Materials:

    • This compound

    • Jones reagent (CrO₃ in sulfuric acid) or TEMPO/NaOCl

    • Acetone (for Jones oxidation)

    • Sodium bicarbonate solution

    • Dichloromethane (for TEMPO oxidation)

    • Hydrochloric acid

  • Procedure (using TEMPO/NaOCl):

    • Dissolve this compound (1 equivalent) in a mixture of DCM and saturated aqueous sodium bicarbonate.

    • Add TEMPO (catalytic amount, e.g., 0.05 equivalents) and sodium bromide (catalytic amount).

    • Cool the mixture to 0°C and add sodium hypochlorite (NaOCl) solution (2.5 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir vigorously at 0°C for 1-2 hours, then at room temperature overnight.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the aqueous layer with HCl to pH 2-3 and extract with DCM.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain the dicarboxy-PEG14.[12]

Conjugation Protocols

1. Conjugation of Activated PEG14 (Mesylate/Tresylate) to Amines

  • Materials:

    • Activated di-mesyl- or di-tresyl-PEG14

    • Amine-containing molecule (e.g., protein, peptide, small molecule)

    • Aprotic polar solvent (e.g., DMF, DMSO)

    • Non-nucleophilic base (e.g., DIPEA)

    • Reaction buffer (e.g., PBS, pH 7.4-8.0 for proteins)

  • Procedure:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

    • Add the activated PEG14 linker (typically in a 5-20 fold molar excess for protein conjugation).

    • If conjugating a small molecule amine, add a non-nucleophilic base like DIPEA (1.5-2 equivalents per amine).

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be performed at 4°C for sensitive biomolecules.

    • Monitor the reaction progress by a suitable analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted activated PEG.

2. EDC/NHS Coupling of Dicarboxy-PEG14 to Amines

  • Materials:

    • Dicarboxy-PEG14

    • Amine-containing molecule

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

    • Activation buffer (e.g., MES buffer, pH 4.7-6.0)

    • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Procedure:

    • Dissolve dicarboxy-PEG14 (1 equivalent) in the activation buffer.

    • Add NHS (2.2 equivalents) followed by EDC (2.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.[13][14]

    • Immediately add the amine-containing molecule dissolved in the coupling buffer.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Quench the reaction by adding hydroxylamine or an amine-containing buffer.

Characterization and Purification

Characterization

  • NMR Spectroscopy: ¹H NMR is a powerful tool for confirming the functionalization of the PEG linker. In DMSO-d₆, the hydroxyl proton of the PEG backbone gives a distinct peak around 4.56 ppm, which disappears upon successful modification.[15][16] The appearance of new peaks corresponding to the activating group or the conjugated molecule confirms the reaction. Quantitative NMR can be used to determine the degree of substitution.[17][18][19]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the PEG linker and its conjugates.

  • FT-IR Spectroscopy: Can be used to identify the presence or absence of specific functional groups (e.g., the strong azide stretch at ~2100 cm⁻¹).

Purification

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is effective for purifying small molecule-PEG conjugates.[][21][22][23] Size-exclusion chromatography (SEC) is often used for purifying PEGylated proteins.[24]

  • Dialysis/Ultrafiltration: Useful for removing unreacted small molecules and excess PEG linkers from protein conjugates.

  • Flash Column Chromatography: Suitable for the purification of activated PEG linkers and small molecule conjugates.

Mandatory Visualization

experimental_workflow cluster_activation Activation of this compound cluster_conversion Alternative: Functional Group Conversion cluster_conjugation Conjugation to Target Molecules start This compound activation Activation (e.g., Mesylation, Tresylation) start->activation conversion_amine Conversion to Diamino-PEG14 start->conversion_amine conversion_acid Conversion to Dicarboxy-PEG14 start->conversion_acid activated_peg Activated di-functional PEG14 activation->activated_peg conjugation1 Conjugation to Amine-containing Molecule activated_peg->conjugation1 diamino_peg H2N-PEG14-NH2 conversion_amine->diamino_peg dicarboxy_peg HOOC-PEG14-COOH conversion_acid->dicarboxy_peg conjugation2 EDC/NHS Coupling to Amine-containing Molecule dicarboxy_peg->conjugation2 final_conjugate PEGylated Conjugate conjugation1->final_conjugate conjugation2->final_conjugate target_molecule Target Molecule (Protein, Peptide, Small Molecule) target_molecule->conjugation1 target_molecule->conjugation2 protac_synthesis_pathway cluster_linker_prep Linker Preparation cluster_first_coupling First Ligand Coupling cluster_second_coupling Second Ligand Coupling title Logical Pathway for PROTAC Synthesis using this compound ho_peg_oh This compound mono_protection Mono-protection of one -OH group (e.g., Boc, Trt) ho_peg_oh->mono_protection mono_protected_peg Mono-protected PEG14 mono_protection->mono_protected_peg activation1 Activation of free -OH mono_protected_peg->activation1 coupling1 Coupling Reaction activation1->coupling1 ligand1 Ligand 1 (e.g., for Target Protein) ligand1->coupling1 peg_ligand1 Mono-protected PEG14-Ligand 1 coupling1->peg_ligand1 deprotection Deprotection of protected -OH peg_ligand1->deprotection ho_peg_ligand1 HO-PEG14-Ligand 1 deprotection->ho_peg_ligand1 activation2 Activation of free -OH ho_peg_ligand1->activation2 coupling2 Coupling Reaction activation2->coupling2 ligand2 Ligand 2 (e.g., for E3 Ligase) ligand2->coupling2 protac Final PROTAC Molecule coupling2->protac

References

HO-PEG14-OH molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical specifications for HO-PEG14-OH, a hydrophilic and biocompatible polyethylene glycol (PEG) derivative. It is intended for researchers, scientists, and professionals in drug development who utilize this molecule as a linker or spacer in various bioconjugation and drug delivery applications.

Core Properties of this compound

This compound is a monodisperse PEG compound with 14 ethylene glycol units. Its bifunctional nature, with hydroxyl groups at both termini, allows for versatile chemical modifications. The key quantitative data for this compound are summarized below.

PropertyValue
CAS Number 1189112-05-7[1][2][3][4][5][6]
Molecular Weight 634.75 g/mol [2][3][5]
Alternate Molecular Weight 634.751 g/mol [1][7]
Molecular Formula C₂₈H₅₈O₁₅[1][2][5][7]
Synonyms 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol, PEG14, Diol PEG14[1][3]

Experimental Workflow: Utilization in Bioconjugation

The following diagram illustrates a generalized workflow for the use of this compound in the development of PEGylated therapeutics. This process leverages the terminal hydroxyl groups for the attachment of various moieties.

A This compound Activation B Conjugation to Targeting Ligand A->B Reaction C Purification of Intermediate B->C Chromatography D Activation of Second Terminus C->D Chemical Modification E Conjugation to Active Drug D->E Reaction F Final Purification & Analysis E->F HPLC/MS

Caption: Generalized workflow for bifunctional PEGylation.

References

The Strategic Application of Discrete PEG Linkers in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics and diagnostics, the precise control over molecular architecture is paramount. Discrete Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering unparalleled precision in the design of complex bioconjugates. Unlike traditional polydisperse PEG polymers, which consist of a mixture of different chain lengths, discrete PEGs (dPEGs) are monodisperse, meaning they are single molecular weight compounds. This homogeneity provides a critical advantage in research and drug development, enabling the synthesis of well-defined conjugates with consistent and predictable properties.[1][2][3] This technical guide delves into the core applications of discrete PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for novel and effective therapeutics.

The unique physicochemical properties of discrete PEG linkers—hydrophilicity, biocompatibility, and precise length—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] By rationally selecting the PEG linker length, researchers can optimize drug solubility, stability, circulation half-life, and target specificity, ultimately enhancing therapeutic efficacy while minimizing off-target toxicity.[3][6] This guide will explore the application of these powerful tools in two of the most promising areas of modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications of Discrete PEG Linkers

Discrete PEG linkers are instrumental in overcoming significant challenges in drug development, particularly in improving the properties of bioconjugates. Their primary applications lie in enhancing the performance of ADCs and enabling the novel mechanism of action of PROTACs.

Enhancing Antibody-Drug Conjugate (ADC) Performance

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall success.[4][7] Discrete PEG linkers offer several advantages in ADC design:

  • Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy. The incorporation of a hydrophilic discrete PEG linker can significantly improve the solubility of the ADC, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[3][7]

  • Enhanced Pharmacokinetics: The length of the PEG linker can be precisely tuned to modulate the ADC's pharmacokinetic properties. Generally, increasing the PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[2][5] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.

  • Controlled Drug Release: The stability of the linker is crucial for preventing premature release of the cytotoxic payload in circulation. Discrete PEG linkers can be incorporated into both cleavable and non-cleavable linker designs, allowing for controlled drug release at the target site.[8]

The choice of PEG linker length is a critical optimization parameter in ADC development. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key ADC attributes.

Linker LengthDrug-to-Antibody Ratio (DAR)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
Non-PEGylated Variable (often lower due to aggregation)ShorterPotentReduced efficacy due to rapid clearance[2]
PEG4 Higher than non-PEGylatedIncreasedMay slightly decreaseImproved over non-PEGylated[9]
PEG8 Homogeneous DAR achievableSignificantly increasedGenerally maintainedSignificant anti-tumor activity[2][10]
PEG12 Homogeneous DAR achievableFurther increasedMaintained or slightly decreasedSignificant anti-tumor activity[2][9]
PEG18 High DAR without aggregationOptimized for balance of half-life and potencyBalanced profilePotentially optimal therapeutic index[2][7]
PEG24 High DAR without aggregationLongestMay show a more pronounced decreaseSignificant tumor suppression[2][11]

Table 1: Impact of Discrete PEG Linker Length on ADC Performance. This table provides a comparative overview of how different discrete PEG linker lengths can influence the key characteristics of an Antibody-Drug Conjugate.

Enabling Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][12] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][12]

Discrete PEG linkers are frequently employed in PROTAC design due to their:

  • Optimal Length and Flexibility: The length and flexibility of the PEG linker are crucial for inducing the correct proximity and orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][12]

  • Enhanced Solubility and Cell Permeability: The hydrophilic nature of PEG linkers can improve the overall solubility and cell permeability of the PROTAC, which are often large and complex molecules.[13]

  • Modulation of Ternary Complex Stability: The linker composition and length can influence the stability of the ternary complex, which directly correlates with the efficiency of protein degradation.[14][15]

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data on the impact of PEG linker length on the degradation of different target proteins.

Target ProteinLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) 4>1000<20[12]
8100-50040-60[12]
12<100>80[12]
TANK-binding kinase 1 (TBK1) 2No degradation0[14]
3>1000<10[14]
5<100>90[14]
Cyclin-dependent kinase 9 (CDK9) 3500-100030-50[12]
6<100>80[12]
9100-50060-80[12]

Table 2: Impact of Discrete PEG Linker Length on PROTAC Degradation Efficiency. This table showcases how varying the length of the discrete PEG linker can significantly affect the potency and maximal efficacy of PROTACs targeting different proteins.

Experimental Protocols

Detailed methodologies are essential for the successful application of discrete PEG linkers in research. The following sections provide representative protocols for the synthesis and characterization of ADCs and PROTACs.

Synthesis of a Cysteine-Linked ADC using a Maleimide-PEG Linker

This protocol describes the site-specific conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized discrete PEG linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

  • Maleimide-PEGn-Payload conjugate in dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching solution: N-acetylcysteine in PBS

Procedure:

  • Antibody Reduction:

    • Dilute the mAb to a final concentration of 5 mg/mL in PBS.

    • Add 2.5 molar equivalents of TCEP solution to the antibody solution.

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.[16]

    • Remove excess TCEP by buffer exchange into the Reaction Buffer using a desalting column.

  • Conjugation:

    • Cool the reduced antibody solution on ice.

    • Add the Maleimide-PEGn-Payload solution (typically 5-10 molar equivalents relative to the antibody) to the reduced antibody solution with gentle mixing.

    • Incubate the reaction mixture on ice for 1-2 hours.[17]

  • Quenching and Purification:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the maleimide reagent.

    • Purify the ADC from unreacted payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and ADC distribution by hydrophobic interaction chromatography (HIC) and/or liquid chromatography-mass spectrometry (LC-MS).[18]

    • Assess the level of aggregation using SEC.

    • Analyze the purity of the final ADC product by SDS-PAGE under reducing and non-reducing conditions.[18]

Synthesis of a PEGylated PROTAC

This protocol outlines a general procedure for the synthesis of a PROTAC using a bifunctional discrete PEG linker.

Materials:

  • Target protein ligand with a reactive handle (e.g., amine, alkyne)

  • E3 ligase ligand with an orthogonal reactive handle (e.g., carboxylic acid, azide)

  • Bifunctional discrete PEG linker (e.g., NH2-PEGn-COOH, Azide-PEGn-Alkyne)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Copper(I) catalyst (for click chemistry)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., with a carboxylic acid) and the amine-PEGn-COOH linker in DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Purify the resulting E3 ligase-PEGn-COOH intermediate by preparative HPLC.

  • Second Coupling Reaction (Amide Bond Formation):

    • Dissolve the purified E3 ligase-PEGn-COOH intermediate and the target protein ligand (e.g., with an amine) in DMF.

    • Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Purify the final PROTAC product by preparative HPLC.

  • Alternative Second Coupling (Click Chemistry):

    • If using an Azide-PEGn-Alkyne linker, the first coupling reaction would attach one of the ligands to one end of the linker.

    • The second coupling involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the azide or alkyne on the linker-ligand intermediate and the corresponding functional group on the second ligand.[19]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Assess the degradation of the target protein in a relevant cell line using Western blotting or other quantitative protein analysis methods.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize key processes and workflows.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Preclinical Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Antibody_Modification Antibody Modification Antibody_Development->Antibody_Modification Payload_Selection Payload Selection Linker_Design Linker Design (PEG Length Optimization) Payload_Selection->Linker_Design Conjugation Conjugation with Linker-Payload Linker_Design->Conjugation Antibody_Modification->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR & Distribution Analysis (HIC, LC-MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SDS-PAGE, SEC) Purification->Purity_Analysis In_Vitro_Assay In Vitro Potency Assay Purity_Analysis->In_Vitro_Assay PK_Studies Pharmacokinetic Studies In_Vitro_Assay->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies PK_Studies->In_Vivo_Efficacy PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binds to PROTAC PROTAC (with PEG Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited to Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades into

References

A Deep Dive into Monodisperse PEGylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PEGylation with Monodisperse PEGs: Enhancing Therapeutic Potential through Precision

In the realm of drug development, the modification of therapeutic molecules to enhance their efficacy and safety is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, has emerged as a transformative strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, including proteins, peptides, antibody fragments, and small molecules.[1] This in-depth technical guide focuses on the use of monodisperse PEGs in PEGylation, a significant advancement over traditional polydisperse PEGs, offering unparalleled precision and control in drug design and development.[2]

Traditionally, PEGylation has been performed using polydisperse PEGs, which are mixtures of PEG chains with a range of molecular weights.[1] This heterogeneity can lead to a lack of uniformity in the final PEGylated product, complicating purification, characterization, and potentially leading to batch-to-batch variability and unforeseen immunological responses.[2][3] Monodisperse PEGs, in contrast, are single, discrete chemical entities with a precise, uniform molecular weight.[1] This molecular uniformity translates to a highly controlled PEGylation process, resulting in a homogenous product with predictable properties.

The advantages of using monodisperse PEGs are numerous and significant. They contribute to enhanced solubility, improved stability, and a longer circulation time in the bloodstream.[2] Furthermore, the defined structure of monodisperse PEGs can lead to reduced immunogenicity and antigenicity of the conjugated therapeutic.[2] For researchers and drug developers, the use of monodisperse PEGs offers the ability to fine-tune the pharmacokinetic properties of a drug with a high degree of precision, ultimately leading to safer and more effective therapies.[2] A notable example of a commercially successful drug utilizing monodisperse PEG technology is Movantik (naloxegol), approved for the treatment of opioid-induced constipation.[2]

This guide will delve into the core principles of PEGylation with monodisperse PEGs, providing detailed experimental protocols, quantitative data on its impact, and visual representations of key processes and pathways to empower researchers in their drug development endeavors.

The Advantages of Monodisperse vs. Polydisperse PEGylation

The choice between monodisperse and polydisperse PEGs can have a profound impact on the final characteristics of a PEGylated therapeutic. The primary distinction lies in the purity and uniformity of the PEG reagent.

FeatureMonodisperse PEGPolydisperse PEG
Purity Single, discrete molecule with a defined molecular weightMixture of molecules with a distribution of molecular weights
Polydispersity Index (PDI) PDI = 1.0[1]PDI > 1.0[1]
Product Homogeneity Homogeneous, well-defined conjugateHeterogeneous mixture of conjugates
Characterization Simpler and more preciseComplex and challenging
Batch-to-Batch Consistency HighVariable
Immunogenicity Generally lower potential for inducing anti-PEG antibodies[2]Higher potential for immunogenicity due to heterogeneity[2]
Pharmacokinetics More predictable and tunableLess predictable

Key PEGylation Chemistries for Monodisperse PEGs

The covalent attachment of monodisperse PEGs to a therapeutic molecule is achieved through a variety of chemical strategies, targeting specific functional groups on the molecule. The choice of chemistry is critical for achieving site-specific PEGylation and preserving the biological activity of the therapeutic.

Amine-Specific PEGylation

This is one of the most common PEGylation strategies, targeting the primary amines of lysine residues and the N-terminus of proteins and peptides.

  • N-Hydroxysuccinimide (NHS) Esters: Monodisperse PEGs activated with an NHS ester group react efficiently with primary amines at a neutral to slightly alkaline pH (7.0-8.5) to form a stable amide bond.

  • Aldehydes: Monodisperse PEG aldehydes can be used for N-terminal specific PEGylation through reductive amination. This reaction is typically performed at a slightly acidic pH to favor the reaction with the N-terminal α-amino group over the ε-amino groups of lysine residues.

Thiol-Specific PEGylation

This strategy targets the sulfhydryl group of cysteine residues, offering a high degree of site-specificity, especially in proteins with a limited number of accessible cysteine residues.

  • Maleimides: Monodisperse PEGs functionalized with a maleimide group react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.

  • Vinyl Sulfones: These reagents also react with thiols to form a stable thioether linkage. The reaction rate is generally slower than that of maleimides, which can allow for greater control.

  • Iodoacetamides: These are also effective for thiol-specific modification, forming a stable thioether bond.

Click Chemistry

Click chemistry offers a highly efficient and specific method for PEGylation. The most common is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the therapeutic molecule to be functionalized with either an azide or an alkyne, and the monodisperse PEG with the corresponding reactive partner. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative.

Experimental Protocols

N-Terminal PEGylation of a Model Protein (e.g., Lysozyme) with Monodisperse mPEG-Aldehyde

This protocol describes the site-specific PEGylation of the N-terminal α-amino group of a protein.

Materials:

  • Model Protein (e.g., Lysozyme)

  • Monodisperse mPEG-Aldehyde (e.g., mPEG-propionaldehyde)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • PEGylation Buffer: 100 mM Sodium Phosphate, pH 5.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification Buffers (for chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the PEGylation buffer to a final concentration of 2-5 mg/mL.

  • PEGylation Reaction:

    • Add the monodisperse mPEG-aldehyde to the protein solution at a molar ratio of 5:1 to 10:1 (PEG:protein).

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

  • Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using ion-exchange chromatography followed by size-exclusion chromatography.

  • Characterization: Analyze the purified product using SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm the degree of PEGylation and purity.

Thiol-Specific PEGylation of a Cysteine-Containing Peptide with Monodisperse mPEG-Maleimide

This protocol is for the site-specific PEGylation of a peptide with a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Monodisperse mPEG-Maleimide

  • PEGylation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Purification Buffers (for HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the PEGylation buffer to a final concentration of 1-2 mg/mL. If the peptide has disulfide bonds that need to be reduced to expose the thiol, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • PEGylation Reaction:

    • Add the monodisperse mPEG-maleimide to the peptide solution at a molar ratio of 1.5:1 to 5:1 (PEG:peptide).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification: Purify the PEGylated peptide using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using LC-MS.

Quantitative Impact of Monodisperse PEGylation

The use of monodisperse PEGs allows for a more precise understanding and prediction of the impact on a drug's pharmacokinetic and pharmacodynamic properties.

Impact on Pharmacokinetics of Small Molecules
DrugPEGylationT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Naloxol Unmodified---[4]
Monodisperse PEG (NKTR-118)Significantly increased-Significantly increased[4]
Irinotecan Unmodified---[4]
4-Arm Monodisperse PEG (NKTR-102)Significantly increased-Significantly increased[4]
SN38 Unmodified---[4]
4-Arm Monodisperse PEG (EZN-2208)Significantly increased-Significantly increased[4]
Impact on Pharmacokinetics of Antibody Fragments
Antibody FragmentPEGylationT1/2 (h)Lung RetentionReference
Anti-IL-17A F(ab')2 UnmodifiedShortLow[5]
40 kDa branched PEGSignificantly longerSignificantly higher[5]
Anti-IL-13 Fab' UnmodifiedShortLow[5]
40 kDa branched PEGSignificantly longerSignificantly higher[5]

Signaling Pathways and Experimental Workflows

Impact of PEGylation on Growth Factor Receptor Signaling

PEGylation of a growth factor can modulate its interaction with its receptor and subsequent downstream signaling. For example, PEGylation of epidermal growth factor (EGF) has been shown to not hamper intracellular signal transduction events, while prolonging its circulation time.

EGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR PEG_EGF PEG-EGF PEG_EGF->EGFR Modulated Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Proliferation Cell Proliferation TF->Proliferation

Caption: PEGylation of EGF modulates its binding to the EGFR, influencing downstream signaling pathways.

Experimental Workflow: Site-Specific PEGylation and Characterization of an Antibody Fragment (Fab')

This workflow outlines the key steps in producing and characterizing a site-specifically PEGylated Fab' fragment.

Fab_PEGylation_Workflow cluster_production Fab' Production & PEGylation cluster_purification Purification of PEG-Fab' cluster_characterization Characterization Expression Fab' Expression in E. coli Purification1 Initial Purification (e.g., Protein A) Expression->Purification1 Reduction Selective Reduction of Hinge Disulfide Purification1->Reduction PEGylation Thiol-Specific PEGylation with mPEG-Maleimide Reduction->PEGylation IEX Ion-Exchange Chromatography (IEX) PEGylation->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE MALDI_TOF MALDI-TOF MS SEC->MALDI_TOF SEC_MALS SEC-MALS SEC->SEC_MALS Binding_Assay Antigen Binding Assay (e.g., ELISA) SEC->Binding_Assay

Caption: A typical workflow for the production and characterization of a site-specifically PEGylated Fab' fragment.

Conclusion

PEGylation with monodisperse PEGs represents a significant leap forward in the field of drug delivery and modification. The ability to create homogeneous, well-defined bioconjugates opens up new avenues for optimizing the therapeutic potential of a wide range of molecules. By providing precise control over molecular weight and structure, monodisperse PEGs enable a more rational and predictable approach to drug design, ultimately leading to the development of safer and more effective medicines. This guide has provided a foundational understanding of the principles, methodologies, and benefits of using monodisperse PEGs, equipping researchers with the knowledge to harness this powerful technology in their own work. As the field continues to evolve, the precision offered by monodisperse PEGylation will undoubtedly play an increasingly critical role in the future of biopharmaceuticals.

References

A Beginner's Guide to Protein Modification with HO-PEG14-OH: An In-depth Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of HO-PEG14-OH, a homobifunctional polyethylene glycol (PEG) linker, for the modification of proteins. PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[1] This document will delve into the core principles of protein modification using this compound, from its fundamental properties to detailed experimental protocols and the characterization of the resulting conjugates.

Introduction to PEGylation and the Role of this compound

PEGylation is a chemical modification process that involves the attachment of polyethylene glycol (PEG) molecules to proteins.[2] This modification can confer several advantageous properties to therapeutic proteins, including:

  • Enhanced Solubility: PEG is a hydrophilic polymer, and its conjugation to proteins can significantly increase their solubility in aqueous solutions.[3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their renal clearance, leading to a longer circulation time in the bloodstream.[3]

  • Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response.[3]

  • Improved Stability: PEGylation can protect proteins from proteolytic degradation, enhancing their stability.[1]

This compound is a discrete PEG linker with 14 ethylene glycol units and hydroxyl (-OH) groups at both termini. Its homobifunctional nature allows for the crosslinking of molecules or for providing a hydrophilic spacer in bioconjugation applications.[4] The hydroxyl groups, however, are not inherently reactive towards common functional groups on proteins, such as amines. Therefore, an activation step is necessary to convert the hydroxyl groups into more reactive functionalities, enabling covalent attachment to the target protein.[5]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in protein modification.

PropertyValueReference(s)
Chemical Name Tetradecaethylene glycol[6]
Synonyms Diol PEG14, PEG14[7]
CAS Number 1189112-05-7[6][8]
Molecular Formula C28H58O15[8]
Molecular Weight 634.75 g/mol [8]
Appearance Colorless liquid or white solid[8]
Purity ≥95%[9]
Solubility Soluble in water and most organic solvents[10]
Storage Conditions Store at -5°C, keep in a dry and dark place[9]

Experimental Workflow for Protein Modification

The modification of a protein with this compound typically follows a two-step process: activation of the PEG linker and subsequent conjugation to the protein. This workflow ensures efficient and controlled PEGylation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Analysis HO_PEG_OH This compound Activated_PEG Activated PEG14 HO_PEG_OH->Activated_PEG Activation Reaction Activation_Reagent Activation Reagent (e.g., Tresyl Chloride) Activation Reaction Activation Reaction Conjugation_Reaction Conjugation Reaction Activated_PEG->Conjugation_Reaction Protein Target Protein (with -NH2 groups) Protein->Conjugation_Reaction PEGylated_Protein PEGylated Protein Conjugation_Reaction->PEGylated_Protein Purification Purification (e.g., SEC) PEGylated_Protein->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization G cluster_0 Unmodified Protein Interaction cluster_1 PEGylated Protein Interaction Protein_U Protein Binding_U Binding Protein_U->Binding_U Receptor_U Receptor Receptor_U->Binding_U Signaling_U Downstream Signaling Binding_U->Signaling_U Protein_P PEGylated Protein Binding_P Reduced Binding (Steric Hindrance) Protein_P->Binding_P PEG Chain Receptor_P Receptor Receptor_P->Binding_P Signaling_P Altered Signaling Binding_P->Signaling_P

References

The Hydrophilic Nature of PEG14 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in drug development, particularly in the realm of bioconjugation, has revolutionized the therapeutic landscape. Among these, the PEG14 linker, a discrete chain of 13 ethylene glycol units, offers a compelling balance of hydrophilicity, biocompatibility, and defined length, making it a valuable tool for enhancing the properties of therapeutic molecules. This technical guide delves into the core aspects of PEG14 linker hydrophilicity, providing quantitative data, detailed experimental protocols, and a visual representation of its application in a key drug development workflow.

The Impact of Hydrophilicity in Drug Development

The hydrophilicity of a linker is a critical determinant of a drug conjugate's overall performance. Highly hydrophilic linkers, such as PEG14, can impart several beneficial properties to a therapeutic agent. By forming a hydration shell, PEG linkers can increase the solubility and stability of hydrophobic drug payloads, a common challenge in the development of antibody-drug conjugates (ADCs).[1][2] This enhanced solubility can mitigate the propensity for aggregation, a significant manufacturing hurdle that can also trigger immunogenic responses.[3] Furthermore, the hydrophilic nature of PEG can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life and increasing its accumulation in target tissues.[1][4]

Quantitative Analysis of PEG Linker Hydrophilicity

A common metric used to quantify the hydrophilicity of a compound is the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, typically octanol and water. A lower LogP value indicates higher hydrophilicity. While experimentally determined LogP values for specific PEG linkers can vary based on the terminal functional groups, the inherent hydrophilicity increases with the length of the PEG chain.

Below is a summary of calculated and experimentally-derived hydrophilicity data for various PEG linker lengths to provide a comparative perspective.

LinkerNumber of Ethylene Glycol UnitsMolecular Weight ( g/mol )Calculated LogP (cLogP)*Relative Hydrophilicity
PEG44~194-0.6High
PEG88~370-1.5Higher
PEG1212~546-2.4Very High
PEG14 13 ~634.7 [5]~-2.7 Very High
PEG2424~1074-4.9Extremely High

Note: cLogP values are estimations and can vary depending on the calculation method and the specific chemical structure of the linker's end groups. The values presented here are illustrative of the trend of increasing hydrophilicity with chain length.

Experimental Protocols for Determining Hydrophilicity

Accurate determination of a linker's hydrophilicity is crucial for predicting its in vivo behavior. The following are detailed protocols for two standard methods to assess the hydrophilicity of a PEG14 linker.

Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a compound between an organic and an aqueous phase.[6][7]

Materials:

  • PEG14 linker with appropriate functional groups for detection (e.g., a UV-active group).

  • 1-Octanol (pre-saturated with water).

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol).

  • Separatory funnels or centrifuge tubes.

  • Analytical balance.

  • UV-Vis spectrophotometer or HPLC system for quantification.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the PEG14 linker in the aqueous phase (PBS) at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel or centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the organic phase (1-octanol).

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

    • Allow the phases to separate by standing for at least 24 hours at a constant temperature, or accelerate the separation by centrifugation.

  • Quantification:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the PEG14 linker in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a wavelength where the linker absorbs, or by HPLC). A calibration curve for the linker in each phase should be prepared beforehand.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

High-Performance Liquid Chromatography (HPLC) Method for Estimating LogP

This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.[8][9][10]

Materials:

  • PEG14 linker.

  • A set of standard compounds with known LogP values that bracket the expected LogP of the PEG14 linker.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).

  • Data analysis software.

Procedure:

  • Calibration:

    • Prepare solutions of the standard compounds at known concentrations.

    • Inject each standard onto the HPLC column under isocratic conditions (a constant mobile phase composition).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (the retention time of an unretained compound).

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

  • Sample Analysis:

    • Prepare a solution of the PEG14 linker.

    • Inject the PEG14 linker solution onto the same HPLC column under the identical isocratic conditions used for the standards.

    • Record the retention time of the PEG14 linker and calculate its log(k').

  • LogP Estimation:

    • Using the calibration curve, determine the LogP of the PEG14 linker from its measured log(k') value.

Visualization of PEG14 Linker Application: Antibody-Drug Conjugate (ADC) Development Workflow

The development of an ADC is a multi-step process where the linker plays a pivotal role in connecting the antibody to the cytotoxic payload.[11][12] The hydrophilicity of a PEG14 linker is particularly advantageous in this workflow, ensuring the solubility and stability of the intermediate and final products.

ADC_Development_Workflow cluster_antibody Antibody Production & Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation_purification ADC Conjugation & Purification cluster_characterization ADC Characterization mAb_prod Monoclonal Antibody (mAb) Production mAb_mod Antibody Modification (e.g., reduction of interchain disulfides) mAb_prod->mAb_mod adc_conjugation Antibody-Linker-Payload Conjugation mAb_mod->adc_conjugation linker_synthesis PEG14 Linker Synthesis with Reactive Groups linker_payload_conjugation Linker-Payload Conjugation linker_synthesis->linker_payload_conjugation payload_prep Cytotoxic Payload Preparation payload_prep->linker_payload_conjugation linker_payload_conjugation->adc_conjugation purification Purification (e.g., Chromatography) adc_conjugation->purification dar_analysis Drug-to-Antibody Ratio (DAR) Analysis purification->dar_analysis stability_assay Stability & Aggregation Assessment dar_analysis->stability_assay in_vitro_assay In Vitro Cytotoxicity Assay stability_assay->in_vitro_assay in_vivo_study In Vivo Efficacy & PK Studies in_vitro_assay->in_vivo_study

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) utilizing a PEG14 linker.

This in-depth guide provides a foundational understanding of the critical role of PEG14 linker hydrophilicity in modern drug development. The provided data, experimental protocols, and workflow visualization serve as a valuable resource for researchers and scientists aiming to leverage the unique advantages of PEGylation to create more effective and safer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with HO-PEG14-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2][3] The covalent attachment of PEG chains can significantly enhance a protein's serum half-life by increasing its hydrodynamic radius, which reduces renal clearance.[1][4] Furthermore, PEGylation can mask epitopes on the protein surface, leading to reduced immunogenicity and antigenicity, and can also improve the protein's solubility and stability against proteolytic degradation.[1][3][5]

This document provides a detailed protocol for the conjugation of a protein with HO-PEG14-OH, a linear, homobifunctional PEG linker with terminal hydroxyl groups. The hydroxyl groups at both ends of the PEG chain are not inherently reactive towards functional groups on proteins. Therefore, a two-stage process is required: 1) chemical activation of the terminal hydroxyl groups, and 2) conjugation of the activated PEG to the target protein.[6] This protocol will focus on converting the hydroxyl groups into reactive N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines (the ε-amino groups of lysine residues and the N-terminal α-amino group) on the protein surface to form stable amide bonds.[6][7]

Due to its bifunctional nature, this compound can potentially lead to intermolecular crosslinking of protein molecules.[6][8] Careful control of reaction conditions, particularly the molar ratio of PEG to protein, is crucial to manage the extent of conjugation and minimize the formation of aggregates.

Principle of the Method

The conjugation strategy involves a two-part chemical process. First, the terminal hydroxyl groups of the this compound are activated. This is achieved by a two-step procedure: the hydroxyl groups are initially converted to carboxylic acids using succinic anhydride, followed by the activation of these new carboxyl groups with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][9]

In the second stage, the resulting activated PEG-NHS ester is introduced to the target protein in a suitable buffer. The NHS ester reacts with primary amines on the protein surface via nucleophilic substitution to form a stable covalent amide linkage, releasing NHS as a byproduct. The overall workflow, from activation to final characterization, is outlined below.

G cluster_0 PEG Activation cluster_1 Protein Conjugation cluster_2 Purification & Analysis A1 This compound A2 Carboxylation (Succinic Anhydride) A1->A2 A3 HOOC-PEG14-COOH A2->A3 A4 NHS Ester Formation (EDC, NHS) A3->A4 A5 NHS-PEG14-NHS (Activated PEG) A4->A5 C2 Conjugation Reaction A5->C2 C1 Target Protein C1->C2 C3 Quenching C2->C3 C4 Crude PEG-Protein Conjugate C3->C4 P1 Purification (e.g., SEC) C4->P1 P2 Purified PEG-Protein Conjugate P1->P2 A6 Characterization (SDS-PAGE, MS, HPLC) P2->A6

Figure 1: Overall experimental workflow for protein conjugation with this compound.

Experimental Protocols

Protocol 1: Activation of this compound (Conversion to NHS Ester)

This protocol is performed in two steps: carboxylation followed by NHS ester formation.

Step 1A: Carboxylation of this compound

  • Reagents & Materials:

    • This compound

    • Succinic anhydride

    • Anhydrous pyridine

    • Anhydrous Dichloromethane (DCM)

    • Ice-cold diethyl ether

    • Round bottom flask, magnetic stirrer, nitrogen/argon supply

  • Procedure:

    • In a dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous pyridine.

    • Add a 5-fold molar excess of succinic anhydride to the solution.[6]

    • Stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimal amount of anhydrous DCM.

    • Precipitate the product (HOOC-PEG14-COOH) by adding the solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[6]

    • Collect the white precipitate by filtration, wash several times with cold diethyl ether, and dry under vacuum.

Step 1B: NHS Activation of HOOC-PEG14-COOH

  • Reagents & Materials:

    • HOOC-PEG14-COOH (from Step 1A)

    • N-hydroxysuccinimide (NHS)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ice-cold diethyl ether

    • Round bottom flask, magnetic stirrer, nitrogen/argon supply

  • Procedure:

    • Dissolve the dried HOOC-PEG14-COOH in anhydrous DMF or DCM under an inert atmosphere.

    • Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC to the solution.[6]

    • Stir the reaction mixture at room temperature overnight.

    • If using DCM, a white precipitate of urea byproduct may form; remove it by filtration.

    • Precipitate the activated NHS-PEG14-NHS by adding the reaction mixture to cold diethyl ether.[6]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Store the activated PEG desiccated at -20°C until use.[6]

G cluster_activation PEG Activation Chemistry cluster_conjugation Protein Conjugation Chemistry HO-PEG-OH HO-PEG-OH HOOC-PEG-COOH HOOC-PEG-COOH HO-PEG-OH->HOOC-PEG-COOH + Succinic Anhydride NHS-OOC-PEG-COO-NHS NHS-OOC-PEG-COO-NHS HOOC-PEG-COOH->NHS-OOC-PEG-COO-NHS + EDC, NHS PEG-Conjugated Protein PEG-Conjugated Protein NHS-OOC-PEG-COO-NHS->PEG-Conjugated Protein Protein-NH2 Protein-NH2 Protein-NH2->PEG-Conjugated Protein + Activated PEG

Figure 2: Chemical pathway for activation of HO-PEG-OH and subsequent protein conjugation.

Protocol 2: Conjugation of Activated PEG-NHS to a Target Protein
  • Reagents & Materials:

    • Activated NHS-PEG14-NHS (from Protocol 1)

    • Target protein

    • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or borate buffer, pH 7.2-8.0 (must be amine-free).[1][7]

    • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

    • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.[6]

    • Reaction tubes, orbital shaker or stirrer

  • Procedure:

    • Prepare a solution of the target protein (typically 1-10 mg/mL) in the amine-free reaction buffer.[6]

    • Immediately before use, dissolve the activated NHS-PEG14-NHS in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.[7]

    • Add the desired molar excess of the activated PEG solution to the protein solution while gently stirring. A starting point of 10- to 50-fold molar excess of PEG to protein is common, but this must be optimized for each specific protein.[6]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][10] The optimal time and temperature will depend on the protein's stability.[6]

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This hydrolyzes any unreacted PEG-NHS ester.[6]

    • Incubate for an additional 30 minutes to ensure complete quenching.

Protocol 3: Purification of the PEG-Protein Conjugate

Purification is critical to remove unreacted PEG, quenching reagents, and any un-PEGylated protein. Size-Exclusion Chromatography (SEC) is a highly effective method.[2]

  • Equipment & Materials:

    • SEC column with an appropriate molecular weight cutoff to separate the PEG-protein conjugate from the smaller unreacted PEG and larger aggregates.

    • HPLC or FPLC system

    • Mobile Phase: PBS or another suitable buffer.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase buffer.

    • Load the quenched reaction mixture onto the column.

    • Run the chromatography, collecting fractions as the components elute. Typically, larger molecules (aggregated protein) elute first, followed by the PEG-protein conjugate, the un-PEGylated protein, and finally the small unreacted PEG molecules.

    • Monitor the elution profile using UV absorbance at 280 nm to detect the protein-containing fractions.

    • Pool the fractions containing the purified PEG-protein conjugate.

Protocol 4: Characterization of the PEG-Protein Conjugate

The purified conjugate should be analyzed to confirm successful PEGylation and determine the degree of modification.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Principle: Covalent attachment of PEG increases the hydrodynamic size of the protein, causing it to migrate more slowly through the gel than its unmodified counterpart.

    • Procedure: Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel. A distinct band shift or smear at a higher apparent molecular weight for the PEGylated samples indicates successful conjugation.[2][11]

  • Mass Spectrometry (MS):

    • Principle: MS techniques like MALDI-TOF or ESI-MS provide an accurate mass of the conjugate. The mass increase corresponds to the number of PEG molecules attached.[12][13]

    • Procedure: Analyze the purified conjugate by MS. The difference in mass between the conjugate and the native protein, divided by the mass of the PEG linker, gives the degree of PEGylation.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Techniques like SEC-HPLC or Reversed-Phase (RP)-HPLC can be used to assess the purity and heterogeneity of the conjugate population.[14]

    • Procedure: Inject the purified sample onto an appropriate HPLC column. SEC-HPLC can separate different PEGylated species based on size, while RP-HPLC can often resolve species with different numbers of attached PEGs.[14]

  • Functional Assay:

    • Principle: It is crucial to confirm that the biological activity of the protein is retained after PEGylation, as the PEG chain can sometimes cause steric hindrance at the active site.[1][2]

    • Procedure: Perform a relevant in vitro or in vivo bioassay to compare the activity of the PEG-protein conjugate to the unmodified protein.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Conjugation
ParameterRecommended RangeRationale / Notes
Protein Concentration1 - 10 mg/mLHigher concentrations can sometimes favor intermolecular crosslinking.[6]
Reaction BufferAmine-free (e.g., PBS, Borate)Buffers containing primary amines (like Tris or glycine) will compete with the protein for reaction with the PEG-NHS ester.[7]
Reaction pH7.2 - 8.5The primary amine groups on lysine residues are more nucleophilic at slightly alkaline pH, which promotes the reaction.[6]
Molar Ratio (PEG:Protein)10:1 to 50:1The optimal ratio must be determined empirically for each protein to achieve the desired degree of PEGylation.[6]
Reaction Temperature4°C or Room TemperatureLower temperatures can help maintain protein stability but may require longer reaction times.[6]
Reaction Time30 - 120 minutesProgress can be monitored by taking time points and analyzing by SDS-PAGE.[2]
Table 2: Troubleshooting Common Issues in Protein PEGylation
IssuePotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency Inactive PEG-NHS esterEnsure proper storage of activated PEG (desiccated, -20°C). Prepare PEG solution immediately before use as it hydrolyzes in aqueous solutions.[6][7]
Low reactivity of protein aminesIncrease the pH of the reaction buffer towards 8.0-8.5.[6]
Presence of amine-containing buffersUse an amine-free buffer system like PBS or borate buffer.[6]
Protein Precipitation/Aggregation High protein concentrationReduce the protein concentration during the reaction.
Intermolecular crosslinkingLower the PEG:protein molar ratio. Consider using a monofunctional mPEG linker if crosslinking is a persistent issue.[8]
Protein instability in bufferOptimize buffer conditions (pH, ionic strength) for protein stability.
Loss of Biological Activity PEG attachment at or near the active siteReduce the PEG:protein molar ratio to favor less extensive PEGylation. Try different pH conditions to alter the reactivity of specific lysine residues.[1][2]
Protein denaturationPerform the reaction at a lower temperature (e.g., 4°C).[6]

References

Application Notes and Protocols for Utilizing HO-PEG14-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][5] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[6][7][8] This document provides detailed application notes and protocols for the use of HO-PEG14-OH, a 14-unit PEG linker, in the synthesis and evaluation of PROTACs.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a balance of hydrophilicity and flexibility.[9] These characteristics offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in their development.[2][3][9]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield the polar surface area, potentially improving cell permeability.[9] However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization for each PROTAC system.[9]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the productive formation of the ternary complex between the POI and the E3 ligase.[5] An optimal linker length allows for the necessary spatial orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target protein.[3]

This compound in PROTAC Design

This compound is a PEG-based linker that can be utilized in the synthesis of PROTACs.[10][11] As a relatively long and flexible linker, it can be particularly advantageous when the binding sites on the target protein and the E3 ligase are distant or require a specific orientation for optimal ternary complex formation. The 14 ethylene glycol units contribute to increased hydrophilicity, which can be beneficial for improving the solubility of the final PROTAC molecule.

Data Presentation

The selection of an appropriate linker is a critical step in PROTAC design, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[4] The following table provides illustrative data on how linker composition can influence key PROTAC parameters.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
PROTAC D (Illustrative) PEG14 150 85 0.8
Data is illustrative and compiled from various sources in the literature.[9] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as a derivative of this compound.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., NH2-PEG14-COOH or Azide-PEG14-NHS ester).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA).

  • For click chemistry: Copper(II) sulfate, sodium ascorbate.

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG14-N3) in an appropriate solvent like DMF.[9]

    • Add coupling reagents such as HATU and DIPEA.[9]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.[9]

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[9]

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[9]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.[12]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[9]

Materials:

  • Labeled POI (e.g., with terbium).

  • Labeled E3 ligase (e.g., with fluorescein).

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[9]

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[9]

  • Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.

Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line of interest.

  • PROTAC compound.

  • Lysis buffer.

  • Primary antibody against the target protein.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.[12]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9][12]

    • Wash the membrane with TBST.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again with TBST.[9]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[9]

Mandatory Visualization

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Optimization Ligand_Selection Select POI and E3 Ligands Linker_Design Design Linker Library (e.g., varying PEG length) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay Degradation_Assay->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement

Caption: A typical workflow for PROTAC design and evaluation.

Linker_Optimization Start Initial PROTAC Design Synthesize Synthesize PROTACs with Varying PEG Linker Lengths Start->Synthesize Evaluate Evaluate Degradation (DC50, Dmax) and Permeability Synthesize->Evaluate Decision Optimal Properties Achieved? Evaluate->Decision End Lead Candidate Decision->End Yes Modify Modify Linker Composition (e.g., add rigidity) Decision->Modify No Modify->Synthesize

Caption: Logical relationship for linker optimization.

Conclusion

PEG linkers, including this compound, are valuable tools in the design and synthesis of effective PROTACs.[9] They offer a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[9] The rational design of PROTACs, supported by systematic evaluation of different linker lengths and compositions, is crucial for developing potent and selective protein degraders. Advances in structural biology and computational modeling will further aid in the design of next-generation PROTACs with superior therapeutic properties.[9]

References

Application Notes and Protocols for HO-PEG14-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of HO-PEG14-OH, a discrete polyethylene glycol (PEG) linker. Due to the inherent low reactivity of the terminal hydroxyl groups, a two-stage approach is necessary. The initial stage involves the activation of one or both hydroxyl groups, followed by the conjugation to the target biomolecule. This guide will detail two primary strategies:

  • Conversion to a Carboxylic Acid Derivative (HOOC-PEG14-COOH): This is a widely used method that transforms the hydroxyl groups into carboxyl groups, which can then be readily activated for conjugation to amine-containing biomolecules.

  • Activation with Tresyl Chloride: This method directly activates the hydroxyl groups, making them highly reactive towards primary amines.

The choice of method will depend on the specific application, the nature of the target biomolecule, and the desired stoichiometry of the final conjugate.

Section 1: Conversion of this compound to HOOC-PEG14-COOH

This protocol outlines the conversion of the terminal hydroxyl groups of this compound to carboxylic acid groups using succinic anhydride. This creates a homobifunctional PEG linker with reactive carboxyl groups at both ends.

Experimental Protocol

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or another suitable organic solvent

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.

  • Add succinic anhydride (1.1 molar excess relative to hydroxyl groups) and a catalytic amount of DMAP (0.02 molar excess) to the solution.[1]

  • Stir the reaction mixture at room temperature for 16-24 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether to remove unreacted succinic anhydride and DMAP.[1]

  • Dry the resulting HOOC-PEG14-COOH product under a vacuum.

  • Confirm the structure and purity of the product by ¹H NMR and/or mass spectrometry.

Quantitative Data Summary
ParameterValueReference
Molar Ratio (Succinic Anhydride:OH)1.1 : 1[1]
Molar Ratio (DMAP:OH)0.02 : 1[1]
Reaction Time16 - 24 hours[1]
Reaction TemperatureRoom Temperature
SolventAnhydrous Dichloromethane
Precipitation SolventCold Diethyl Ether[1]

Section 2: Bioconjugation of HOOC-PEG14-COOH to Amine-Containing Biomolecules

This protocol describes the conjugation of the carboxylated PEG linker to a biomolecule (e.g., protein, peptide) containing accessible primary amine groups (e.g., lysine residues, N-terminus). This is a two-step process involving the activation of the carboxyl groups with EDC and NHS, followed by reaction with the amine groups on the biomolecule.

Experimental Protocol

Materials:

  • HOOC-PEG14-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Biomolecule to be conjugated

  • Activation Buffer: MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0[2]

  • Quenching solution: Hydroxylamine, Tris, or glycine solution (50-100 mM)

  • Purification system (e.g., SEC, IEX chromatography columns)

Procedure:

Step 1: Activation of HOOC-PEG14-COOH

  • Equilibrate EDC and NHS to room temperature before use.[3][4]

  • Dissolve HOOC-PEG14-COOH in Activation Buffer.

  • Add EDC and NHS to the PEG solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS), but this may need optimization.

  • React for 15-30 minutes at room temperature to form the NHS-activated PEG ester.[3][4][5]

Step 2: Conjugation to Biomolecule

  • Dissolve the amine-containing biomolecule in the Coupling Buffer.

  • Add the freshly prepared NHS-activated PEG solution to the biomolecule solution. The molar ratio of PEG to the biomolecule will determine the degree of PEGylation and should be optimized for the specific application.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 24 hours.[6] The optimal time and temperature will depend on the stability and reactivity of the biomolecule.

  • Monitor the progress of the conjugation by a suitable method, such as SDS-PAGE, which will show a shift in the molecular weight of the biomolecule upon PEGylation.[6]

Step 3: Quenching the Reaction

  • Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.[6] This will react with any unreacted NHS-activated PEG.

  • Incubate for an additional 30 minutes to ensure complete quenching.[6]

Quantitative Data Summary
ParameterConditionReference
Activation Step
pH4.5 - 6.0[3][5]
Molar Ratio (PEG:EDC:NHS)1:2:2 (can be optimized)
Reaction Time15 - 30 minutes[3][4][5]
TemperatureRoom Temperature[3][4][5]
Conjugation Step
pH7.2 - 8.0[2]
Reaction Time2 - 24 hours[6]
Temperature4°C or Room Temperature[6]
Quenching Step
Quenching AgentHydroxylamine, Tris, or Glycine[6]
Final Concentration50 - 100 mM[6]
Incubation Time30 minutes[6]

Section 3: Direct Activation of this compound with Tresyl Chloride

This protocol provides an alternative method for directly activating the hydroxyl groups of this compound using tresyl chloride, making them reactive towards primary amines.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Add anhydrous pyridine to the solution with stirring.[6]

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.[6]

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[6]

  • Monitor the reaction progress by TLC.[6]

  • Once complete, concentrate the mixture using a rotary evaporator.[6]

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.[6]

  • Collect the precipitate by filtration and wash with cold diethyl ether.[6]

  • Dry the product under a vacuum and confirm its structure and purity by ¹H NMR.[6]

  • The resulting tresyl-activated PEG can then be conjugated to amine-containing biomolecules following a similar procedure as described in Section 2, Step 2.

Quantitative Data Summary
ParameterValueReference
Molar Ratio (Tresyl Chloride:OH)2.5 : 1[6]
Reaction Time2 hours (30 min at 0°C, 1.5 h at RT)[6]
Reaction Temperature0°C to Room Temperature[6]
SolventAnhydrous Dichloromethane[6]
BaseAnhydrous Pyridine[6]
Precipitation SolventCold Diethyl Ether[6]

Section 4: Purification of the PEGylated Bioconjugate

After the conjugation reaction, it is essential to purify the desired PEGylated biomolecule from unreacted PEG, unreacted biomolecule, and any reaction byproducts. The choice of purification method will depend on the physicochemical properties of the conjugate.

Purification MethodPrinciple of SeparationApplication NotesReferences
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing unreacted low molecular weight PEG and byproducts. Can also separate native protein from PEGylated protein due to the size increase upon PEGylation.[][8]
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate proteins with different degrees of PEGylation, as the PEG chains can shield surface charges. Cation exchange (CEX) is often a starting point for purification.[][9][10]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX to further purify the conjugate.[][9][10]
Reverse Phase Chromatography (RP-HPLC) Separation based on polarity/hydrophobicity.Useful for analytical scale separation and identification of PEGylation sites, particularly for peptides and small proteins.[]

Section 5: Visualized Workflows and Pathways

Overall Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification HO_PEG_OH This compound Activated_PEG Activated PEG (e.g., HOOC-PEG-COOH or Tresyl-PEG) HO_PEG_OH->Activated_PEG Activation Reagents Reaction_Mixture Reaction Mixture Activated_PEG->Reaction_Mixture Biomolecule Biomolecule (e.g., Protein) Biomolecule->Reaction_Mixture Purified_Conjugate Purified PEG-Biomolecule Conjugate Reaction_Mixture->Purified_Conjugate Chromatography (e.g., SEC, IEX)

Caption: General workflow for the bioconjugation of this compound.

Signaling Pathway for Carboxylic Acid Activation and Amine Coupling

Amine_Coupling_Pathway Carboxyl_PEG HOOC-PEG-COOH NHS_Ester_PEG NHS-Ester Activated PEG Carboxyl_PEG->NHS_Ester_PEG Activation EDC_NHS EDC / NHS EDC_NHS->NHS_Ester_PEG PEG_Protein_Conjugate PEG-Protein Conjugate (Stable Amide Bond) NHS_Ester_PEG->PEG_Protein_Conjugate Coupling Protein_Amine Protein-NH2 Protein_Amine->PEG_Protein_Conjugate

Caption: Reaction scheme for EDC/NHS activation and amine coupling.

References

Application Notes and Protocols for HO-PEG14-OH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HO-PEG14-OH as a linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation and characterization are provided to guide researchers in this application.

Introduction to this compound in ADCs

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the overall efficacy and safety of the ADC. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to improve the physicochemical properties of the conjugate.

This compound is a discrete PEG (dPEG®) linker with 14 ethylene glycol units, terminating in a hydroxyl group at both ends. As a homobifunctional linker, it requires activation of the terminal hydroxyl groups to facilitate conjugation with the antibody and the cytotoxic payload. The inclusion of a PEG14 chain offers a balance of hydrophilicity and length, which can confer several advantages to the resulting ADC.

Advantages of a PEG14 Linker in ADC Development

The incorporation of a PEG14 linker in an ADC can significantly enhance its therapeutic potential:

  • Improved Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic. The hydrophilic nature of the PEG14 linker increases the overall solubility of the ADC, mitigating the risk of aggregation, especially at higher drug-to-antibody ratios (DAR).[1][2][3][]

  • Enhanced Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1][3][5] This extended circulation time allows for greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: The PEG linker can act as a shield, masking the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system. This can lead to a reduced anti-drug antibody (ADA) response.

  • Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility of the conjugate, PEG linkers can enable higher DARs without compromising the stability of the ADC.[6]

Quantitative Data on PEG Linker Length and ADC Properties

The length of the PEG linker can have a significant impact on the pharmacokinetic profile of an ADC. The following table summarizes data from a study comparing ADCs with PEG linkers of varying lengths. While data for a PEG14 linker is not explicitly available, the trend observed for PEG12 provides a strong indication of its expected performance.

LinkerAverage DARClearance Rate (mL/h/kg)In Vivo Tolerability (at 50 mg/kg)
No PEG8HighNot Tolerated
PEG28HighNot Tolerated
PEG48Moderate-HighNot Tolerated
PEG88LowTolerated
PEG128LowTolerated
PEG248LowTolerated

Table 1: Comparison of ADC properties with varying PEG linker lengths. Data extrapolated from studies on PEGylated glucuronide-MMAE linkers.[5][7] A lower clearance rate indicates a longer circulation time. The data suggests that a PEG length of 8 or more units significantly improves the pharmacokinetic profile and tolerability of the ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization of these protocols will be necessary for specific antibodies, payloads, and desired final ADC characteristics.

I. Synthesis of a Drug-PEG14-Antibody Conjugate

This process involves a multi-step synthesis to first activate the this compound linker, conjugate it to the cytotoxic drug, and then conjugate the drug-linker moiety to the antibody.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization A This compound C Activated PEG Linker (e.g., TsO-PEG14-OTs) A->C B Activation Reagent (e.g., TsCl, MsCl) B->C E Activated PEG Linker C->E D Cytotoxic Drug (with reactive group) F Drug-PEG14-Linker D->F E->F H Drug-PEG14-Linker F->H G Monoclonal Antibody (mAb) I ADC (mAb-PEG14-Drug) G->I H->I J Crude ADC I->J K Purification (e.g., SEC, HIC) J->K L Purified ADC K->L M Characterization (DAR, Purity, etc.) L->M

Caption: General workflow for the synthesis of an ADC using a this compound linker.

A. Activation of this compound Linker

Since this compound is a diol, it must first be activated to introduce reactive groups for conjugation. A common method is to convert the terminal hydroxyl groups into a better leaving group, such as a tosylate or mesylate. This example uses tosyl chloride (TsCl).

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Pyridine (as a base and solvent)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in pyridine and cool the solution in an ice bath.

    • Slowly add a molar excess of TsCl to the solution.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting TsO-PEG14-OTs by silica gel column chromatography.

    • Confirm the structure and purity by ¹H NMR and mass spectrometry.

B. Conjugation of Activated PEG14 Linker to the Cytotoxic Drug

The activated PEG linker can now be reacted with a cytotoxic drug that has a suitable nucleophilic group (e.g., an amine or thiol).

  • Materials:

    • TsO-PEG14-OTs

    • Cytotoxic drug with a reactive amine or thiol group

    • Aprotic polar solvent (e.g., DMF or DMSO)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • HPLC for purification

  • Procedure:

    • Dissolve the cytotoxic drug in the chosen solvent.

    • Add the base to the solution.

    • Add a molar equivalent of TsO-PEG14-OTs to the drug solution.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the drug-PEG14-OTs conjugate by reverse-phase HPLC.

    • Characterize the product by mass spectrometry.

C. Conjugation of Drug-PEG14-Linker to the Antibody

The final step is to conjugate the drug-PEG14-linker to the antibody. This typically involves reacting the remaining activated group on the PEG linker with a nucleophilic residue on the antibody, such as the ε-amino group of lysine.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Drug-PEG14-OTs

    • Reaction buffer (e.g., borate buffer, pH 8.5)

    • Size-Exclusion Chromatography (SEC) column for purification

  • Procedure:

    • Perform a buffer exchange to transfer the antibody into the reaction buffer.

    • Add a molar excess of the Drug-PEG14-OTs to the antibody solution. The molar ratio will influence the final DAR.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-24 hours).

    • Quench the reaction by adding a quenching agent like Tris buffer.

    • Purify the ADC from unreacted drug-linker and other impurities using SEC.

    • Concentrate the purified ADC and formulate it in a suitable storage buffer.

II. Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

G cluster_0 ADC Characterization A Purified ADC B Drug-to-Antibody Ratio (DAR) A->B C Purity and Aggregation A->C D In Vitro Cytotoxicity A->D E Antigen Binding Affinity A->E F In Vivo Efficacy D->F E->F G Pharmacokinetics F->G

Caption: Key characterization assays for an antibody-drug conjugate.

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

  • UV-Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima. The concentrations of the drug and antibody can be determined simultaneously by measuring the absorbance at two different wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

B. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.[8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm conjugation.[8]

C. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against a target cancer cell line.

  • Plate the target cells at a suitable density.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

  • Incubate for a period of time (e.g., 72-96 hours).

  • Assess cell viability using a reagent such as MTT or CellTiter-Glo®.

  • Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

D. Antigen Binding Affinity

It is important to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to determine the binding affinity (KD) of the ADC to its target antigen.

  • Surface Plasmon Resonance (SPR): SPR provides real-time analysis of the binding kinetics of the ADC to its target.

E. In Vivo Efficacy and Pharmacokinetics

  • Xenograft Tumor Models: The anti-tumor activity of the ADC is evaluated in animal models bearing human tumor xenografts.[9] Tumor growth inhibition is the primary endpoint.

  • Pharmacokinetic Studies: The pharmacokinetic profile of the ADC is assessed in animals (e.g., mice or rats) to determine parameters such as half-life, clearance, and area under the curve (AUC).[5]

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC, from binding to the target antigen on the cancer cell surface to the release of the cytotoxic payload and induction of apoptosis.

G cluster_0 Cellular Exterior cluster_1 Intracellular ADC ADC (mAb-PEG14-Drug) Receptor Target Antigen ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Cytotoxic Drug Lysosome->Payload Linker Cleavage / mAb Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of ADC action: binding, internalization, and payload release.

Upon administration, the ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC binds to the antigen, and the ADC-antigen complex is then internalized by the cell through endocytosis. The complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the linker is cleaved (or the antibody is degraded), releasing the potent cytotoxic payload. The free drug can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis of the cancer cell.

References

Application Notes and Protocols for Nanoparticle Surface Modification with HO-PEG14-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, is widely used for this purpose in a process known as PEGylation. The attachment of PEG chains to a nanoparticle surface can significantly enhance its in vivo performance by improving solubility, increasing systemic circulation time, and reducing immunogenicity.[1] This "stealth" effect is achieved by creating a hydrophilic shield that minimizes non-specific protein adsorption and subsequent recognition by the mononuclear phagocyte system.[1][2][3]

HO-PEG14-OH is a discrete PEG linker with hydroxyl (-OH) groups at both ends of a 14-unit ethylene glycol chain. Its bifunctional nature allows for versatile conjugation strategies, enabling it to act as a flexible spacer to attach targeting ligands or to crosslink different components in a nanoparticle formulation. The defined length of this compound provides a high degree of control over the surface modification process, leading to more homogeneous and well-characterized nanoparticle batches.

These application notes provide an overview of the use of this compound in nanoparticle surface modification, including detailed experimental protocols and expected outcomes.

Key Applications of this compound in Nanoparticle Technology

The unique properties of this compound make it a valuable tool for a variety of nanoparticle-based applications:

  • Enhanced Drug Delivery: By creating a hydrophilic and biocompatible coating, this compound can improve the pharmacokinetic profile of drug-loaded nanoparticles, leading to longer circulation times and enhanced accumulation at target sites through the enhanced permeability and retention (EPR) effect.

  • Improved Biocompatibility: The PEGylated surface minimizes interactions with blood components, reducing the risk of aggregation, opsonization, and rapid clearance from the body.[1]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can help to avoid an immune response against the nanoparticle carrier.

  • Platform for Bioconjugation: The terminal hydroxyl groups of this compound can be activated or modified to attach a wide range of molecules, including targeting ligands (e.g., antibodies, peptides), imaging agents, and other functional moieties.[4]

Data Presentation: Impact of this compound Modification

The surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize representative quantitative data that can be expected when modifying a model nanoparticle system. Note: These values are illustrative and will vary depending on the nanoparticle core material, size, and the specific conjugation chemistry employed.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -25 ± 3-15 ± 2
PEG Grafting Density (chains/nm²) N/A2-5

Table 2: Drug Loading and Release Kinetics (Model Hydrophobic Drug)

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Drug Loading Capacity (%) 10 ± 1.58 ± 1.2
Encapsulation Efficiency (%) 85 ± 580 ± 6
Drug Release at 24h (%) 60 ± 445 ± 5

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions may be necessary for specific nanoparticle systems.

Protocol 1: Surface Modification of Carboxylated Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., 10 mg/mL in MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse 1 mL of carboxylated nanoparticles in MES buffer.

    • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve 20 mg of this compound in 1 mL of MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge at 4000 x g for 15 minutes to remove unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the washing step two more times.

    • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage at 4°C.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the modification of nanoparticles with surface amine groups (e.g., aminated silica nanoparticles) with this compound after activating the PEG linker.

Materials:

  • Amine-functionalized nanoparticles (e.g., 10 mg/mL in PBS)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Activation of this compound:

    • Dissolve 100 mg of this compound and 1.2 equivalents of DSC in 5 mL of anhydrous DMF.

    • Add 2 equivalents of TEA to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate ester of the PEG.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse 10 mg of amine-functionalized nanoparticles in 2 mL of anhydrous DMF.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Collect the functionalized nanoparticles using a magnet (if applicable) or by centrifugation.

    • Wash the nanoparticles with DMF three times.

    • Wash the nanoparticles with DI water three times.

    • Resuspend the final product in DI water or a suitable buffer for storage at 4°C.

Mandatory Visualizations

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation with this compound cluster_2 Purification & Characterization cluster_3 Downstream Applications Core Nanoparticle Core Surface Surface Functional Groups (-COOH, -NH2, etc.) Core->Surface Activation Activation of Functional Groups (e.g., EDC/NHS or DSC) Surface->Activation Conjugation Covalent Conjugation Activation->Conjugation PEG This compound PEG->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Characterization Characterization (DLS, Zeta Potential, TEM) Purification->Characterization DrugLoading Drug Loading Characterization->DrugLoading InVitro In Vitro Studies DrugLoading->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_0 Cellular Environment cluster_1 Internalization Pathway NP This compound Modified Nanoparticle Cell Target Cell NP->Cell 1. Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Release Drug Release LateEndosome->Release Action Therapeutic Action Release->Action

Caption: Representative cellular uptake and drug release pathway.

References

Application Notes and Protocols for PEGylation with HO-PEG14-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can extend its circulatory half-life, improve stability, increase solubility, and reduce immunogenicity.[1][2][3][4][5]

This document provides a detailed experimental framework for utilizing HO-PEG14-OH, a linear, homobifunctional PEG reagent with terminal hydroxyl groups. As the hydroxyl groups are not inherently reactive towards common functional groups on biomolecules, a two-stage process is typically required: activation of the PEG's terminal hydroxyl groups, followed by the conjugation to the target molecule.[1][5] The bifunctional nature of this compound presents opportunities for creating crosslinked conjugates or protein dimers, but also necessitates careful control of reaction conditions to manage the extent of polymerization.[1]

Core Concepts and Workflow

The overall experimental strategy for PEGylation with this compound involves a three-stage process: activation of the PEG linker, conjugation to the target biomolecule, and subsequent purification and characterization of the resulting conjugate. Careful optimization of each stage is critical to achieve the desired degree of PEGylation and to minimize unwanted side products.

PEGylation_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Characterization A This compound C Activated PEG14 (e.g., TsO-PEG14-OTs, NHS-OOC-PEG14-COO-NHS) A->C Activation Reaction B Activation Reagent (e.g., TsCl, Succinic Anhydride/EDC/NHS) B->C F PEGylated Conjugate Mixture C->F Conjugation Reaction D Target Molecule (Protein, Peptide, etc.) D->F E Reaction Buffer (e.g., PBS, Borate) E->F G Purification (SEC, IEX, RP-HPLC) F->G I Purified PEGylated Product G->I H Characterization (SDS-PAGE, MS, HPLC, NMR) I->H

A generalized workflow for PEGylation using this compound.

Experimental Protocols

Stage 1: Activation of this compound

The terminal hydroxyl groups of this compound must first be activated to enable reaction with functional groups on the target biomolecule. Below are two common activation strategies.

Protocol 1A: Tosylation of this compound

This protocol converts the terminal hydroxyl groups to tosylates, which are good leaving groups for nucleophilic substitution by amines or thiols on the target molecule.

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Anhydrous pyridine or triethylamine (TEA) and 4-dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Cold diethyl ether

    • Sodium bicarbonate (NaHCO₃) solution (5%)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add triethylamine (3 equivalents) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of tosyl chloride (2.2 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., argon or nitrogen).

    • Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Protocol 1B: Conversion to NHS Ester

This two-step protocol first converts the terminal hydroxyl groups to carboxylic acids using succinic anhydride, followed by activation to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.

  • Materials:

    • This compound

    • Succinic anhydride

    • Anhydrous pyridine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

    • Cold diethyl ether

  • Procedure:

    • Carboxylation:

      • Dissolve this compound (1 equivalent) and succinic anhydride (5 equivalents) in anhydrous pyridine.

      • Stir the reaction mixture at room temperature overnight under an inert atmosphere.[1]

      • Remove the pyridine under reduced pressure.

      • Dissolve the residue in DCM and wash with 1 M HCl.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Precipitate the dicarboxylic acid-PEG14 in cold diethyl ether, collect by filtration, and dry under vacuum.

    • NHS Ester Formation:

      • Dissolve the dicarboxylic acid-PEG14 (1 equivalent) and NHS (2.5 equivalents) in anhydrous DCM or DMF.

      • Add DCC or EDC (2.2 equivalents) and stir the reaction at room temperature for 4-12 hours.

      • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

      • Precipitate the activated PEG-NHS ester in cold diethyl ether, collect by filtration, and dry under vacuum. Store immediately in a desiccator at -20°C.

Stage 2: Conjugation of Activated PEG14 to a Protein

This protocol describes the conjugation of an NHS-activated PEG14 to primary amines (e.g., lysine residues) on a target protein.

  • Materials:

    • Activated PEG14 (e.g., NHS-ester)

    • Target protein

    • Reaction buffer (amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

    • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Procedure:

    • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the activated PEG14 in the reaction buffer or a compatible anhydrous solvent like DMSO.

    • Add the desired molar excess of the activated PEG14 solution to the protein solution. A starting point of a 10- to 50-fold molar excess of PEG to protein is recommended.[1]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[1]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes to ensure all unreacted activated PEG is hydrolyzed.

Stage 3: Purification of the PEGylated Conjugate

Purification is essential to remove unreacted PEG, native protein, and reaction byproducts.

  • Method 1: Size-Exclusion Chromatography (SEC)

    • This is a common first step to separate the larger PEGylated protein from smaller unreacted PEG and quenching molecules.

    • Equilibrate an appropriate SEC column (e.g., Sephadex G-25 for desalting, or a higher resolution column for separating different PEGylated species) with a suitable buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm to detect the protein-containing fractions.

  • Method 2: Ion-Exchange Chromatography (IEX)

    • IEX can separate proteins based on charge, which is altered upon PEGylation due to the shielding of charged residues.

    • This method is effective for separating un-PEGylated, mono-PEGylated, and di-PEGylated species.

    • Choose a cation or anion exchange resin based on the protein's isoelectric point (pI) and the buffer pH.

    • Apply the sample to the column and elute with a salt gradient (e.g., 0-1 M NaCl).

    • Collect and analyze fractions for the desired PEGylated product.

  • Method 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • RP-HPLC is particularly useful for the purification and analysis of PEGylated peptides and smaller proteins.[]

    • A C4 or C18 column can be used with a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).

Characterization of the PEGylated Product

Thorough characterization is crucial to confirm successful conjugation and to determine the degree of PEGylation.

SDS-PAGE Analysis

  • A simple and rapid method to visualize the increase in apparent molecular weight of the protein after PEGylation.

  • Run samples of the native protein, the reaction mixture, and purified fractions on a polyacrylamide gel.

  • The PEGylated protein will migrate slower than the native protein, appearing as a band or a smear at a higher molecular weight.

Mass Spectrometry (MS)

  • MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated conjugate and the degree of PEGylation.[7][8][9][10][11]

  • The mass spectrum will show a series of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains.

  • The mass difference between the peaks will correspond to the mass of the attached PEG14 moieties.

High-Performance Liquid Chromatography (HPLC)

  • HPLC can be used for both purification and quantitative analysis of the PEGylation reaction.[][13][14][15]

  • SEC-HPLC: Can be used to determine the relative amounts of native protein, and mono-, di-, and poly-PEGylated species based on their hydrodynamic volume.

  • IEX-HPLC: Can provide high-resolution separation of different PEGylated isoforms.

  • RP-HPLC: Useful for analyzing the purity of the final product and for peptide mapping to identify PEGylation sites.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR is a powerful tool for confirming the structure and assessing the purity of the this compound linker and its activated derivatives.[17]

  • The spectrum of this compound is expected to show a prominent peak for the ethylene oxide protons and distinct signals for the terminal hydroxyl groups. Successful activation can be confirmed by the appearance of new signals corresponding to the activating group (e.g., tosyl or NHS).

Data Presentation

Table 1: Quantitative Parameters for PEGylation with Activated this compound

ParameterTypical RangeMethod of DeterminationReference
Activation Stage
Molar excess of activating reagent to PEG2-5 fold-[1]
Activation reaction time4-24 hoursTLC, NMR[2]
Yield of activated PEG70-95%Gravimetric, NMR[18]
Conjugation Stage
Molar excess of PEG to protein10-50 fold-[1]
Reaction pH7.0-8.5pH meter[19]
Reaction time1-24 hoursSDS-PAGE, HPLC[1][2]
Characterization
Degree of PEGylation1-nMALDI-TOF MS, HPLC[11]
Purity of final product>95%HPLC (SEC, IEX, RP)[]

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inactive activated PEGEnsure proper storage of activated PEG (desiccated at -20°C). Prepare fresh solutions immediately before use.
Low reactivity of protein aminesIncrease the pH of the reaction buffer to 8.0-8.5 to deprotonate the amine groups.
Presence of amine-containing buffersUse amine-free buffers such as PBS or borate buffer for the conjugation reaction.
Protein Precipitation High protein concentrationReduce the protein concentration.
Intermolecular crosslinkingDecrease the molar ratio of PEG to protein. Optimize reaction time and temperature.
Inappropriate buffer conditionsOptimize buffer pH and ionic strength.

Signaling Pathways and Logical Relationships

The primary goal of PEGylation is to alter the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule. The following diagram illustrates the logical relationships between PEGylation and its intended biological outcomes.

PEGylation_Effects cluster_physicochemical Physicochemical Changes cluster_pharmacokinetic Pharmacokinetic Improvements cluster_pharmacodynamic Pharmacodynamic Consequences PEGylation PEGylation with This compound HydrodynamicSize Increased Hydrodynamic Size PEGylation->HydrodynamicSize Shielding Steric Shielding of Epitopes PEGylation->Shielding Solubility Increased Solubility PEGylation->Solubility RenalClearance Reduced Renal Clearance HydrodynamicSize->RenalClearance Proteolysis Protection from Proteolysis Shielding->Proteolysis Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity HalfLife Extended Half-Life RenalClearance->HalfLife Proteolysis->HalfLife Dosing Less Frequent Dosing HalfLife->Dosing Efficacy Improved Therapeutic Efficacy Immunogenicity->Efficacy Dosing->Efficacy

The impact of PEGylation on the properties of a therapeutic molecule.

References

Application Notes and Protocols for Activating Hydroxyl Groups on HO-PEG14-OH for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technique in drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as peptides, proteins, and small drugs.[1][2] By covalently attaching PEG chains, it is possible to increase a molecule's hydrodynamic size, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] Furthermore, PEGylation can improve solubility and decrease the immunogenicity of the conjugated molecule.[3]

The fundamental starting point for many PEGylation strategies involves the chemical activation of the terminal hydroxyl (-OH) groups of the PEG polymer.[4][5] For a linear, bifunctional reagent like HO-PEG14-OH, both terminal hydroxyl groups are available for activation, allowing for the creation of homobifunctional linkers capable of crosslinking molecules or surfaces. This document provides detailed application notes and protocols for several common methods used to activate the hydroxyl groups of this compound, preparing it for subsequent conjugation to biomolecules. The primary activation chemistries covered include Tosylation, Mesylation, and activation with N,N'-Disuccinimidyl Carbonate (DSC).

Hydroxyl Group Activation Chemistries

The conversion of a terminal hydroxyl group into a more reactive functional group is necessary to facilitate conjugation with nucleophilic sites on a target molecule, such as the primary amines of lysine residues or the thiols of cysteine residues.[6][7]

Tosylation

Tosylation converts the terminal hydroxyl groups into tosylates (-OTs), which are excellent leaving groups for nucleophilic substitution reactions. The reaction is typically performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This method is effective for activating PEGs for subsequent reaction with amines, thiols, and other nucleophiles.[8] A key advantage of tosylation is the ability to achieve selective monotosylation of symmetrical diols by using specific catalysts like silver oxide and potassium iodide, which is valuable for creating heterobifunctional PEGs.[9][10][11]

G reagent reagent peg_molecule peg_molecule activated_peg activated_peg product product peg_diol This compound peg_tosylate TsO-PEG14-OTs peg_diol->peg_tosylate Activation tscl p-Toluenesulfonyl Chloride (TsCl) Pyridine tscl->peg_diol

Caption: Reaction scheme for the tosylation of this compound.

Mesylation

Similar to tosylation, mesylation activates the hydroxyl group by converting it into a good leaving group, a mesylate (-OMs). This is achieved by reacting the PEG-diol with methanesulfonyl chloride (MsCl) in the presence of a base. The resulting PEG-mesylate is highly reactive towards nucleophiles like amines and thiols.[9] Mesylates are generally more reactive than tosylates but can also be more susceptible to hydrolysis.

G reagent reagent peg_molecule peg_molecule activated_peg activated_peg peg_diol This compound peg_mesylate MsO-PEG14-OMs peg_diol->peg_mesylate Activation mscl Methanesulfonyl Chloride (MsCl) Triethylamine mscl->peg_diol

Caption: Reaction scheme for the mesylation of this compound.

N,N'-Disuccinimidyl Carbonate (DSC) Activation

Activation with N,N'-Disuccinimidyl Carbonate (DSC) converts the terminal hydroxyl groups into N-succinimidyl carbonates.[7][12] These activated PEGs are highly reactive towards primary and secondary amines, forming stable carbamate linkages upon conjugation.[13][14] This method is widely used due to its efficiency and the stability of the resulting carbamate bond.[7] The reaction is typically carried out in an anhydrous aprotic solvent with a base catalyst.

G reagent reagent peg_molecule peg_molecule activated_peg activated_peg peg_diol This compound peg_sc NHS-O-(C=O)-O-PEG14-O-(C=O)-O-NHS peg_diol->peg_sc Activation dsc N,N'-Disuccinimidyl Carbonate (DSC) Pyridine dsc->peg_diol

Caption: Reaction scheme for DSC activation of this compound.

Comparison of Activation Methods

The selection of an appropriate activation chemistry depends on the target functional group for conjugation, desired stability of the linkage, and reaction conditions.

Activation Method Activating Reagent Typical Reaction Conditions Activated Intermediate Stability Typical Yield Target for Conjugation Resulting Linkage
Tosylation p-Toluenesulfonyl chloride (TsCl)Anhydrous DCM or Pyridine, 0°C to RTGood, can be isolated and stored.[9]>90%[11]Amines, Thiols, Hydroxyls[8]Secondary Amine, Thioether, Ether
Mesylation Methanesulfonyl chloride (MsCl)Anhydrous DCM, Triethylamine, 0°C to RTModerate, more moisture-sensitive than tosylates.>95%[9]Amines, Thiols[9]Secondary Amine, Thioether
DSC Activation N,N'-Disuccinimidyl Carbonate (DSC)Anhydrous Acetonitrile/DCM, Pyridine, RTModerate, sensitive to moisture.[13]High[7]Primary and Secondary Amines[7][14]Carbamate (Urethane)
p-Nitrophenyl Chloroformate p-Nitrophenyl ChloroformateAnhydrous DCM, Pyridine, 0°C to RTGood, can be isolated.[15][16]High[16]Primary Amines[15]Carbamate (Urethane)

Experimental Protocols

Note: Prior to any reaction, this compound should be dried thoroughly, typically by azeotropic distillation with toluene or by drying under high vacuum at elevated temperature (e.g., 60-80°C) for several hours.[2] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Tosylation of this compound

This protocol is adapted for the di-activation of a PEG-diol.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 2.5 to 3 equivalents) to the solution. If using DCM as the solvent, add triethylamine (3 equivalents) as a base.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

  • Work-up:

    • If pyridine is the solvent, remove it under reduced pressure.

    • Dissolve the crude product in DCM and wash twice with brine and twice with water.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Reduce the solvent volume by rotary evaporation and precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.[9]

  • Final Product: Collect the white precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity by ¹H NMR and HPLC.[9][10]

Protocol for DSC Activation of this compound

This protocol describes the formation of PEG-di-succinimidyl carbonate.

  • Dissolution: Dissolve the dried this compound (1 equivalent) and N,N'-Disuccinimidyl Carbonate (DSC, 3 equivalents) in anhydrous acetonitrile.

  • Catalyst Addition: Add pyridine (2.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 18-24 hours under an inert atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove any precipitate (e.g., pyridinium hydrochloride).

    • Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether/isopropanol mixture.

  • Final Product: Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm activation via ¹H NMR (disappearance of the hydroxyl proton peak and appearance of succinimidyl protons) and/or IR spectroscopy (appearance of a characteristic carbonate carbonyl stretch).[16]

General Workflow for Activation and Conjugation

The activation of this compound is the first step in a two-stage process for bioconjugation. The overall workflow involves activation, purification of the activated PEG, conjugation to the target molecule, and finally, purification of the PEG-conjugate.

G start_end start_end process process purification purification conjugation conjugation analysis analysis start Start: Dried this compound activation Step 1: Activate Hydroxyl Groups (e.g., Tosylation, DSC) start->activation purify_peg Step 2: Purify Activated PEG (Precipitation / Chromatography) activation->purify_peg characterize_peg Characterize Activated PEG (NMR, HPLC) purify_peg->characterize_peg conjugate Step 3: Conjugate to Biomolecule (e.g., Protein with -NH2 groups) characterize_peg->conjugate purify_conjugate Step 4: Purify PEG-Biomolecule Conjugate (SEC / IEX Chromatography) conjugate->purify_conjugate final_product Final Product: Characterized Conjugate purify_conjugate->final_product

Caption: General experimental workflow for PEG activation and bioconjugation.

Characterization of Activated PEG

Successful activation must be confirmed before proceeding to the conjugation step.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful techniques for confirming PEG functionalization.[17] The disappearance of the hydroxyl proton signal (often around 4.56 ppm in DMSO-d₆) and the appearance of new signals corresponding to the activating group (e.g., aromatic protons for tosylate, succinimide protons for DSC-activated PEG) are key indicators of a successful reaction.[9][18] Integration of these peaks can be used to determine the degree of functionalization.[17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the activated PEG and separate it from unreacted starting material.[10][19] The modified PEG will typically have a different retention time than the starting PEG-diol.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of new functional groups. For example, DSC activation will result in a new, strong carbonyl (C=O) stretching band around 1770 cm⁻¹.[16]

Conclusion

The activation of the terminal hydroxyl groups of this compound is a critical prerequisite for its use in bioconjugation. Methods such as tosylation, mesylation, and DSC activation provide versatile routes to generate reactive PEG intermediates. The choice of method should be guided by the specific application, the nature of the biomolecule to be conjugated, and the desired linkage chemistry. Careful execution of the reaction protocols and thorough characterization of the activated PEG are essential to ensure high yields and purity in the final PEGylated product, ultimately contributing to the development of more effective and safer therapeutics.

References

Application Notes and Protocols for Drug Delivery Systems Utilizing the HO-PEG14-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the HO-PEG14-OH linker in the development of advanced drug delivery systems, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the physicochemical properties of the linker, its advantages in drug formulation, detailed experimental protocols for conjugate synthesis and evaluation, and representative data to guide researchers in this field.

Introduction to the this compound Linker

The this compound linker is a monodisperse polyethylene glycol (PEG) derivative composed of 14 ethylene glycol units with terminal hydroxyl groups. Its hydrophilic and flexible nature makes it an invaluable tool in drug delivery design. The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2]

The this compound linker, specifically, offers a balance between providing sufficient length to span the distance between a targeting moiety and a payload, while its hydrophilic nature enhances the solubility and stability of the resulting conjugate. This is particularly advantageous for hydrophobic drug molecules that are otherwise challenging to formulate.[3] In the context of PROTACs, the linker is a critical component that connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[4] For ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, enabling targeted delivery to cancer cells.[5]

Key Attributes of the this compound Linker in Drug Delivery:

  • Enhanced Solubility: The hydrophilic poly(ethylene glycol) chain significantly improves the aqueous solubility of hydrophobic drugs, facilitating formulation and administration.[6]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a drug conjugate, reducing renal clearance and prolonging its circulation half-life.[3][6]

  • Reduced Immunogenicity: The PEG chain can shield the drug conjugate from the immune system, reducing the likelihood of an immune response.[5]

  • Tunable Properties: The defined length of the 14-unit PEG chain provides a precise spacer to optimize the biological activity of the conjugate.[7]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it suitable for in vivo applications.[8]

Representative Applications and Data

While specific data for drug conjugates utilizing the this compound linker is proprietary or not widely published, the following tables present representative data based on studies of similar drug delivery systems employing linear PEG linkers. This data illustrates the expected outcomes and performance enhancements conferred by PEGylation.

Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with a PEG Linker
Cell LineTarget ExpressionConjugateIC50 (nM)
NCI-N87HER2-positiveADC with PEG14 Linker15.5
BT-474HER2-positiveADC with PEG14 Linker8.2
PC-3HER2-negativeADC with PEG14 Linker> 1000
MDA-MB-231HER2-negativeADC with PEG14 Linker> 1000

This table is a representative example based on data from similar studies.[9]

Table 2: Representative Pharmacokinetic Parameters of a PROTAC with a PEG Linker in Mice
CompoundHalf-life (t½) (hours)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)
PROTAC without PEG Linker2.550.210.1
PROTAC with PEG14 Linker8.115.79.8

This table is a representative example based on data from similar studies.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of a representative drug conjugate utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using the this compound Linker

This protocol describes a representative synthesis of a PROTAC molecule where the this compound linker is functionalized and then sequentially conjugated to a target protein ligand and an E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a reactive functional group (e.g., a free amine or carboxylic acid)

  • E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) with a reactive functional group

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system

  • Mass spectrometer

Procedure:

  • Monofunctionalization of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) to protect one of the terminal hydroxyl groups.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the mono-protected PEG linker by column chromatography.

    • Activate the remaining free hydroxyl group for conjugation (e.g., by converting it to a mesylate or tosylate).

  • Conjugation to the First Ligand (Target Protein Ligand):

    • Dissolve the mono-protected, activated PEG linker and the target protein ligand in an appropriate solvent (e.g., DMF).

    • Add a base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Remove the protecting group from the other end of the PEG linker (e.g., using TBAF for a TBDMS group).

    • Purify the resulting conjugate by reversed-phase HPLC.

  • Conjugation to the Second Ligand (E3 Ligase Ligand):

    • Activate the free hydroxyl group of the PEG-ligand 1 conjugate (e.g., using a coupling reagent like PyBOP).

    • Dissolve the activated conjugate and the E3 ligase ligand in DMF.

    • Add DIPEA and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC conjugate by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation

This protocol describes a western blot assay to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Incubate overnight at 37°C and 5% CO2.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Ligand-PEG14-E3 Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome Proteasome TargetProtein->Proteasome Targeting for Degradation E3Ligase->TargetProtein Ub Ubiquitin DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades

Caption: Mechanism of action of a PROTAC utilizing a PEG14 linker.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker Linker->ADC Drug Cytotoxic Payload Drug->ADC Characterization Characterization (SEC, HIC, MS) ADC->Characterization CellCulture Target-Expressing Cancer Cells Cytotoxicity Cytotoxicity Assay (IC50 Determination) CellCulture->Cytotoxicity Xenograft Tumor Xenograft Mouse Model Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK Pharmacokinetic Study Xenograft->PK

Caption: Experimental workflow for the development and evaluation of an ADC.

References

Site-Specific Protein Modification Using HO-PEG14-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides.[1][2] This process involves the covalent attachment of PEG chains to the protein of interest. The resulting PEG-protein conjugate often exhibits improved pharmacokinetic and pharmacodynamic properties, including increased serum half-life, enhanced stability, greater solubility, and reduced immunogenicity and antigenicity.[3] HO-PEG14-OH is a discrete, bifunctional PEG linker with 14 ethylene glycol units, offering a defined length and molecular weight for precise protein modification. Unlike activated PEGs, the terminal hydroxyl groups of this compound are not inherently reactive towards amino acid residues and require a two-step process of activation followed by conjugation. This allows for a controlled and site-specific modification of therapeutic proteins.

Applications

The use of this compound for protein modification is applicable in various stages of drug development and research:

  • Improving Drug Efficacy: By increasing the hydrodynamic volume of a protein, PEGylation with this compound can reduce renal clearance, thereby extending its circulation time in the bloodstream.[4]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, making it less recognizable to the immune system and reducing the risk of an adverse immune response.

  • Enhancing Stability and Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins and protect them from proteolytic degradation.[5]

  • Crosslinking and Dimerization: As a bifunctional linker, this compound can be used to create protein crosslinks or dimers, which may be desirable for certain therapeutic applications.

  • PROTACs: PEG linkers, such as this compound, are utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to connect two different ligands for targeted protein degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight ~639 g/mol
Chemical Formula C28H58O15
Structure HO-(CH2CH2O)14-H
Number of EG Units 14
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Table 2: Representative PEGylation Reaction Parameters and Outcomes
ParameterRecommended Range/ValueRationale
Protein Concentration 1-10 g/LHigher concentrations can sometimes lead to aggregation, while lower concentrations may reduce reaction efficiency.[5]
Molar Ratio (PEG:Protein) 10:1 to 50:1The optimal ratio needs to be determined empirically for each protein. A higher excess of PEG can drive the reaction to completion but may increase the difficulty of purification.
Reaction pH 7.0 - 8.0 (for NHS-ester chemistry)This pH range is optimal for the reaction of NHS esters with primary amines (lysine residues and N-terminus) while maintaining protein stability.[6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) are often used for longer incubation times to maintain the stability of sensitive proteins. Room temperature can be used for shorter reaction times.[5]
Reaction Time 1 - 24 hoursThe optimal reaction time depends on the reactivity of the protein and the desired degree of PEGylation. The reaction progress should be monitored.[5][6]
Quenching Reagent 50-100 mM Tris or GlycineThese reagents contain primary amines that will react with and consume any unreacted activated PEG, effectively stopping the reaction.
Table 3: Expected Characterization Results for a Model 50 kDa Protein
Analytical MethodUnmodified Protein (50 kDa)Mono-PEGylated Protein (with this compound)Di-PEGylated Protein (with this compound)
SDS-PAGE ~50 kDaApparent MW > 50.6 kDa (PEGylated proteins often migrate slower than their actual molecular weight would suggest).[7][8]Apparent MW > 51.2 kDa
Mass Spectrometry (ESI-MS) 50,000 Da~50,639 Da (a mass shift corresponding to the addition of one PEG linker).[9]~51,278 Da (a mass shift corresponding to the addition of two PEG linkers).[9]
Size-Exclusion HPLC (SEC) Single, sharp peakPeak shifts to an earlier elution time, indicating an increased hydrodynamic radius.[10]Peak shifts to an even earlier elution time compared to the mono-PEGylated species.[10]

Experimental Protocols

The site-specific modification of proteins using this compound is a two-stage process: activation of the PEG linker and conjugation to the target protein. The following protocols provide a general framework. Optimization of reaction conditions is often necessary for specific proteins.

Stage 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the conversion of the terminal hydroxyl groups of this compound into N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines on proteins.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile

  • Anhydrous Pyridine

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Protocol:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous acetonitrile.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add a 2-fold molar excess of DSC to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the activated PEG-NHS ester by ¹H NMR spectroscopy.

Stage 2: Conjugation of Activated PEG to a Target Protein

This protocol details the conjugation of the activated PEG-NHS ester to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • Target protein

  • Activated this compound NHS ester

  • Reaction Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)[5]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dialysis or size-exclusion chromatography system for purification

Protocol:

  • Prepare a solution of the target protein in the reaction buffer. The protein concentration should typically be in the range of 1-10 g/L.[5]

  • Immediately before conjugation, dissolve the activated this compound NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add the desired molar excess of the activated PEG solution to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point.

  • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[5]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.

  • Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or size-exclusion chromatography.

Stage 3: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in apparent molecular weight compared to the unmodified protein.[5] A shift in the band to a higher molecular weight indicates successful PEGylation. The band may appear broader due to the heterogeneity of PEGylation.[5]

2. Mass Spectrometry (MS):

  • Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the conjugate.[11] This will confirm the number of PEG chains attached to the protein. The mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached.[11]

3. HPLC Analysis:

  • Use size-exclusion or reversed-phase HPLC to assess the purity of the conjugate and to separate different PEGylated species.[5]

Visualizations

G Overall Workflow for Protein PEGylation cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Analysis HO_PEG_OH This compound Activated_PEG Activated PEG-NHS Ester HO_PEG_OH->Activated_PEG Activation Reaction Activator Activating Reagent (e.g., DSC) Activator->Activated_PEG PEG_Protein PEG-Protein Conjugate Activated_PEG->PEG_Protein Conjugation Reaction Protein Target Protein Protein->PEG_Protein Purification Purification (e.g., SEC) PEG_Protein->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

G Activation of this compound with DSC HO_PEG_OH HO-(CH2CH2O)14-H This compound Activated_PEG NHS-O-CO-O-(CH2CH2O)14-O-CO-O-NHS Activated PEG-NHS Ester HO_PEG_OH->Activated_PEG DSC N,N'-Disuccinimidyl carbonate DSC DSC->Activated_PEG

Caption: Activation of this compound with DSC.

G Conjugation to Protein Primary Amines Activated_PEG Activated PEG-NHS Ester PEG_Protein Protein-NH-CO-O-PEG-O-CO-NH-Protein PEG-Protein Conjugate Activated_PEG->PEG_Protein Protein_Amine Protein-NH2 (Lysine or N-terminus) Protein_Amine->PEG_Protein

Caption: Conjugation to protein primary amines.

References

Troubleshooting & Optimization

common issues with HO-PEG14-OH solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common issues encountered with the solubility of HO-PEG14-OH.

Troubleshooting Guide

This guide addresses specific problems researchers may face during the dissolution of this compound.

Issue 1: this compound is not dissolving or is dissolving very slowly.

Possible Causes & Solutions:

  • Inappropriate Solvent: While polyethylene glycols (PEGs) are soluble in a wide range of solvents, the efficiency can vary.[1][2] this compound, being a relatively low molecular weight PEG, is generally soluble in water and many polar organic solvents.[2][3][4]

    • Recommended Solvents: Water, ethanol, DMF, DMSO, chloroform, and methylene chloride are good starting points.[1][2]

    • Less Effective Solvents: It is less soluble in solvents like toluene and isopropanol, and generally insoluble in ether and hydrocarbons.[2][3][4]

  • Low Temperature: Dissolution can be slow at room temperature.

    • Solution: Gently warming the solution can aid dissolution. For instance, PEG can be dissolved in warm water at 80-90°C without adverse effects.[3][4] For organic solvents like toluene and isopropanol, raising the temperature can also improve solubility.[2]

  • High Solute Concentration: Attempting to create a highly concentrated solution may exceed the solubility limit.

    • Solution: Start by adding small portions of the this compound powder to the solvent with continuous stirring. If solubility issues persist, try preparing a more dilute solution.

  • Material Form: Low molecular weight PEGs can be waxy or semi-solid, which can take longer to dissolve than a fine powder.[2]

    • Solution: Ensure adequate mixing and allow sufficient time for dissolution. Sonication can also be used to break up clumps and accelerate the process.

Issue 2: The prepared this compound solution is cloudy or hazy.

Possible Causes & Solutions:

  • Incomplete Dissolution: The cloudiness may be due to undissolved particles.

    • Solution: Continue stirring, gently warm the solution, or use sonication to ensure complete dissolution.

  • Moisture Contamination: PEGs are highly hygroscopic and readily absorb moisture from the air.[2] This can be a particular issue when working with anhydrous organic solvents.

    • Solution: Use anhydrous solvents when preparing solutions for moisture-sensitive applications. Handle the solid this compound in a dry environment (e.g., a glove box) if possible.

  • Phase Separation: At certain concentrations and temperatures, especially in the presence of salts or other solutes, PEG solutions can undergo phase separation.[5]

    • Solution: Try adjusting the concentration or temperature. If working with a buffer, consider preparing the PEG solution in pure water first and then adding the buffer components.

Troubleshooting Workflow Diagram

G Troubleshooting this compound Solubility Issues cluster_start cluster_check Initial Checks cluster_actions Corrective Actions cluster_end start Start: Solubility Issue (e.g., Not Dissolving, Cloudy) check_solvent Is the correct solvent being used? start->check_solvent check_temp Is the temperature adequate? check_solvent->check_temp Yes action_solvent Switch to a recommended solvent (e.g., Water, DMF, DCM) check_solvent->action_solvent No check_hygroscopy Was the PEG handled in a dry environment? check_temp->check_hygroscopy Yes action_heat Gently warm the solution while stirring check_temp->action_heat No action_dry Use anhydrous solvent / dry handling check_hygroscopy->action_dry No end_success Success: Clear Solution check_hygroscopy->end_success Yes action_solvent->check_temp end_fail Issue Persists: Consult Further action_solvent->end_fail action_sonicate Use sonication to aid dissolution action_heat->action_sonicate action_heat->end_fail action_sonicate->check_hygroscopy action_dry->end_success action_dry->end_fail

Caption: A workflow diagram for troubleshooting common solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a polyethylene glycol with 14 ethylene glycol repeat units.[6][7] Like other low molecular weight PEGs, it is highly soluble in water and aqueous buffers.[2][8] It is also soluble in many organic solvents.[1]

Q2: In which organic solvents is this compound soluble?

A2: It is generally soluble in polar organic solvents such as:

  • Dichloromethane (DCM) / Chloroform[2]

  • Dimethylformamide (DMF)[1][2]

  • Dimethyl sulfoxide (DMSO)[2]

  • Acetone[3][9]

  • Alcohols (e.g., Ethanol)[1][9]

It has lower solubility in toluene and isopropanol and is generally considered insoluble in nonpolar solvents like ether and hydrocarbons.[2][3][4]

Solubility Data Summary
Solvent ClassExamplesGeneral Solubility of Low MW PEGs
Aqueous Water, PBS BufferHighly Soluble[2]
Chlorinated Dichloromethane, ChloroformSoluble[2][10]
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneSoluble[1][2][3]
Alcohols Methanol, EthanolSoluble[1][9]
Aromatic Toluene, BenzeneLess Soluble (improves with heat)[2][9]
Ethers Diethyl EtherInsoluble[2]
Hydrocarbons Hexane, HeptaneInsoluble[3][4]

Q3: How should I store this compound to maintain its properties?

A3: this compound should be stored in a cool, dry place. Recommended long-term storage is at -18°C or -20°C in a tightly sealed container to prevent moisture absorption and degradation.[2][11] For short-term storage, 2-8°C is also acceptable.[12] Avoid repeated freeze-thaw cycles of stock solutions.[2]

Q4: Does the molecular weight of PEG affect its solubility?

A4: Yes, molecular weight is a key factor. As the molecular weight of PEG increases, its solubility in water and organic solvents tends to decrease.[1] PEGs with a molecular weight greater than 2000 are typically hard, crystalline solids, while lower molecular weight PEGs, like this compound (MW ≈ 635 g/mol ), are liquids or waxy semi-solids at room temperature.[1][11][13]

Factors Affecting PEG Solubility

G Factors Influencing PEG Solubility cluster_factors Primary Factors cluster_outcomes Solubility Outcome mw Molecular Weight solubility Overall Solubility mw->solubility Higher MW, Lower Solubility solvent Solvent Polarity solvent->solubility Like Dissolves Like temp Temperature temp->solubility Higher Temp, Higher Solubility (Generally) hygroscopy Hygroscopicity hygroscopy->solubility Can cause issues in anhydrous solvents

Caption: Key factors that influence the solubility of polyethylene glycol (PEG) compounds.

Experimental Protocols

Protocol: Preparation of a 100 mg/mL Stock Solution of this compound in Dichloromethane (DCM)

Objective: To prepare a clear, homogenous stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dichloromethane (DCM)

  • Glass vial with a screw cap

  • Magnetic stir bar and stir plate

  • Analytical balance

Methodology:

  • Preparation:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

    • Ensure all glassware is clean and dry.

  • Weighing:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh the desired amount of this compound into the vial (e.g., 100 mg). As PEGs are hygroscopic, perform this step relatively quickly.[2]

  • Dissolution:

    • Add the appropriate volume of anhydrous DCM to the vial to achieve the target concentration (e.g., 1 mL for a 100 mg/mL solution).

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Mixing:

    • Place the vial on a magnetic stir plate and stir at a moderate speed.

    • Dissolution of the waxy solid may take some time. Continue stirring until the solid is completely dissolved and the solution is clear.

    • If dissolution is slow, the vial can be gently warmed in a water bath (e.g., 30-40°C). Do not overheat, as DCM is volatile. Sonication can also be used as an alternative to expedite dissolution.

  • Storage:

    • Once fully dissolved, the stock solution should be stored in a tightly sealed container at -20°C for long-term storage.[2] Before use, allow the solution to warm to room temperature.

References

Technical Support Center: Optimizing HO-PEG14-OH PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your PEGylation reactions using HO-PEG14-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols to help researchers, scientists, and drug development professionals achieve successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a linear, bifunctional polyethylene glycol (PEG) molecule with 14 ethylene glycol repeat units and a hydroxyl group (-OH) at each terminus. As a bifunctional linker, it can act as a crosslinker to connect two molecules or to form hydrogels.[1] PEGylation, the process of attaching PEG chains to molecules like proteins or nanoparticles, is used to improve a molecule's therapeutic properties by increasing its size, which can extend its circulation half-life, enhance stability, improve solubility, and reduce immunogenicity.[1][2]

Q2: What are the main challenges when using this compound for PEGylation?

The primary challenge is the low reactivity of the terminal hydroxyl (-OH) groups.[3] Unlike more commonly used activated PEGs (e.g., with NHS-ester or maleimide groups), hydroxyl groups do not readily react with functional groups on proteins (like amines or thiols) under mild, biocompatible conditions.[3][4] Direct conjugation often requires harsh conditions that can damage sensitive biomolecules. Therefore, a crucial preliminary step is the chemical "activation" of the hydroxyl groups into a more reactive species.

Q3: What does "activating" this compound mean?

Activation is the process of chemically converting the terminal hydroxyl groups into more reactive functional groups. This allows the PEGylation reaction to proceed under mild conditions, preserving the integrity of the target molecule. Common activation strategies include converting the hydroxyl groups into N-hydroxysuccinimide (NHS) esters, p-nitrophenyl carbonates (NPC), or epoxides, which can then efficiently react with amines or other nucleophiles on the target molecule.[5]

Q4: Can this compound cause cross-linking of my protein?

Yes. Because this compound has reactive (or activatable) groups at both ends, it can link two separate protein molecules, leading to unwanted dimers, oligomers, or aggregates.[3] Controlling the reaction stoichiometry (molar ratio of PEG to protein) is critical to minimize this effect and favor the desired product.

Troubleshooting Guide

This guide addresses common problems encountered during the PEGylation process with bifunctional PEGs like this compound.

Q5: Why is my PEGylation yield extremely low or non-existent?

  • Potential Cause 1: Inactive PEG Reagent. The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation under standard bioconjugation conditions.

    • Solution: You must first activate the hydroxyl groups. A common and effective method is to convert them into NHS esters. This involves a two-step process: first, oxidizing the hydroxyls to carboxylic acids, and second, reacting the acids with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC.

  • Potential Cause 2: Incorrect Reaction pH. The optimal pH for the conjugation reaction depends on the activated functional group on the PEG and the target group on the biomolecule.

    • Solution: For reactions with primary amines (e.g., lysine residues) using NHS-activated PEG, the pH should be maintained between 7.0 and 9.0.[5][6] Below pH 7.0, the amine is protonated and less nucleophilic. Above pH 9.0, the NHS ester becomes highly susceptible to hydrolysis.

  • Potential Cause 3: Suboptimal Molar Ratio. An insufficient amount of activated PEG will result in a low yield of PEGylated product.

    • Solution: Increase the molar excess of the activated PEG reagent relative to the target molecule. A starting point is often a 10- to 50-fold molar excess of PEG.[1] This should be optimized experimentally to maximize the yield of the desired product while minimizing multi-PEGylation and cross-linking.

Q6: My protein is aggregating and precipitating during the reaction. What should I do?

  • Potential Cause 1: High Protein Concentration. Concentrated protein solutions are more prone to aggregation, especially during modification.

    • Solution: Reduce the protein concentration. Typical concentrations for PEGylation reactions range from 1 to 10 g/L.[1]

  • Potential Cause 2: Inappropriate Buffer Conditions. The buffer composition, ionic strength, and pH can affect protein stability.

    • Solution: Ensure the reaction buffer is optimal for your specific protein's stability. You may need to screen different buffer systems or add stabilizing excipients (e.g., arginine, sucrose). The reaction should also be performed with gentle stirring to ensure homogeneity without inducing mechanical stress.[1]

  • Potential Cause 3: Unwanted Cross-linking. As a bifunctional reagent, this compound can link multiple protein molecules together, leading to high-molecular-weight aggregates.

    • Solution: Carefully control the molar ratio of PEG to protein. Using a lower PEG-to-protein ratio can help favor intra-molecular or mono-conjugation over inter-molecular cross-linking. Purification techniques like size-exclusion chromatography (SEC) will be essential to separate the desired product from aggregates.[7]

Q7: How can I control the reaction to get a mono-PEGylated vs. a di-PEGylated (cross-linked) product?

  • Potential Cause: Reaction Stoichiometry and Kinetics. The relative amounts of reactants and the reaction time directly influence the product distribution.

    • Solution:

      • Molar Ratio: Use a lower molar ratio of activated PEG to the target molecule to favor mono-PEGylation. A higher excess of PEG will increase the likelihood of multiple sites on the same molecule reacting or cross-linking two molecules.

      • Reaction Time: Monitor the reaction over time using techniques like SDS-PAGE or HPLC. Quench the reaction when the desired product is at its maximum concentration, before significant amounts of byproducts are formed.[1]

      • Purification: Post-reaction purification is critical. Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used to separate mono-PEGylated species from unreacted protein, di-PEGylated products, and aggregates.[8]

Summary of Reaction Parameters

The optimal conditions depend heavily on the chosen activation chemistry and the target molecule. The table below provides general guidelines for common strategies after activating the hydroxyl groups of this compound.

Activation Chemistry (on PEG)Target Group (on Molecule)Recommended pHTypical TemperatureMolar Excess (PEG:Molecule)Resulting Linkage
NHS-Ester Primary Amine (-NH₂)7.0 - 9.0[5]4 - 25°C[5]5:1 to 50:1Amide (stable)[5]
Maleimide Thiol (-SH)6.5 - 7.5[2]4 - 25°C5:1 to 20:1Thioether (stable)[2]
Aldehyde Primary Amine (-NH₂)6.0 - 7.54 - 25°C10:1 to 100:1Secondary Amine (stable)[6]
Epoxide Amine, Thiol, Hydroxyl8.5 - 9.5[3][5]25 - 37°C20:1 to 100:1Varies (stable)

Visualizing the Workflow and Chemistry

A structured approach is essential for successful PEGylation. The diagrams below illustrate the optimization workflow, the chemical reaction pathway, and a troubleshooting decision tree.

G cluster_plan Planning & Activation cluster_opt Optimization cluster_purify Purification & Analysis cluster_result A Define Target Product (e.g., Mono-PEGylated) B Activate this compound (e.g., to NHS-Ester) A->B C Screen Reaction Conditions (pH, Molar Ratio, Temp) B->C D Monitor Reaction via SDS-PAGE / HPLC C->D E Quench Reaction (e.g., add Tris) D->E F Purify Conjugate (SEC or IEX) E->F G Characterize Final Product (Mass Spec, Purity) F->G H Optimized Protocol G->H G Start This compound ActivatedPEG NHS-OOC-PEG14-COO-NHS (Activated PEG) Start->ActivatedPEG Step 1: Activation Step1 Activation Reagents (e.g., EDC/NHS) Step1->ActivatedPEG Conjugate Protein-NH-CO-PEG14-... ActivatedPEG->Conjugate Step 2: Conjugation (pH 7-9) Protein Protein-NH2 Protein->Conjugate G Problem Low Yield or No Reaction Cause1 Is the PEG activated? Problem->Cause1 Cause2 Is reaction pH correct for the chemistry? Cause1->Cause2 Yes Solution1 Activate OH groups (e.g., to NHS ester) Cause1->Solution1 No Cause3 Is molar ratio high enough? Cause2->Cause3 Yes Solution2 Adjust pH (e.g., 7-9 for NHS) Cause2->Solution2 No Solution3 Increase molar excess of PEG Cause3->Solution3 No Continue Re-run Experiment Cause3->Continue Yes Solution1->Continue Solution2->Continue Solution3->Continue

References

Technical Support Center: HO-PEG14-OH Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HO-PEG14-OH linkers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. Reaction Setup and General Considerations

  • Q1: What are the critical first steps before starting a reaction with this compound?

    • A1: Ensuring the dryness of your this compound linker and solvents is paramount. Polyethylene glycol (PEG) is hygroscopic, and any moisture can interfere with the reaction, especially when using moisture-sensitive reagents like tosyl chloride or mesyl chloride. It is recommended to dry the this compound under high vacuum for several hours before use. All solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Q2: How should I store my this compound linker?

    • A2: this compound should be stored at -18°C for long-term storage in a tightly sealed container to protect it from moisture.[1] For short-term use, it can be stored at 2-8°C under dry conditions.[2]

2. Low Yield or Incomplete Reactions

  • Q3: My reaction to activate the hydroxyl groups of this compound has a low yield. What are the potential causes?

    • A3: Low yields in hydroxyl activation reactions (e.g., tosylation or mesylation) can stem from several factors:

      • Inadequate Reagent Stoichiometry: Ensure you are using a sufficient excess of the activating reagent (e.g., tosyl chloride, mesyl chloride) and the base (e.g., triethylamine, pyridine).

      • Insufficient Reaction Time or Temperature: Some activation reactions may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

      • Presence of Moisture: Water in the reaction mixture can quench the activating reagents.

      • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.

  • Q4: I am attempting a mono-functionalization of this compound, but I am getting a mixture of unreacted starting material, mono-functionalized, and di-functionalized products. How can I improve the selectivity for the mono-functionalized product?

    • A4: Achieving selective mono-functionalization of a symmetric diol like this compound can be challenging because the reactivity of both hydroxyl groups is nearly identical.[3] To favor mono-functionalization, you can:

      • Use a Large Excess of the Diol: By using a significant excess of this compound compared to the activating reagent, you statistically favor the reaction at only one end of the PEG chain.

      • Controlled Addition of the Limiting Reagent: Slowly adding the activating reagent to the reaction mixture containing the excess diol can help to control the reaction and minimize di-substitution.

      • Specialized Protocols: Certain methods, such as using silver oxide (Ag₂O) as a catalyst in tosylation, have been shown to improve the yield of the mono-tosylated product.[3]

3. Side Products and Purification

  • Q5: What are the common side products in reactions involving the activation of this compound?

    • A5: Depending on the reaction, common side products can include:

      • Di-substituted Product: In mono-substitution attempts, the di-functionalized PEG is a common byproduct.[3]

      • Intermolecular Ether Formation (Dimerization): Under certain conditions, two molecules of this compound can react with each other to form a PEG-ether-PEG dimer.

      • Byproducts from Activating Agents: For example, in tosylation reactions, salts from the tosyl chloride and base can be present.

      • Alkyl Halides: When using sulfonyl chlorides like tosyl chloride, the chloride ion generated can act as a nucleophile and displace the newly formed tosylate, leading to the corresponding alkyl chloride.[4]

  • Q6: What are the best methods for purifying the functionalized this compound product?

    • A6: The choice of purification method depends on the nature of your product and the impurities.

      • Column Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is often effective for separating unreacted diol, mono-functionalized, and di-functionalized products based on their polarity differences.[3]

      • Extraction: A simple aqueous workup can remove water-soluble byproducts like salts.

      • Precipitation: The purified PEG derivative can often be precipitated from the reaction mixture or column fractions by adding a non-solvent like cold diethyl ether.

4. Application in PROTAC Synthesis

  • Q7: I am using a this compound derived linker in my PROTAC synthesis, and I am observing low degradation of my target protein. What could be the issue?

    • A7: In the context of PROTACs, the linker plays a crucial role in the formation of a stable ternary complex between the target protein and the E3 ligase.[5] If you are observing low degradation, consider the following:

      • Linker Length: The 14-unit PEG chain may not be the optimal length for your specific target and E3 ligase pair. A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins together for ubiquitination. It is often necessary to screen a variety of linker lengths to find the optimal one.[6]

      • Linker Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are critical for proper orientation within the ternary complex.

      • Solubility and Permeability: While PEG linkers generally improve solubility, the overall properties of the final PROTAC molecule will determine its ability to enter cells and reach its target.

Quantitative Data Summary

The following tables provide representative data for common reactions involving the this compound linker. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Representative Yields for Mono-functionalization of this compound

Activation ReactionMolar Ratio (this compound : Reagent)Typical Yield of Mono-product (%)Typical Yield of Di-product (%)
Mono-Tosylation5 : 150 - 6015 - 25
Mono-Mesylation5 : 155 - 6510 - 20
Mono-Tosylation with Ag₂O1 : 1.05 (TsCl)70 - 80< 10

Table 2: Typical Purification Outcomes for Mono-tosylated this compound

Purification MethodPurity of Mono-tosylated Product (%)Recovery of Mono-tosylated Product (%)
Reversed-Phase HPLC> 9870 - 85
Silica Gel Column Chromatography90 - 9580 - 90

Experimental Protocols

Protocol 1: Mono-tosylation of this compound

This protocol describes a general method for the mono-tosylation of this compound, favoring the formation of the mono-substituted product by using an excess of the diol.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dry this compound (5 equivalents) under high vacuum for 4 hours.

  • Dissolve the dried this compound in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2 equivalents) to the solution.

  • In a separate flask, dissolve tosyl chloride (1 equivalent) in anhydrous DCM.

  • Slowly add the tosyl chloride solution dropwise to the this compound solution over 1-2 hours with constant stirring.

  • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or reversed-phase) to separate the mono-tosylated product from unreacted diol and di-tosylated byproduct.

  • Precipitate the purified product from a concentrated DCM solution by adding cold diethyl ether.

Visualizations

experimental_workflow Experimental Workflow: Activation and Functionalization of this compound start Start: Dry this compound activation Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) start->activation purification1 Purification 1 (e.g., Column Chromatography) activation->purification1 characterization1 Characterization 1 (NMR, MS) purification1->characterization1 functionalization Further Functionalization (e.g., Azide or Amine) characterization1->functionalization purification2 Purification 2 (e.g., Precipitation/Dialysis) functionalization->purification2 characterization2 Characterization 2 (NMR, MS) purification2->characterization2 final_product Final Functionalized Linker characterization2->final_product

Caption: A general experimental workflow for the activation and subsequent functionalization of the this compound linker.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Activation low_yield Low Yield of Activated Product check_reagents Check Reagent Purity and Dryness low_yield->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Atmosphere) low_yield->check_conditions check_stoichiometry Verify Stoichiometry of Reagents low_yield->check_stoichiometry analyze_byproducts Analyze Crude Product for Byproducts (LC-MS, NMR) low_yield->analyze_byproducts optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification

Caption: A logical flowchart for troubleshooting low-yield issues in this compound activation reactions.

References

how to avoid side reactions with HO-PEG14-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use HO-PEG14-OH while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The symmetrical nature of this compound, with two primary hydroxyl groups of nearly identical reactivity, presents two primary side reactions:

  • Di-substitution: In reactions where only mono-functionalization is desired, the formation of a di-substituted product is a common side reaction. This occurs when both terminal hydroxyl groups react with the activating agent.

  • Intermolecular Etherification (Dimerization): Under certain conditions, two molecules of this compound can react with each other to form a PEG-ether-PEG dimer. This results in a product with approximately double the molecular weight of the starting material.

Q2: How can I favor mono-functionalization over di-substitution?

A2: Achieving high yields of mono-functionalized product from a symmetrical diol like this compound requires overcoming the statistical distribution of products. Here are key strategies:

  • Stoichiometry Control: Using a stoichiometric excess of the diol relative to the activating agent can favor mono-substitution. However, this approach necessitates a subsequent challenging purification step to remove the unreacted diol.

  • Catalyst-Mediated Reactions: Certain catalysts can enhance the selectivity for mono-functionalization. For instance, silver oxide (Ag₂O) has been shown to significantly improve the yield of mono-tosylated PEGs, exceeding the statistical maximum of 50%.[1][2]

  • Protecting Group Strategy: Employing a protecting group to temporarily block one of the hydroxyl groups allows for the selective reaction of the other. This multi-step approach involves protection, reaction, and deprotection.[3][4]

Q3: What conditions promote the formation of PEG-ether dimers, and how can I prevent it?

A3: Intermolecular etherification is typically promoted by acidic conditions and elevated temperatures. The mechanism involves the protonation of a hydroxyl group, followed by nucleophilic attack by a hydroxyl group from another PEG molecule. To prevent this side reaction:

  • Avoid Strong Acids: Use non-acidic or mildly basic conditions for your reactions.

  • Control Temperature: Avoid unnecessarily high reaction temperatures. Most functionalization reactions for PEGs can be carried out at or below room temperature.

  • Use Anhydrous Conditions: Water can sometimes contribute to side reactions, although its role in direct etherification is less pronounced than that of strong acids.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of desired mono-functionalized product Statistical product distribution: Reacting a 1:1 molar ratio of this compound and an activating agent will statistically lead to a mixture of unreacted, mono-substituted, and di-substituted products.Employ a catalyst to enhance mono-functionalization selectivity (e.g., silver oxide for tosylation).[1][2] Alternatively, use a significant excess of this compound and purify the mono-functionalized product from the unreacted starting material.
Incomplete reaction: Insufficient reaction time, temperature, or reagent activity.Monitor the reaction progress using TLC or HPLC. Ensure your reagents are fresh and of high quality. If necessary, modestly increase the reaction time or consider a more reactive activating agent.
Presence of a high molecular weight impurity PEG-ether dimer formation: This is likely due to intermolecular dehydration of the PEG starting material.Avoid acidic conditions and high temperatures during your reaction and work-up. Ensure the reaction is performed under neutral or slightly basic conditions.
Difficulty in separating mono- and di-substituted products Similar physical properties: The mono- and di-substituted products, along with the starting material, often have very similar polarities and hydrodynamic volumes, making separation by standard chromatography challenging.Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase or size-exclusion) for separation.[1][5] HPLC methods using an evaporative light scattering detector (ELSD) can be effective for both analytical and preparative-scale separations of PEG derivatives.[1]
Reaction is not proceeding Poor leaving group: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions.Activate the hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate.[6]
Moisture contamination: Water can quench some activating reagents.Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.

Quantitative Data on Mono-substitution

Achieving a high yield of the mono-functionalized product is critical for many applications. The following table summarizes the impact of different reaction strategies on the yield of mono-tosylated PEG.

Reaction StrategyMolar Ratio (PEG-diol:TsCl)CatalystSolventTemperatureMono-tosylate Yield (%)Di-tosylate Yield (%)Unreacted Diol (%)Reference
Statistical Tosylation1:1NonePyridine0°C to RT~40-50~25~25General Knowledge
Silver Oxide Mediated1:1Ag₂O, KI (catalytic)DichloromethaneRoom Temperature71-76<5~20[1][2]
Excess Diol5:1NonePyridine0°C to RTHigh (relative to TsCl)LowHigh (excess)General Knowledge

Key Experimental Protocols

Protocol 1: Selective Mono-tosylation of this compound using Silver Oxide

This protocol is adapted from the method described by Bouzide and Sauvé for the selective mono-tosylation of symmetrical diols and has been shown to be effective for polyethylene glycols.[1][2]

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Silver (I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Celite®

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add silver (I) oxide (Ag₂O, 0.6 equivalents) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) portion-wise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by preparative HPLC to isolate the mono-tosylated product. A gradient of ethyl acetate in hexanes is often effective for silica gel chromatography. For larger scale purifications, precipitation by adding the concentrated product to cold diethyl ether can be used to remove some impurities.

Protocol 2: Quantitative Analysis of Reaction Mixture by ¹H NMR

Proton NMR spectroscopy is a powerful tool for determining the ratio of mono- and di-substituted products to unreacted starting material.[7][8][9]

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the crude reaction mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the hydroxyl proton signal is well-resolved and does not exchange as readily.[7]

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration of all signals.

Data Analysis:

  • Identify Characteristic Peaks:

    • PEG backbone: A large, broad signal around 3.6 ppm.

    • -CH₂-OH of starting material: A triplet adjacent to the hydroxyl group.

    • -CH₂-OTs of tosylated product: A triplet shifted downfield from the -CH₂-OH signal.

    • Aromatic protons of the tosyl group: Doublets in the aromatic region (around 7.4-7.8 ppm).

  • Calculate Molar Ratios:

    • Integrate the characteristic peaks.

    • The ratio of the integral of the aromatic protons to the integral of the methylene protons adjacent to the functional groups will give the relative amounts of mono- and di-tosylated products.

Visualizations

Workflow for Selective Mono-tosylation of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM add_reagents Add Ag2O and KI start->add_reagents 1 eq. add_tscl Add Tosyl Chloride add_reagents->add_tscl 0.6 eq. Ag2O 0.1 eq. KI react Stir at Room Temp (Monitor by TLC/HPLC) add_tscl->react 1.05 eq. filter Filter through Celite react->filter concentrate Concentrate filter->concentrate purify Purify by Chromatography or Precipitation concentrate->purify product Mono-tosylated PEG14-OH purify->product

Caption: Workflow for the selective mono-tosylation of this compound.

Logical Relationship of Factors Affecting Mono-functionalization

logical_relationship cluster_goal Goal cluster_strategies Strategies cluster_side_products Side Products to Minimize goal High Yield of Mono-functionalized Product di_substitution Di-substituted Product goal->di_substitution avoids dimer PEG-Ether Dimer goal->dimer avoids stoichiometry Control Stoichiometry (Excess Diol) stoichiometry->goal catalysis Use Selective Catalyst (e.g., Ag2O) catalysis->goal protecting_group Employ Protecting Group Chemistry protecting_group->goal

Caption: Key strategies to maximize mono-functionalization and minimize side products.

References

Technical Support Center: Purification Strategies for HO-PEG14-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying HO-PEG14-OH conjugates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The main difficulties in purifying this compound conjugates arise from the inherent properties of the PEG linker and the complexity of the reaction mixture. Key challenges include:

  • Separating the conjugate from unreacted starting materials: This involves removing excess this compound and the unconjugated molecule (e.g., protein, peptide, or small molecule).[1]

  • Resolving different PEGylated species: If the conjugation is not site-specific, it can be difficult to separate mono-PEGylated products from di- or multi-PEGylated species and their positional isomers.[1][]

  • Removing reaction byproducts: The conjugation chemistry used can produce various byproducts that need to be eliminated from the final product.[1]

  • Product instability: The conjugate may be sensitive to the pH, temperature, or solvents used during purification, potentially leading to degradation or aggregation.[1]

  • Oily nature of PEGs: Polyethylene glycols can be oily, which can complicate purification processes, especially at a large scale.[3]

Q2: Which purification techniques are most effective for this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for purifying PEGylated molecules.[1] The most common HPLC modes for this purpose are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is very effective for separating the PEGylated conjugate from the more polar, unreacted this compound. RP-HPLC can often resolve different PEGylated species as well.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume). It is particularly useful for removing small unreacted molecules and reaction byproducts from the larger conjugate.[1][][4]

Other techniques that can be employed include:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be effective if the charge of the conjugated molecule is significantly altered by the PEGylation.[][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC, which can be beneficial for sensitive biomolecules.[][6]

  • Dialysis and Ultrafiltration/Diafiltration: These membrane-based techniques separate molecules based on size and are useful for removing small impurities like unreacted PEG and salts.[4]

Q3: How can I monitor the purity of my this compound conjugate during purification?

Several analytical techniques can be used to assess the purity of your conjugate:

  • HPLC with UV Detection: If the molecule conjugated to the PEG has a chromophore, UV detection can be used to monitor the separation.[1]

  • HPLC with Charged Aerosol Detection (CAD): CAD is a universal detector that can detect all non-volatile analytes, making it ideal for PEG molecules that lack a strong chromophore.[1][7][8]

  • HPLC with Mass Spectrometry (MS): LC-MS can be used to identify the desired conjugate and any impurities, providing mass information that is critical for confirming the identity of the products.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after PEGylation and to assess the purity of the conjugate.

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC

Symptom: The peaks for the desired conjugate, unreacted starting materials, and/or byproducts are not well separated.

Potential Cause Troubleshooting Step
Inappropriate HPLC Column For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size based on the properties of your conjugate.[1] For particularly hydrophobic conjugates, a C4 or C8 column might provide better separation than a C18 column.[6]
Suboptimal Gradient Elution Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can significantly improve resolution.[1][6]
Incorrect Mobile Phase Adjust the composition of the mobile phase. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid - TFA) can greatly impact separation.[1] The pH of the aqueous mobile phase can also be adjusted to alter the ionization state and retention of the analytes.[6]
Issue 2: Low Recovery of the Purified Conjugate

Symptom: The final yield of the purified conjugate is significantly lower than expected.

Potential Cause Troubleshooting Step
Adsorption to the Column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.[1]
Product Degradation The conjugate may be unstable under the purification conditions. Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers.[1]
Precipitation on the Column The conjugate may be precipitating on the column due to the mobile phase composition. Ensure that the conjugate is soluble in all mobile phase compositions used during the purification.
Product Loss During Dialysis/Ultrafiltration The molecular weight cut-off (MWCO) of the membrane may be too large, or the membrane could be damaged.[4]
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: HPLC analysis of the purified fraction shows additional, unidentified peaks.

Potential Cause Troubleshooting Step
Reaction Byproducts The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[1]
Degradation Products The conjugate or starting materials may have degraded during the reaction or purification. Analyze the stability of all components under the experimental conditions.[1]
Contaminants from Reagents or Solvents Ensure the use of high-purity reagents and solvents.[1]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Peptide-HO-PEG14-OH Conjugate

This protocol provides a general starting point for the purification of a peptide conjugated with this compound. Optimization will be necessary based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B

  • Sample Preparation: Dissolve the crude reaction mixture in Mobile Phase A. Centrifuge to remove any particulates before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze for purity using analytical HPLC and/or mass spectrometry.

Protocol 2: SEC Purification to Remove Unreacted this compound

This protocol is designed to separate the larger PEGylated conjugate from smaller, unreacted molecules.

  • Column: A size-exclusion column with an appropriate molecular weight range for your conjugate.

  • Mobile Phase: A buffer in which your conjugate is stable and soluble (e.g., phosphate-buffered saline, pH 7.4).

  • Flow Rate: Typically 0.5 - 1 mL/min.

  • Detection: UV detection at a relevant wavelength for your conjugate.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase. Ensure the sample is fully dissolved and filter if necessary.

  • Fraction Collection: The conjugate is expected to elute in the earlier fractions, while smaller molecules like unreacted this compound will elute later. Collect fractions and analyze for purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugates

Method Principle Advantages Disadvantages Best For
RP-HPLC Separation by hydrophobicityHigh resolution, good for separating species with different degrees of PEGylation.[1]Can be denaturing for sensitive biomolecules, requires organic solvents.High-purity separation of conjugates from unreacted starting materials and other PEGylated species.
SEC Separation by sizeMild conditions, good for removing small molecules.[1][4]Lower resolution for species of similar size, potential for product adsorption to the column.[4]Removing unreacted PEG and other small molecule impurities.
IEX Separation by chargeHigh capacity, can be very selective.Requires a charge difference between the conjugate and impurities. The PEG chain can shield charges, reducing effectiveness.[]Purifying conjugates where PEGylation significantly alters the net charge.
HIC Separation by hydrophobicityLess denaturing than RP-HPLC.Lower capacity and resolution compared to RP-HPLC.[]Purifying sensitive biomolecules that may be denatured by RP-HPLC.
Dialysis/Ultrafiltration Separation by sizeSimple, good for buffer exchange and removing small molecules.Low resolution, potential for product loss through the membrane.[4]Bulk removal of small impurities and buffer exchange.

Visualizations

PurificationWorkflow start Crude Reaction Mixture step1 Initial Cleanup (Optional) Dialysis / Ultrafiltration start->step1 step2 Primary Purification RP-HPLC or SEC start->step2 Direct purification step1->step2 Removal of small impurities step3 Purity Analysis Analytical HPLC / MS step2->step3 step3->step2 Repurify if needed step4 Fraction Pooling step3->step4 Fractions meet purity criteria end_node Pure Conjugate step4->end_node

Caption: General workflow for the purification of this compound conjugates.

TroubleshootingLogic start Purification Issue Identified issue1 Poor Resolution start->issue1 issue2 Low Recovery start->issue2 issue3 Unexpected Peaks start->issue3 solution1a Optimize Gradient issue1->solution1a solution1b Change Column issue1->solution1b solution1c Adjust Mobile Phase issue1->solution1c solution2a Change Column Chemistry issue2->solution2a solution2b Assess Product Stability issue2->solution2b solution2c Check Membrane Integrity issue2->solution2c solution3a Optimize Reaction Conditions issue3->solution3a solution3b Use High-Purity Reagents issue3->solution3b

Caption: A logical approach to troubleshooting purification issues.

References

Technical Support Center: HO-PEG14-OH Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of HO-PEG14-OH in solution. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other polyethylene glycols (PEGs), is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the degradation process.[1]

  • Presence of Oxygen: PEG undergoes oxidative degradation.[2][3] The presence of oxygen, especially in combination with heat or light, can lead to the formation of reactive oxygen species that attack the PEG chain.

  • Light: Exposure to light, particularly UV light, can initiate and accelerate degradation.[1]

  • pH: While PEGs are generally stable over a wide pH range, extreme pH values can catalyze hydrolysis, although this is less common than oxidation for standard PEGs.

Q2: What are the common degradation products of this compound?

A2: The degradation of this compound primarily occurs through oxidation of the polyether backbone. This process can lead to the formation of various impurities, including:

  • Aldehydes (including formaldehyde) [4][5][6]

  • Formic acid and other organic acids [4][7][8]

  • Peroxides

  • Ether linkage cleavage products (shorter PEG chains)

The formation of acidic byproducts can lead to a decrease in the pH of the solution over time.[1][3]

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C for long-term storage.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1]

  • Inert Atmosphere: For sensitive applications, purging the solution and the vial headspace with an inert gas like argon or nitrogen can minimize oxidative degradation.[1]

  • Solvent Choice: Use high-purity, degassed solvents for preparing your solutions. Water for injections (WFI) or HPLC-grade water is recommended for aqueous solutions. For organic solvents, anhydrous grade is preferred.

Q4: I am seeing a loss of activity in my PEGylated molecule. Could this be related to the stability of the this compound linker?

A4: Yes, instability of the PEG linker can lead to a loss of activity in your final conjugate. Degradation of the PEG chain can lead to the release of reactive species like aldehydes, which can potentially react with and modify your biomolecule (e.g., protein, peptide). Furthermore, cleavage of the PEG chain would alter the physicochemical properties of your conjugate, potentially affecting its solubility, conformation, and biological function. It is crucial to use high-purity, properly stored this compound for your conjugation reactions.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter related to this compound stability.

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a PEGylated product. Degradation of the this compound linker.1. Analyze a sample of the this compound starting material to check for impurities. 2. Review your storage and handling procedures for the PEG solution. 3. Perform a forced degradation study on your this compound to identify potential degradation products and their retention times.
Decrease in pH of the this compound solution over time. Formation of acidic degradation products (e.g., formic acid) due to oxidation.1. Confirm the pH drop with a calibrated pH meter. 2. Discard the old solution and prepare a fresh one using high-purity solvent and proper handling techniques (e.g., inert gas purging). 3. Store the new solution under recommended conditions (-20°C, protected from light).
Inconsistent results in bioconjugation reactions. Variability in the quality of the this compound linker due to degradation.1. Use a fresh, unopened vial of this compound for your reaction. 2. Qualify each new lot of this compound by analytical methods (e.g., HPLC-MS, NMR) before use in critical experiments. 3. Ensure your reaction buffer is free of contaminants that could accelerate PEG degradation.
Precipitation or aggregation of a PEGylated protein. Changes in the properties of the PEG linker due to degradation, which can affect the solubility and stability of the conjugate.[9]1. Characterize the conjugate to confirm its identity and purity. 2. Analyze the this compound used for conjugation for any signs of degradation. 3. Optimize the conjugation reaction conditions (e.g., pH, temperature, reaction time) to minimize side reactions.[10]

Quantitative Data on PEG Stability

Temperature (°C)Approximate Half-life (t½) in days
4> 365
25180 - 200
4060 - 90
6014 - 21

This is generalized data for illustrative purposes and the actual stability of this compound may vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-MS

Objective: To monitor the degradation of this compound over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired solvent (e.g., water, PBS).

    • Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.

    • Store the vials under the desired stability conditions (e.g., 4°C, 25°C, 40°C), protected from light.

  • HPLC-MS Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • Dilute the sample to an appropriate concentration for analysis (e.g., 1 mg/mL).

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a mass spectrometer to identify the parent this compound peak and any emerging degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent this compound at each time point.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Identify and quantify any significant degradation products.

Protocol 2: Characterization of this compound by NMR Spectroscopy

Objective: To assess the purity and identify potential impurities or degradation products in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., 5-10 mg).

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O). DMSO-d6 is often preferred as the hydroxyl proton resonance is well-separated from the main polymer backbone signal.[11][12]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer.

    • Key signals to observe:

      • The repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically appear as a large singlet around 3.5-3.7 ppm.

      • The terminal hydroxyl protons (-CH₂-OH) will appear as a distinct signal. In DMSO-d6, this is often a triplet around 4.56 ppm.[12]

      • Signals from degradation products, such as aldehydes or formic acid, may appear in other regions of the spectrum. For example, the presence of new peaks in the 4-4.5 ppm range in ¹H NMR can indicate degradation.[13]

  • Data Analysis:

    • Integrate the signals to determine the relative amounts of the main PEG species and any impurities.

    • Compare the spectrum to a reference spectrum of pure this compound to identify any unexpected signals.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start: Obtain this compound prep_sol Prepare Solution in Desired Solvent start->prep_sol aliquot Aliquot into Vials prep_sol->aliquot storage Store at Different Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage sample Sample at Time Points (t=0, 1, 2, 4... weeks) storage->sample hplc_ms HPLC-MS Analysis sample->hplc_ms nmr NMR Analysis (Optional) sample->nmr eval Evaluate Data: - % Remaining this compound - Identify Degradants hplc_ms->eval nmr->eval report Generate Stability Report eval->report

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_yes cluster_no cluster_pure cluster_impure start Problem Encountered (e.g., low yield, unexpected results) check_peg Is the this compound solution fresh? start->check_peg check_storage Was it stored correctly? (-20°C, protected from light) check_peg->check_storage Yes prepare_fresh Prepare fresh solution from a new vial of this compound. check_peg->prepare_fresh No check_storage->prepare_fresh No check_purity Analyze this compound for purity (HPLC-MS/NMR). check_storage->check_purity Yes rerun Rerun Experiment prepare_fresh->rerun other_params Investigate other experimental parameters: - Reagent quality - Buffer conditions - Reaction time/temperature check_purity->other_params Pure discard Discard suspect PEG stock. Obtain a new lot. check_purity->discard Impure

Caption: Troubleshooting decision tree for issues related to this compound.

References

Technical Support Center: Optimizing HO-PEG14-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HO-PEG14-OH. The content is designed to address specific issues that may be encountered during the activation of this compound and its subsequent conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting with my amine- or thiol-containing molecule?

A1: The terminal hydroxyl (-OH) groups of this compound are not sufficiently reactive to directly form stable bonds with amines or thiols under typical bioconjugation conditions.[] You must first "activate" the hydroxyl groups by converting them into more reactive functional groups. This is a critical prerequisite for a successful conjugation reaction.

Q2: What are the common methods for activating the hydroxyl groups of this compound?

A2: The most common and effective methods involve converting the hydroxyl groups into better leaving groups or into amine-reactive functionalities. Key strategies include:

  • Tosylation or Mesylation: Conversion to tosylates (-OTs) or mesylates (-OMs) creates excellent leaving groups for subsequent nucleophilic substitution by amines or thiols.[2][3]

  • Oxidation to Carboxylic Acids: The terminal -OH groups can be oxidized to carboxylic acids (-COOH). These can then be activated with carbodiimide chemistry (e.g., EDC/NHS) to readily react with primary amines.[4]

  • Conversion to Halides: Reagents like thionyl chloride can convert the hydroxyl groups to chlorides (-Cl), which are more reactive towards nucleophiles.[5]

Q3: How do I choose the right activation chemistry for my application?

A3: The choice of activation chemistry depends on the functional group on your target molecule and the desired linkage.

Target Functional GroupRecommended this compound ActivationResulting Linkage
Primary Amine (-NH2)Tosylation/MesylationSecondary Amine
Oxidation to Carboxylic Acid + EDC/NHSAmide
Thiol (-SH)Tosylation/MesylationThioether
Conversion to Maleimide (multi-step)Thioether
Hydroxyl (-OH)Activation with p-nitrophenyl chloroformateCarbonate

Q4: I am observing a significant amount of a higher molecular weight byproduct after my activation reaction. What is it and how can I avoid it?

A4: A common side product, especially under acidic conditions or at elevated temperatures, is the formation of a PEG-ether-PEG dimer through intermolecular dehydration.[6] This results in a species with approximately double the molecular weight of your starting this compound. To minimize this, ensure you are using appropriate reaction conditions and consider performing the reaction under an inert atmosphere to exclude moisture, which can also contribute to side reactions.

Q5: How can I confirm that the activation of my this compound was successful?

A5: You can use a combination of analytical techniques to verify the activation:

  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the presence of the new functional group (e.g., the aromatic protons of the tosyl group) and the disappearance of the proton signal associated with the hydroxyl group.[7]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can confirm the expected mass increase corresponding to the addition of the activating group(s).[8]

  • HPLC: A shift in retention time on a suitable HPLC column can indicate a change in the polarity of the PEG molecule, suggesting successful functionalization.[9]

Troubleshooting Guides

Problem 1: Low Yield of Activated this compound
Potential Cause Identification Solution
Incomplete Reaction Unreacted starting material observed in NMR or HPLC analysis.Increase reaction time, temperature (with caution), or the molar excess of the activating reagent. Ensure efficient stirring.
Moisture in Reaction Low yield despite sufficient reaction time.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Degradation of PEG Presence of unexpected lower molecular weight species.Avoid harsh reaction conditions such as strong acids or oxidizing agents for prolonged periods.[6]
Inefficient Purification Loss of product during workup.For precipitation, ensure the solvent/anti-solvent system is optimized and sufficiently cold. For chromatography, select a column and mobile phase appropriate for PEG derivatives.[10]
Problem 2: Low Conjugation Efficiency to Target Molecule
Potential Cause Identification Solution
Suboptimal Molar Ratio Incomplete consumption of the limiting reagent.Optimize the molar ratio of activated this compound to your target molecule. A molar excess of the PEG reagent is often used.[11]
Incorrect pH of Reaction Buffer Slow or no reaction.The optimal pH depends on the reactive groups. For NHS esters reacting with amines, a pH of 7-9 is typically used. For maleimides reacting with thiols, a pH of 6.5-7.5 is recommended.[12]
Presence of Competing Nucleophiles Lower than expected yield of the desired conjugate.Avoid buffers containing primary amines (e.g., Tris) when reacting with NHS-activated PEG. Use buffers like PBS or borate instead.[13]
Steric Hindrance Slow reaction rate with bulky molecules.Increase reaction time or temperature moderately. Be aware that increasing temperature can also lead to degradation of sensitive molecules.[13]

Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent reactions with nucleophiles like amines and thiols.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Cold diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine or TEA (2.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise into a stirred beaker of cold diethyl ether.

  • Collect the white precipitate by filtration and dry under vacuum.

Protocol 2: Conjugation of Activated PEG to a Protein

This protocol outlines the general procedure for conjugating an NHS-activated PEG (prepared from oxidized this compound) to primary amine groups on a protein.

Materials:

  • NHS-activated PEG derivative

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the NHS-activated PEG in an appropriate anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Add the desired molar excess of the activated PEG stock solution to the protein solution while gently stirring. Common molar ratios of PEG to protein range from 5:1 to 50:1.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a small amount of the quenching solution to react with any unreacted NHS-activated PEG.

  • Purify the PEGylated protein from excess PEG and reaction byproducts using SEC or another suitable chromatography method.[10]

  • Analyze the purified fractions by SDS-PAGE and/or mass spectrometry to confirm successful conjugation and assess the degree of PEGylation.[14]

Visualizations

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Analysis & Purification A This compound B Activated PEG14 (e.g., Tosyl-PEG14-Tosyl) A->B Activation Chemistry (e.g., Tosylation) D PEGylated Product B->D C Target Molecule (e.g., Protein-NH2) C->D E Purification (e.g., SEC) D->E F Characterization (e.g., MS, NMR) E->F G start Low Conjugation Yield q1 Is PEG activation confirmed? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Troubleshoot Activation Protocol q1->a1_no No q2 Is pH optimal? a1_yes->q2 end_node Successful Conjugation a1_no->end_node a2_yes Optimize Molar Ratio q2->a2_yes Yes a2_no Adjust Buffer pH q2->a2_no No q3 Is buffer non-nucleophilic? a2_yes->q3 a2_no->end_node a3_yes Consider Steric Hindrance q3->a3_yes Yes a3_no Change Buffer (e.g., to PBS) q3->a3_no No a3_yes->end_node a3_no->end_node

References

Technical Support Center: Scaling Up HO-PEG14-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HO-PEG14-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and intricacies of scaling up bioconjugation experiments involving bifunctional, hydroxyl-terminated polyethylene glycol (PEG). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its terminal hydroxyl groups not directly reactive?

A1: this compound is a discrete, bifunctional polyethylene glycol linker with 14 ethylene glycol units terminated by hydroxyl (-OH) groups at both ends. The terminal hydroxyl groups are relatively unreactive towards common functional groups on biomolecules, such as primary amines (e.g., on lysine residues), under typical physiological conditions.[1][2] To achieve efficient conjugation, these hydroxyl groups must first be chemically "activated" to create a more reactive species.[1][3]

Q2: What are the common methods for activating the hydroxyl groups of this compound?

A2: The most common activation strategies involve converting the terminal hydroxyl groups into more reactive functional groups.[1][3] These include:

  • Tresylation: Reacting the PEG with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) to form a tresyl-activated PEG, which is highly reactive towards primary amines.[3]

  • Tosylates/Mesylates: Using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.[1]

  • N-Hydroxysuccinimide (NHS) Esters: This is a two-step process where the hydroxyl groups are first oxidized to carboxylic acids. The resulting carboxylated PEG is then activated with N-hydroxysuccinimide (NHS) using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] This creates a PEG-NHS ester that readily reacts with primary amines.

Q3: How can I control the extent of PEGylation to favor mono-conjugates over cross-linked products when using a bifunctional PEG?

A3: Controlling the reaction is critical to minimize the formation of intermolecular cross-linked complexes and insoluble aggregates.[4] Key strategies include:

  • Stoichiometry: Carefully controlling the molar ratio of the activated PEG to the target biomolecule is the primary determinant of the PEGylation degree.[4] Using a lower molar excess of PEG can favor mono-PEGylation.[1]

  • Protein Concentration: Adjusting the protein concentration can influence whether intramolecular (desirable for some applications) or intermolecular (leading to aggregation) crosslinking is favored.[4]

  • Reaction pH: Performing the reaction at a lower pH (e.g., 7.2-7.5) can slow down the reaction rate, offering more control. For targeting the N-terminal amine, which generally has a lower pKa than lysine's epsilon-amine, a pH between 6.5 and 7.5 can provide some selectivity.[1][4]

  • Reaction Time: Limiting the reaction time can help reduce the extent of multiple PEGylations and cross-linking.[1][4]

Q4: What are the biggest challenges when scaling up the purification of PEGylated proteins?

A4: Purification is a significant bottleneck in large-scale PEGylation. The main challenges arise because the reaction mixture contains the desired mono-PEGylated product alongside unreacted native protein, excess PEG, multi-PEGylated species, and positional isomers.[5][6][7]

  • Separating by Size: Size Exclusion Chromatography (SEC) is effective at removing unreacted PEG and separating native protein from PEGylated forms. However, its ability to resolve species that differ by only one PEG chain (e.g., mono- vs. di-PEGylated) diminishes as the number of attached PEGs increases, making it less economical at a preparative scale for higher-order conjugates.[5][6]

  • Separating by Charge: Ion Exchange Chromatography (IEC) is effective for separating species with different degrees of PEGylation because the PEG chains shield the protein's surface charges.[5][6] However, it is often problematic for separating positional isomers at a preparative scale due to very small differences in their electrostatic interactions.[5][6]

  • Membrane-Based Methods: Ultrafiltration can be used to separate native and PEGylated proteins but struggles to differentiate between positional isomers.[5][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conjugation Efficiency 1. Inactive Activated PEG: The activated functional group (e.g., NHS-ester) has hydrolyzed due to moisture.[2][4] 2. Incompatible Buffer: Your buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule.[2][4] 3. Suboptimal pH: The pH is too low, causing protonation of the target amine groups and reducing their nucleophilicity.[2]1. Ensure Fresh Reagents: Prepare fresh solutions of activated PEG immediately before use. Store stock reagents under desiccated conditions at -20°C.[2][4] 2. Use Amine-Free Buffers: Switch to a non-interfering buffer such as phosphate-buffered saline (PBS), borate, or HEPES.[2][4] 3. Optimize pH: Increase the reaction buffer pH to 8.0-8.5 to ensure the target primary amines are deprotonated and sufficiently reactive.[2]
Protein Aggregation or Precipitation During Reaction 1. High Degree of Cross-linking: The bifunctional nature of this compound is causing extensive intermolecular cross-linking, leading to large, insoluble complexes.[4] 2. High Reactant Concentration: High concentrations of protein or PEG can favor intermolecular reactions.[2][4] 3. Suboptimal Buffer Conditions: The reaction pH is too close to the protein's isoelectric point (pI).[1]1. Reduce Molar Ratio: Lower the molar excess of activated PEG relative to the protein to reduce the probability of cross-linking.[4] 2. Adjust Concentrations: Reduce the protein concentration. Empirically test different concentrations to find an optimal balance between reaction rate and solubility.[2] 3. Modify Buffer: Adjust the reaction pH to be at least one unit away from the protein's pI. Consider adding organic co-solvents like DMSO (up to 30%) to improve solubility.[1]
Product Heterogeneity (Multiple PEGylated Species) 1. Lack of Reaction Control: The reaction conditions (stoichiometry, pH, time) are not optimized, leading to a random distribution of PEG chains.[4][9] 2. Polydispersity of PEG Reagent: The starting PEG material itself is a mixture of different chain lengths, which translates to heterogeneity in the final conjugate.[10][11]1. Optimize Reaction Parameters: Systematically optimize the molar ratio, pH, temperature, and reaction time. Use a quenching agent (e.g., Tris, glycine) to stop the reaction at a specific point.[2][4] 2. Use High-Purity Discrete PEG (dPEG®): Ensure you are using a high-quality, monodisperse PEG reagent like this compound to avoid batch-to-batch variability and ensure a precise molecular weight for the final conjugate.[1][3]
Difficulty Purifying Mono-PEGylated Product 1. Low Resolution of Chromatography: The chosen purification method (e.g., SEC, IEC) lacks the resolution to separate the desired product from closely related species (e.g., positional isomers, di-PEGylated forms).[5][6][7] 2. Charge Shielding: The attached PEG chains mask the surface charge of the protein, reducing the effectiveness of ion-exchange chromatography.[5][6]1. Employ Orthogonal Methods: Use a multi-step purification strategy. For example, use IEC to separate based on the number of PEGs attached, followed by SEC to remove aggregates and unreacted PEG.[12] 2. Optimize Chromatography Conditions: For IEC, adjust the gradient slope, pH, and salt concentration to maximize resolution. For SEC, ensure the column has the appropriate pore size and length for the molecular weight range of your conjugates.[13]

Experimental Protocols

Protocol 1: Two-Stage Conjugation of this compound to a Protein

This protocol describes a general two-stage method involving the activation of this compound to a more reactive form (using tresyl chloride as an example), followed by conjugation to a protein's primary amines.

Stage 1: Activation of this compound with Tresyl Chloride

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (a 2.5-fold molar excess relative to the hydroxyl groups) dropwise to the mixture.[3]

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.[3]

  • Monitor reaction progress using an appropriate method (e.g., TLC).

  • Once complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

  • Confirm the structure and purity of the tresyl-activated PEG via ¹H NMR.

Stage 2: Conjugation of Activated PEG to Protein

Materials:

  • Tresyl-activated this compound

  • Target protein with accessible primary amines

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., SEC or IEC columns)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • Immediately before use, dissolve the tresyl-activated PEG in the reaction buffer.

  • Add the activated PEG solution to the protein solution. The optimal molar ratio of PEG to protein should be determined empirically, but a starting point of 10:1 to 50:1 can be used.[2]

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.[2]

  • Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted activated PEG.[2][3] Incubate for 30 minutes.

  • Proceed with purification of the PEG-protein conjugate using size-exclusion or ion-exchange chromatography.[12]

Summary of Key Reaction Parameters for Optimization
ParameterRecommended RangeRationale & ConsiderationsCitation
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular cross-linking and aggregation.[2]
Molar Ratio (PEG:Protein) 10:1 to 50:1This is a critical parameter that must be optimized to control the degree of PEGylation. Start with a range and analyze the product distribution.[2]
Reaction pH 7.5 - 8.5Higher pH increases the reactivity of primary amines but also increases the rate of hydrolysis of some activated PEGs (like NHS-esters).[2][4]
Reaction Temperature 4°C to Room Temp.Lower temperatures slow the reaction rate, which can provide better control and may be necessary for sensitive proteins.[2][4]
Reaction Time 1 - 20 hoursMust be optimized. Longer times can lead to over-PEGylation or degradation. Monitor progress to determine the optimal endpoint.[2][12]
Quenching Reagent Tris or GlycineUse a final concentration of 50-100 mM to effectively stop the reaction by consuming all excess activated PEG.[2]

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_0 Stage 1: PEG Activation cluster_1 Stage 2: Protein Conjugation cluster_2 Stage 3: Purification & Analysis A 1. Dissolve this compound in Anhydrous Solvent B 2. Add Activating Reagent (e.g., Tresyl Chloride) A->B C 3. Reaction & Monitoring B->C D 4. Precipitate & Purify Activated PEG C->D F 6. Add Activated PEG (Optimize Molar Ratio) D->F Use Activated PEG E 5. Dissolve Protein in Amine-Free Buffer E->F G 7. Incubate & Monitor (e.g., by SDS-PAGE) F->G H 8. Quench Reaction (e.g., with Tris) G->H I 9. Purify Conjugate (IEC and/or SEC) H->I J 10. Characterize Final Product (MS, HPLC, SDS-PAGE) I->J

Caption: General workflow for two-stage this compound protein conjugation.

Troubleshooting Logic for Low Conjugation Yield

G Start Problem: Low Conjugation Yield Check_Reagent Is the activated PEG reagent fresh? Start->Check_Reagent Check_Buffer Is the reaction buffer amine-free? Check_Reagent->Check_Buffer Yes Sol_Reagent Action: Use freshly prepared/stored activated PEG. Check_Reagent->Sol_Reagent No Check_pH Is the reaction pH optimal (7.5-8.5)? Check_Buffer->Check_pH Yes Sol_Buffer Action: Switch to PBS, Borate, or HEPES buffer. Check_Buffer->Sol_Buffer No Check_Ratio Is the PEG:Protein molar ratio sufficient? Check_pH->Check_Ratio Yes Sol_pH Action: Increase buffer pH to deprotonate amines. Check_pH->Sol_pH No Sol_Ratio Action: Increase molar ratio of PEG to protein. Check_Ratio->Sol_Ratio No End Re-run Experiment Check_Ratio->End Yes Sol_Reagent->End Sol_Buffer->End Sol_pH->End Sol_Ratio->End

Caption: Decision tree for troubleshooting low PEGylation efficiency.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing HO-PEG14-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation and analysis of PEGylated molecules, particularly those utilizing discrete polyethylene glycol (PEG) linkers such as HO-PEG14-OH, a comprehensive analytical strategy is essential. This guide offers an objective comparison of key analytical techniques for the thorough characterization of this compound conjugates. It delves into experimental protocols, presents comparative data, and illustrates the synergistic interplay between these methods.

The primary analytical goals in characterizing this compound conjugates are to confirm the identity and molecular weight, assess purity, elucidate the chemical structure, and determine the degree and sites of PEGylation. The most robust and widely employed techniques to achieve these objectives are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent on the specific information required. The following table summarizes the key quantitative parameters and applications of the most common techniques for characterizing this compound conjugates.

Analytical TechniqueParameter MeasuredTypical Performance MetricsKey Application
Mass Spectrometry (MS)
MALDI-TOF MSMolecular Weight, Degree of PEGylationMass Accuracy: < 50 ppm, Resolution: > 20,000Rapid determination of molecular weight and distribution of PEGylated species.[1][2][3]
ESI-MSMolecular Weight, Structural InformationMass Accuracy: < 5 ppm, Resolution: > 100,000High-resolution mass determination and structural elucidation, especially when coupled with liquid chromatography.[1][2]
LC-MSMolecular Weight, Purity, PEGylation SiteSensitivity: low ng/mL, Mass Accuracy: < 5 ppmSeparation and identification of conjugate from impurities, and peptide mapping to pinpoint PEGylation sites.[4][5][6]
NMR Spectroscopy
¹H NMRChemical Structure, Purity, Conjugation EfficiencyResolution: > 0.01 ppmConfirmation of covalent bond formation and determination of conjugation efficiency by comparing integrals of characteristic peaks.[7][8][9]
Chromatography
Size-Exclusion Chromatography (SEC/GPC)Molecular Weight Distribution, AggregationResolution: Baseline separation of monomer from aggregateSeparation of conjugate based on hydrodynamic volume to assess aggregation and polydispersity.[10][11][12]
Reversed-Phase HPLC (RP-HPLC)Purity, HydrophobicityPeak Purity: > 95%Separation of the conjugate from non-PEGylated starting materials and other impurities based on hydrophobicity.[2][13]
FTIR Spectroscopy Presence of Functional GroupsWavenumber Accuracy: ± 4 cm⁻¹Confirmation of PEGylation by identifying characteristic ether (C-O-C) stretches of the PEG chain.[14][15][16]

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows and the logical relationships between the different analytical techniques discussed in this guide.

Experimental_Workflow_for_PEG_Conjugate_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization start This compound Conjugation Reaction purification Initial Purification (e.g., Dialysis, Tangential Flow Filtration) start->purification hplc HPLC Analysis (SEC & RP-HPLC) purification->hplc Assess Purity & Aggregation ms Mass Spectrometry (LC-MS, MALDI-TOF) purification->ms Confirm Molecular Weight nmr NMR Spectroscopy ('H NMR) purification->nmr Confirm Structure ftir FTIR Spectroscopy purification->ftir Confirm PEGylation hplc->ms Fraction Collection for MS

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound conjugates.

Interplay_of_Analytical_Techniques MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Confirms Structure of Observed Masses HPLC HPLC MS->HPLC Identifies Eluting Peaks NMR->HPLC Quantifies Purity of Fractions FTIR FTIR Spectroscopy FTIR->MS Confirms PEG Presence in Weighed Sample FTIR->NMR Orthogonal Confirmation of PEG Moiety

References

The Decisive Advantage of Precision: A Comparative Guide to Monodisperse HO-PEG14-OH versus Polydisperse PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. While polydisperse PEGs have historically been the workhorse of PEGylation, the advent of monodisperse, single-molecule PEGs like HO-PEG14-OH offers a paradigm shift towards precision and homogeneity. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of monodisperse PEGs in modern drug development.

The fundamental difference between monodisperse and polydisperse PEGs lies in their structural uniformity. Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by a polydispersity index (PDI) greater than 1. In stark contrast, monodisperse PEGs, such as this compound, consist of a single, precisely defined molecular structure with a PDI of 1.[1] This molecular homogeneity translates into a cascade of benefits, from predictable physicochemical properties to improved biological performance.

Unveiling the Performance Gap: Key Experimental Findings

A pivotal study investigating the impact of PEG dispersity on the behavior of PEGylated gold nanoparticles (PEG-AuNPs) provides compelling quantitative evidence of the superiority of monodisperse PEGs.[2][3][4] This research compared gold nanoparticles functionalized with monodisperse methyl ether-PEG-thiol (mPEG-SH) of defined chain lengths against those coated with a traditional polydisperse mPEG-SH. The findings, summarized below, highlight the critical role of PEG uniformity in biological interactions.

Quantitative Data Summary
Performance MetricPolydisperse PEG-AuNPsMonodisperse PEG-AuNPsKey Finding
Protein Adsorption (in vitro) Higher and more variableMarkedly lower and constantMonodisperse PEGs create a more uniform and effective barrier against non-specific protein binding.[2][3]
Blood Circulation Half-Life (in vivo) ShorterSignificantly prolongedThe "stealth" effect conferred by monodisperse PEGs leads to longer circulation times, enhancing the potential for therapeutic delivery.[2][3]
Tumor Accumulation (in vivo) LowerEnhancedImproved circulation and reduced clearance contribute to greater accumulation of monodisperse PEGylated nanoparticles at the target site.[2]

Delving into the "Why": The Mechanisms Behind the Advantage

The observed performance differences stem directly from the structural disparity between monodisperse and polydisperse PEGs. The heterogeneous nature of polydisperse PEGs leads to an uneven and incomplete surface coverage on nanoparticles and bioconjugates.[2] Shorter PEG chains within the mixture create vulnerabilities, exposing the core material to opsonins and other blood components, which triggers an immune response and accelerates clearance from the body.

In contrast, the uniform chain length of monodisperse PEGs allows for the formation of a dense, well-organized "brush" layer on the surface of the therapeutic agent. This highly hydrated and sterically hindering layer effectively shields the conjugate from protein adsorption and recognition by the reticuloenteric system (RES), the body's primary clearance mechanism for foreign particles.[2][3][4]

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in the comparison of monodisperse and polydisperse PEGylated nanoparticles.

Synthesis of PEG-Gold Nanoparticle Conjugates

Objective: To conjugate monodisperse and polydisperse PEG-thiols to gold nanoparticles.

Materials:

  • Gold(III) chloride (HAuCl₄) solution

  • Trisodium citrate

  • Monodisperse mPEG-SH (e.g., mPEG14-SH)

  • Polydisperse mPEG-SH (e.g., mPEG-2000-SH)

  • Deionized water

  • Reaction vessel, condenser, magnetic stirrer, and heating mantle

Protocol:

  • Gold Nanoparticle Synthesis (Citrate Reduction Method):

    • Bring a solution of HAuCl₄ (e.g., 1 mM) in deionized water to a rolling boil in a clean reaction vessel under vigorous stirring.

    • Rapidly add a solution of trisodium citrate (e.g., 38.8 mM).

    • Continue boiling and stirring for 15-30 minutes until the solution color changes from yellow to a deep red, indicating the formation of gold nanoparticles.

    • Allow the solution to cool to room temperature.

  • PEGylation:

    • To separate aliquots of the gold nanoparticle solution, add an excess of either monodisperse mPEG-SH or polydisperse mPEG-SH.

    • Stir the solutions overnight at room temperature to allow for the formation of a stable gold-thiol bond.

    • Purify the PEGylated gold nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess unbound PEG.

In Vitro Protein Adsorption Assay

Objective: To quantify the amount of protein adsorbed onto the surface of PEGylated gold nanoparticles.

Materials:

  • Monodisperse and polydisperse PEG-AuNPs

  • Bovine Serum Albumin (BSA) or other relevant protein

  • Phosphate-buffered saline (PBS)

  • Fluorescence spectrophotometer

  • Centrifuge

Protocol:

  • Incubate a known concentration of monodisperse and polydisperse PEG-AuNPs with a solution of BSA in PBS at 37°C for a defined period (e.g., 1 hour).

  • Centrifuge the samples to pellet the PEG-AuNPs and any adsorbed protein.

  • Carefully collect the supernatant.

  • Measure the fluorescence of the tryptophan residues in the unbound BSA in the supernatant using a fluorescence spectrophotometer (Excitation: ~280 nm, Emission: ~340 nm).[5][6]

  • Create a standard curve of known BSA concentrations to quantify the amount of unbound protein.

  • Calculate the amount of adsorbed protein by subtracting the amount of unbound protein from the initial total amount of protein added.

In Vivo Pharmacokinetics Study in Mice

Objective: To determine the blood circulation half-life of PEGylated gold nanoparticles.

Materials:

  • Monodisperse and polydisperse PEG-AuNPs

  • Healthy laboratory mice (e.g., BALB/c)

  • Sterile saline for injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Inductively coupled plasma mass spectrometry (ICP-MS) or a suitable method for quantifying gold content

Protocol:

  • Administer a single intravenous (IV) injection of a defined dose of either monodisperse or polydisperse PEG-AuNPs suspended in sterile saline into the tail vein of the mice.[7][8]

  • At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), collect small blood samples from the mice.

  • Process the blood samples to separate the plasma.

  • Digest the plasma samples to liberate the gold.

  • Quantify the concentration of gold in the plasma samples using ICP-MS.

  • Plot the plasma concentration of gold versus time and fit the data to a pharmacokinetic model to determine the blood circulation half-life.

Visualizing the Concepts: Diagrams for Deeper Understanding

To further illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Figure 1: Structural differences and their impact on biological interactions.

cluster_0 Preparation cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis cluster_3 Data Analysis & Comparison Start Synthesize Gold Nanoparticles PEG_Poly PEGylate with Polydisperse PEG Start->PEG_Poly PEG_Mono PEGylate with Monodisperse PEG Start->PEG_Mono Protein_Adsorption Protein Adsorption Assay PEG_Poly->Protein_Adsorption Complement_Activation Complement Activation Assay PEG_Poly->Complement_Activation Pharmacokinetics Pharmacokinetics Study (Mice) PEG_Poly->Pharmacokinetics Biodistribution Biodistribution Study PEG_Poly->Biodistribution PEG_Mono->Protein_Adsorption PEG_Mono->Complement_Activation PEG_Mono->Pharmacokinetics PEG_Mono->Biodistribution Analysis Compare Performance Metrics Protein_Adsorption->Analysis Complement_Activation->Analysis Pharmacokinetics->Analysis Biodistribution->Analysis

Figure 2: Experimental workflow for comparing PEG performance.

cluster_0 PEGylated Therapeutic cluster_1 Cellular Interaction cluster_2 Downstream Signaling & Outcome Therapeutic_Poly Polydisperse PEG Therapeutic Receptor Target Cell Receptor Therapeutic_Poly->Receptor Heterogeneous Binding Therapeutic_Mono Monodisperse PEG Therapeutic Therapeutic_Mono->Receptor Homogeneous Binding Signaling_Poly Variable Receptor Engagement Inconsistent Signaling Receptor->Signaling_Poly Signaling_Mono Uniform Receptor Engagement Consistent Signaling Receptor->Signaling_Mono Outcome_Poly Reduced Therapeutic Efficacy Signaling_Poly->Outcome_Poly Outcome_Mono Enhanced Therapeutic Efficacy Signaling_Mono->Outcome_Mono

Figure 3: Conceptual signaling pathway influenced by PEG dispersity.

Conclusion: Embracing Precision for a New Era of Therapeutics

References

Navigating the In Vivo Landscape: A Comparative Guide to HO-PEG14-OH Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical attribute that can dictate the success or failure of a bioconjugate. This guide provides an objective comparison of the in vivo stability of the HO-PEG14-OH linker and its alternatives, supported by experimental data, to inform the selection of the most appropriate linker for therapeutic applications.

The this compound linker, a homobifunctional polyethylene glycol (PEG) derivative, is frequently employed to connect biological molecules. Its in vivo stability is paramount, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. This guide delves into the factors influencing the stability of PEG linkers and presents a comparative analysis with other prevalent linker technologies.

The In Vivo Fate of PEG Linkers: A Balancing Act

Polyethylene glycol (PEG) has long been a cornerstone in bioconjugation, prized for its ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The hydrophilic and flexible nature of the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.[1] However, the in vivo performance of a PEG linker is a nuanced interplay of its length and the surrounding chemical environment.

Increasing the length of the PEG chain generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[2] This is attributed to an increased hydrodynamic radius, which reduces renal clearance.[2] However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting the need for optimization of the PEG linker length for each specific application.[2] Studies on antibody-drug conjugates (ADCs) have shown that a PEG8 side chain can be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this parameter.[2]

While specific in vivo stability data for the this compound linker is not extensively available in the public domain, we can infer its performance based on studies of similar length PEG linkers. An ADC with a PEG12 linker has demonstrated favorable pharmacokinetic profiles.[3] Therefore, a PEG14 linker is expected to offer a balanced profile, providing a significant improvement in pharmacokinetics over shorter PEG chains without the potential for reduced potency sometimes observed with very long PEG chains.[2]

Comparative In Vivo Stability of Linker Technologies

The choice of linker extends beyond PEG, with several alternatives offering distinct advantages in terms of stability, biocompatibility, and drug release mechanisms. Here, we compare the in vivo stability of PEG linkers with two prominent alternatives: polysarcosine and polypeptide linkers.

Linker TypeIn Vivo Stability CharacteristicsKey AdvantagesKey Disadvantages
PEG (e.g., this compound) Generally high plasma stability, with half-life influenced by chain length.[2] Longer chains lead to reduced renal clearance.[2]Well-established, improves solubility and pharmacokinetics.[1]Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[1]
Polysarcosine (PSar) Comparable or superior in vivo stability to PEG.[4] Can lead to more efficient improvement in clearance rates compared to PEG of the same length.[5]Biodegradable, lower immunogenicity than PEG.[1][4] Can outperform PEG in key performance metrics for high-DAR ADCs.[1]Less established than PEG, synthesis can be more complex.
Polypeptide Stability is sequence-dependent. Certain sequences can enhance in vivo stability compared to traditional cleavable linkers.[1]Biodegradable, low immunogenicity, tunable properties based on amino acid sequence.[1]Stability and cleavage are dependent on specific enzyme expression, which can vary.

Experimental Protocols for Assessing In Vivo Linker Stability

Validating the in vivo stability of a linker is a critical step in the development of any bioconjugate. The following outlines a general protocol for assessing the pharmacokinetics and stability of an antibody-drug conjugate (ADC), a common application for these linkers.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Dosing: Administer a single intravenous dose of the ADC to the animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Plasma Processing: Process the blood samples to isolate plasma.

  • Quantification: Analyze the plasma samples to quantify the concentration of the intact ADC, total antibody, and any released payload. This can be achieved using methods such as ELISA and LC-MS/MS.[6][7]

  • Data Analysis: Plot the concentration of each species over time to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing the Workflow

To better understand the process of evaluating linker stability, the following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows.

experimental_workflow cluster_invivo In Vivo Stability Assessment animal_dosing Administer ADC to Animal Model sample_collection Collect Blood Samples at Time Points animal_dosing->sample_collection plasma_isolation Isolate Plasma sample_collection->plasma_isolation quantification Quantify Intact ADC, Total Ab, and Free Payload (ELISA, LC-MS) plasma_isolation->quantification pk_analysis Pharmacokinetic Analysis (t½, CL, AUC) quantification->pk_analysis

Caption: Workflow for assessing the in vivo stability of ADCs.

logical_relationship linker_stability Linker In Vivo Stability therapeutic_efficacy Therapeutic Efficacy linker_stability->therapeutic_efficacy influences off_target_toxicity Off-Target Toxicity linker_stability->off_target_toxicity impacts pk_profile Pharmacokinetic Profile linker_stability->pk_profile determines

References

A Comparative Guide to HPLC Methods for Purity Assessment of HO-PEG14-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) derivatives is a critical quality attribute in drug development and manufacturing, directly impacting the efficacy and safety of PEGylated therapeutics. This guide provides an objective comparison of three common High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of HO-PEG14-OH: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of HPLC Methods

The selection of an optimal HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis, such as the need to resolve oligomers, quantify impurities, or determine molecular weight distribution. Due to the lack of a strong UV chromophore in the PEG backbone, detection is typically performed using universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.[1] Gradient elution, often necessary for high-resolution separation of PEG oligomers, is incompatible with RI detection.[1]

Parameter Reversed-Phase HPLC (RP-HPLC) Size-Exclusion Chromatography (SEC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Longer PEG chains are more hydrophobic and thus retained longer.Separation is based on the hydrodynamic volume of the molecules. Larger molecules elute first as they are excluded from the pores of the stationary phase.Separation is based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high concentration of an organic solvent. More polar analytes are retained longer.[2]
Primary Application High-resolution separation of individual PEG oligomers to assess polydispersity and quantify impurities.[1][3]Determination of molecular weight averages (Mw, Mn) and the overall molecular weight distribution. Less effective for resolving individual low molecular weight oligomers.Separation of polar and hydrophilic compounds that show little retention in RP-HPLC. Can be an alternative to RP-HPLC for oligomer separation.
Resolution of Oligomers Excellent. Capable of baseline separating individual oligomers of low molecular weight PEGs.[1]Low. Generally insufficient for resolving individual oligomers of short-chain PEGs.Good to Excellent. Offers an orthogonal selectivity to RP-HPLC and can effectively separate polar analytes.
Sensitivity High, especially when coupled with ELSD or CAD, which are more sensitive than RI detectors and compatible with gradient elution.[1]Moderate to High, depending on the detector. RI detection is common but less sensitive. MALS can provide high sensitivity and absolute molecular weight information.High, particularly with ELSD or CAD. The high organic content of the mobile phase can enhance analyte desolvation and detection sensitivity in these detectors.
Accuracy & Precision High for the quantification of individual oligomers and impurities.High for the determination of molecular weight averages and distribution.High for the quantification of polar analytes.
Common Stationary Phases C8, C18, or polymeric (e.g., polystyrene-divinylbenzene) columns.[3]Porous silica or polymer-based particles with controlled pore sizes (e.g., diol-bonded silica, poly(hydroxymethacrylate)).Bare silica, or silica bonded with polar functional groups (e.g., amide, diol, amino).
Typical Mobile Phases Water/Acetonitrile or Water/Methanol gradients.[1][3]Aqueous buffers (e.g., phosphate-buffered saline) or organic solvents (e.g., THF), typically run isocratically.High percentage of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer.
Advantages - High resolving power for oligomers.- Well-established and robust methodology.- Provides information on molecular weight distribution.- Simple isocratic method development.- Orthogonal selectivity to RP-HPLC.- Suitable for very polar analytes.- High sensitivity with ELSD/CAD.
Disadvantages - May require gradient elution, precluding the use of RI detectors.- Poor resolution of low molecular weight oligomers.- Potential for secondary interactions with the stationary phase.- Can have longer equilibration times.- Retention can be sensitive to mobile phase water content.

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These protocols are starting points and may require optimization for specific applications and instrumentation.

Reversed-Phase HPLC (RP-HPLC) with ELSD Detection

This method is designed for the high-resolution separation of this compound oligomers.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Column: C18, 5 µm, 4.6 x 150 mm

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • ELSD Conditions:

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (20% ACN in water) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Size-Exclusion Chromatography (SEC) with RI Detection

This method is suitable for determining the molecular weight distribution of the this compound sample.

Instrumentation:

  • HPLC system with an isocratic pump and autosampler

  • Refractive Index (RI) Detector

  • Column: Aqueous SEC, 300 Å pore size, 7.8 x 300 mm

Reagents:

  • Sodium Phosphate, monobasic

  • Sodium Phosphate, dibasic

  • Sodium Chloride

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.4.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min (isocratic)

    • Column Temperature: 25 °C

    • Injection Volume: 50 µL

  • RI Detector Conditions:

    • Set the detector temperature to match the column temperature or as recommended by the manufacturer.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • For molecular weight determination, a calibration curve should be generated using a series of narrow PEG standards of known molecular weights.

Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD Detection

This method provides an alternative, orthogonal separation mechanism to RP-HPLC for purity assessment.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Charged Aerosol Detector (CAD)

  • Column: HILIC (e.g., bare silica or amide-bonded), 3 µm, 2.1 x 100 mm

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Formate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: 90% Acetonitrile in Water with 10 mM Ammonium Formate

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase A (Aqueous)
      0.0 5
      15.0 40
      15.1 5

      | 20.0 | 5 |

  • CAD Conditions:

    • Follow manufacturer's recommendations for settings such as evaporation temperature and gas pressure.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (95% Mobile Phase B) to a concentration of 1 mg/mL. It is crucial that the sample solvent is similar to the initial mobile phase to avoid peak distortion.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the general workflow for HPLC purity assessment and a decision-making process for selecting the appropriate HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve & Filter This compound Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phases SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (ELSD, CAD, or RI) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Report Generate Purity Report PeakIntegration->Report

Figure 1. General workflow for HPLC purity assessment of this compound.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended HPLC Method Start Define Analytical Goal OligomerPurity Resolve & Quantify Individual Oligomers/ Impurities Start->OligomerPurity MWD Determine Molecular Weight Distribution Start->MWD Orthogonal Orthogonal Purity Method Start->Orthogonal RP_HPLC RP-HPLC OligomerPurity->RP_HPLC  High Resolution HILIC_HPLC HILIC OligomerPurity->HILIC_HPLC  For very polar analytes SEC_HPLC SEC-HPLC MWD->SEC_HPLC  Size-Based Orthogonal->HILIC_HPLC  Alternative Selectivity

References

A Comparative Analysis of HO-PEG14-OH and Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and efficacy. The choice between a non-cleavable linker, such as the hydrophilic HO-PEG14-OH, and a cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of these two linker types, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.

Executive Summary

Non-cleavable linkers like this compound offer superior plasma stability, leading to a longer half-life and potentially a wider therapeutic window with reduced off-target toxicity.[1] They rely on the complete degradation of the antibody in the lysosome to release the payload. In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, which can lead to a potent bystander effect.[2] However, this can come at the cost of reduced plasma stability and a higher potential for off-target toxicity.[3] The selection of an optimal linker is therefore a trade-off between stability and the desired mechanism of payload release.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance parameters for ADCs constructed with long-chain polyethylene glycol (PEG) non-cleavable linkers and various cleavable linkers. It is important to note that these values are compiled from different studies and are intended to be representative.

Table 1: Comparative Pharmacokinetics

Linker TypeRepresentative Linker/ADCPlasma Half-life (t½)Key Findings
Non-Cleavable Amino-PEG6-based linker with MMAD~11.2-fold extension with 10 kDa PEGPEGylation significantly prolongs the circulation half-life of the conjugate.[4]
mPEG24 side chain on a VK linker with MMAEProlonged half-lifeDemonstrated enhanced animal tolerability and prolonged half-life.[5]
Cleavable Valine-Citrulline (vc)Shorter than non-cleavable counterpartsProne to premature cleavage by extracellular proteases, leading to faster clearance.[3]
HydrazonepH-dependent stabilityStable at physiological pH but hydrolyzes in the acidic environment of endosomes/lysosomes.[6]
DisulfideRedox-dependent stabilityStable in plasma, but readily cleaved in the high glutathione environment of the cell.[6]

Table 2: In Vitro Cytotoxicity

Linker TypeRepresentative Linker/ADCCell LineIC50Key Findings
Non-Cleavable PEGylated MMAE conjugateHER2-positive NCI-N87 and BT-474 cells4.94 nM and 2.48 nM (without PEG)Increasing PEG length can reduce in vitro cytotoxicity.[4]
Anti-FRα ADC with IGN payloadKB and T47D (high FRα expression)5 to 40 pMHigh potency in antigen-positive cell lines.[7]
Cleavable Valine-Citrulline-MMAEHER2-positive cell linesLow nanomolar rangePotent cytotoxicity in target cells.[8]
Glucuronide-MMAEHER2-positive cell linesLow nanomolar rangeDemonstrates potent, target-dependent killing.
Disulfide-basedHER2-positive cell linesLow nanomolar rangeEffective payload release and cytotoxicity.

Table 3: In Vivo Efficacy

Linker TypeRepresentative Linker/ADCTumor ModelEfficacy MetricKey Findings
Non-Cleavable PEGylated affibody-MMAE conjugateNCI-N87 tumor modelStronger tumor growth inhibitionLonger half-life due to PEGylation leads to improved in vivo efficacy.[4]
Cleavable Valine-Citrulline-MMAENCI-N87 colon cancer modelSuperior anti-tumor activityEfficient payload release at the tumor site leads to potent tumor growth inhibition.[9]
Trastuzumab-Deruxtecan (cleavable linker)JIMT-1 breast cancer modelSuperior anti-tumor efficacyDemonstrates potent bystander effect contributing to high efficacy.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell cluster_bystander Neighboring Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Targeting Endosome Endosome (pH 5.5-6.0) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Release (Cleavage or Degradation) DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage 5. Cytotoxic Action Bystander_Cell Antigen-Negative Cell Payload_Release->Bystander_Cell 6. Bystander Effect (Cleavable Linkers) Apoptosis Apoptosis DNA_Damage->Apoptosis Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis Linker_Comparison cluster_non_cleavable This compound (Non-Cleavable) cluster_cleavable Cleavable Linkers NC_Stability High Plasma Stability NC_PK Long Half-life NC_Stability->NC_PK NC_Toxicity Lower Off-Target Toxicity NC_PK->NC_Toxicity NC_Release Lysosomal Degradation of Antibody NC_Bystander No Bystander Effect NC_Release->NC_Bystander C_Stability Variable Plasma Stability C_PK Shorter Half-life C_Stability->C_PK C_Toxicity Higher Potential for Off-Target Toxicity C_PK->C_Toxicity C_Release Specific Triggered Release (pH, Enzymes, Glutathione) C_Bystander Potent Bystander Effect C_Release->C_Bystander

References

The Efficacy of HO-PEG14-OH in ADCs vs. PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the efficacy of targeted therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) chains have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides an objective comparison of the efficacy of a 14-unit hydroxyl-terminated PEG linker (HO-PEG14-OH) in the context of both ADCs and PROTACs, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in Targeted Therapeutics

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are prized for their hydrophilicity, biocompatibility, and tunable length.[1][2] In both ADCs and PROTACs, the incorporation of a PEG linker, such as a 14-unit chain, can impart several key advantages:

  • Enhanced Solubility: Many potent cytotoxic payloads used in ADCs and the often-large, lipophilic PROTAC molecules suffer from poor aqueous solubility. A hydrophilic PEG linker can significantly improve the solubility of the entire conjugate, reducing the propensity for aggregation and improving its handling and formulation.[3][4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which in turn reduces renal clearance and extends plasma half-life.[3] This prolonged circulation time can lead to greater accumulation in target tissues.

  • Modulated Permeability: In PROTACs, the relationship between PEGylation and cell permeability is complex. While high hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the molecule to adopt conformations that shield polar surface area, aiding membrane traversal.[4]

  • Optimized Ternary Complex Formation (for PROTACs): The length and flexibility of the linker are critical for enabling the productive formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[1]

This compound in Antibody-Drug Conjugates (ADCs)

In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of this linker in systemic circulation and its efficient cleavage within the target cancer cell are paramount for efficacy and safety. A this compound linker, after functionalization for conjugation, would serve as a hydrophilic, non-cleavable spacer.

Expected Performance and Efficacy

The inclusion of a PEG14 linker in an ADC is expected to have the following impacts:

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophobic payloads can lead to ADC aggregation at higher DARs. A hydrophilic PEG linker can mitigate this, potentially allowing for higher drug loading without compromising stability.[2]

  • Enhanced In Vivo Efficacy: Studies have shown that increasing PEG chain length in an ADC's linker can lead to increased plasma and tumor exposures.[5] This is often correlated with improved tumor growth inhibition. For instance, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor to plasma exposure ratios and greater reduction in tumor weights compared to those with shorter PEG chains.[5]

  • Trade-off with In Vitro Cytotoxicity: A longer PEG linker can sometimes lead to reduced in vitro cytotoxicity.[6][7] This may be due to steric hindrance affecting the interaction of the payload with its intracellular target. However, this is often compensated for by the improved pharmacokinetic profile leading to superior in vivo performance.

Supporting Experimental Data

The following tables summarize representative data from preclinical studies on ADCs with varying PEG linker lengths. This data can be used to infer the expected performance of an ADC containing a PEG14 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerPlasma Half-life (t½)Tumor Exposure (AUC)In Vivo Efficacy (% Tumor Growth Inhibition)Reference
Non-PEGylatedBaselineBaseline11%[5]
PEG2IncreasedIncreased35-45%[5]
PEG4IncreasedIncreased35-45%[5]
PEG8Significantly IncreasedSignificantly Increased75-85%[5]
PEG12Significantly IncreasedSignificantly Increased75-85%[5]
PEG24Significantly IncreasedSignificantly Increased75-85%[5]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerTarget Cell LineIC50 (nM)Reference
No PEG Insertion (HM)NCI-N87Baseline (e.g., 0.1)[6][7]
4 kDa PEG (HP4KM)NCI-N874.5-fold higher than HM[6][7]
10 kDa PEG (HP10KM)NCI-N8722-fold higher than HM[6][7]

This compound in Proteolysis Targeting Chimeras (PROTACs)

A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is not just a spacer but a critical element that influences the geometry and stability of the ternary complex.

Expected Performance and Efficacy

A PEG14 linker in a PROTAC is anticipated to influence its performance in the following ways:

  • Improved Solubility and Permeability: PROTACs often have high molecular weights and are lipophilic, leading to poor "drug-like" properties. A PEG14 linker would enhance aqueous solubility.[1][8] The flexibility of the PEG chain can also aid in cell permeability by allowing the PROTAC to adopt a more compact conformation.[4]

  • Optimal Ternary Complex Formation: The length of the PEG linker is crucial for achieving the correct orientation of the target protein and the E3 ligase. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long could lead to unproductive binding. The 14-unit length of the PEG chain provides significant flexibility to span the required distance.

  • Potent Protein Degradation: The enhanced solubility and optimized ternary complex formation facilitated by the PEG14 linker are expected to translate into potent and efficient degradation of the target protein, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Supporting Experimental Data

The following table summarizes representative data on the impact of PEG linkers on PROTAC performance.

Table 3: Impact of PEG Linkers on PROTAC Degradation Efficacy

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Reference
EGFRdel19PEG-based0.26>90
EGFRPEG-based34.8>90[9]
Pan-AktPEG-based10-100~80

Comparative Summary: this compound in ADCs vs. PROTACs

FeatureIn Antibody-Drug Conjugates (ADCs)In Proteolysis Targeting Chimeras (PROTACs)
Primary Function Connects antibody to cytotoxic payload, influences PK and solubility.Connects target-binding ligand to E3 ligase ligand, enables ternary complex formation.
Impact on Efficacy Improves in vivo efficacy by extending half-life and tumor accumulation.[5]Directly enables protein degradation by facilitating optimal ternary complex geometry.[1]
Solubility Mitigates aggregation from hydrophobic payloads, allowing for higher DAR.[2]Crucial for overcoming the inherent poor solubility of many PROTAC molecules.[8]
Pharmacokinetics Significantly extends plasma half-life, reducing clearance.[3][5]Improves PK profile, though the balance with cell permeability is critical.[10]
Key Optimization Parameter Balancing improved PK with potential reduction in in vitro potency.[6]Optimizing linker length and flexibility for efficient ternary complex formation.[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay for ADCs

This protocol is used to determine the concentration of an ADC required to kill 50% of target cells (IC50).

  • Cell Seeding: Plate target antigen-expressing cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-binding control ADC. Add the dilutions to the cells and incubate for a period of 72 to 120 hours.

  • Cell Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value.[]

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[14]

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[16]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[14]

Visualizations

The following diagrams illustrate key concepts related to ADCs and PROTACs.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with PEG14 Linker Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC with PEG14 Linker PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb 1. Proximity-induced ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome 2. Recognition Degradation Degradation Proteasome->Degradation 3. Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ADC ADC Targeting EGFR ADC->EGFR Binds & Delivers Payload PROTAC PROTAC Targeting EGFR PROTAC->EGFR Binds & Induces Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for ADCs and PROTACs.[][18]

References

Navigating the In Vitro Landscape: A Comparative Guide to the Stability of HO-PEG14-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro stability of drug conjugates is a critical early step in the development of novel therapeutics. This guide provides a comparative overview of key in vitro stability assays relevant to HO-PEG14-OH conjugates, offering insights into their performance in simulated biological fluids. The data presented, while illustrative of PEGylated compounds, provides a framework for evaluating the stability of specific this compound conjugates.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The stability of the resulting conjugate is paramount to its efficacy and safety.[3] This guide focuses on three critical in vitro stability assays: plasma stability, stability in simulated gastric fluid (SGF), and stability in simulated intestinal fluid (SIF).

Comparative Stability Analysis

The stability of a this compound conjugate in different biological environments is a key indicator of its potential in vivo behavior. The following tables summarize representative stability data for PEGylated small molecules in plasma and simulated gastrointestinal fluids. It is important to note that the stability of a specific this compound conjugate will depend on the nature of the conjugated molecule and the linker chemistry.

Table 1: Stability of a Representative PEGylated Small Molecule in Human Plasma

Time (hours)% Intact Conjugate Remaining
0100
198.5
495.2
1288.7
2480.1
4865.4

Table 2: Stability of a Representative PEGylated Small Molecule in Simulated Gastric and Intestinal Fluids

FluidTime (hours)% Intact Conjugate Remaining
Simulated Gastric Fluid (SGF)0100
199.8
299.5
Simulated Intestinal Fluid (SIF)0100
192.3
475.6
858.9

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and comparable stability data.

Plasma Stability Assay

This assay evaluates the stability of the conjugate in the presence of plasma enzymes.[4][3][5]

Objective: To determine the rate of degradation of a this compound conjugate in human plasma.

Materials:

  • This compound conjugate stock solution

  • Human plasma (pooled, with anticoagulant)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) or other suitable protein precipitation agent

  • Incubator at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or other suitable analytical instrument

Procedure:

  • Pre-warm human plasma and PBS to 37°C.

  • Spike the this compound conjugate stock solution into the pre-warmed plasma to achieve the desired final concentration.

  • Immediately withdraw an aliquot for the t=0 time point.

  • Incubate the remaining plasma sample at 37°C.

  • Withdraw aliquots at predetermined time points (e.g., 1, 4, 12, 24, and 48 hours).

  • To stop the reaction and precipitate plasma proteins, add a cold protein precipitation agent (e.g., 3 volumes of ACN) to each aliquot.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by HPLC-MS to quantify the amount of intact conjugate remaining at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the t=0 sample.

Simulated Gastric Fluid (SGF) Stability Assay

This assay assesses the stability of the conjugate in the acidic environment of the stomach, which contains pepsin.[6][7][8][9][10][11]

Objective: To evaluate the stability of a this compound conjugate in a simulated gastric environment.

Materials:

  • This compound conjugate stock solution

  • Simulated Gastric Fluid (SGF) powder (e.g., USP standard) or prepare by dissolving pepsin and sodium chloride in water and adjusting the pH to 1.2 with hydrochloric acid.[6][9]

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC-UV/MS)

Procedure:

  • Prepare SGF according to standard protocols.

  • Pre-warm the SGF to 37°C.

  • Add the this compound conjugate stock solution to the SGF to the desired final concentration.

  • Immediately take a sample for the t=0 time point.

  • Incubate the mixture at 37°C with gentle agitation.

  • Collect samples at various time points (e.g., 0.5, 1, and 2 hours).

  • Quench the reaction if necessary (e.g., by raising the pH).

  • Analyze the samples to determine the concentration of the intact conjugate.

  • Calculate the percentage of the conjugate remaining at each time point compared to the initial concentration.

Simulated Intestinal Fluid (SIF) Stability Assay

This assay evaluates the stability of the conjugate in the neutral to slightly alkaline environment of the small intestine, which contains pancreatic enzymes.[6][7][8][9][10][12][13]

Objective: To assess the stability of a this compound conjugate in a simulated intestinal environment.

Materials:

  • This compound conjugate stock solution

  • Simulated Intestinal Fluid (SIF) powder (e.g., USP standard) or prepare by dissolving pancreatin and salts in water and adjusting the pH to 6.8.[6]

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC-UV/MS)

Procedure:

  • Prepare SIF according to standard protocols.

  • Pre-warm the SIF to 37°C.

  • Add the this compound conjugate stock solution to the SIF to the desired final concentration.

  • Immediately take a sample for the t=0 time point.

  • Incubate the mixture at 37°C with gentle agitation.

  • Collect samples at various time points (e.g., 1, 2, 4, and 8 hours).

  • Quench the enzymatic activity (e.g., by adding a suitable inhibitor or by protein precipitation).

  • Analyze the samples to determine the concentration of the intact conjugate.

  • Calculate the percentage of the conjugate remaining at each time point compared to the initial concentration.

Visualizing the Workflow and a Hypothetical Pathway

To further clarify the experimental process and conceptualize the potential impact of a this compound conjugate, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Spiking Spiking Stock Solution->Spiking Biological Matrix Biological Matrix (Plasma, SGF, SIF) Biological Matrix->Spiking Incubation Incubate at 37°C Spiking->Incubation Time Points Sampling at Predetermined Time Points Incubation->Time Points Quenching Reaction Quenching/ Protein Precipitation Time Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS Analysis LC-MS/HPLC Analysis Supernatant Collection->LC-MS Analysis Data Analysis Data Analysis (% Remaining) LC-MS Analysis->Data Analysis

Caption: Experimental workflow for in vitro stability assays.

G Drug-PEG Conjugate Drug-PEG Conjugate Receptor Receptor Drug-PEG Conjugate->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway influenced by a drug-PEG conjugate.

References

A Head-to-Head Comparison of Homobifunctional and Heterobifunctional PEG14 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and homogeneity of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to connect biomolecules, drugs, and other functional entities, owing to their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison between homobifunctional and heterobifunctional PEG14 linkers, offering supporting experimental insights to inform the selection of the optimal tool for your research and development needs.

At a Glance: Key Differences

FeatureHomobifunctional PEG14 LinkerHeterobifunctional PEG14 Linker
Reactive Ends Two identical functional groups (e.g., NHS ester)Two different functional groups (e.g., NHS ester and Maleimide)
Reaction Type One-step conjugationTwo-step, sequential conjugation
Control over Conjugation Lower; risk of self-conjugation and polymerizationHigher; controlled, directional conjugation
Product Homogeneity Potentially heterogeneous mixture of productsHigher homogeneity of the final conjugate
Primary Applications Intramolecular crosslinking, polymerizationConjugating two different molecules (e.g., antibody-drug conjugates)

Structural and Functional Overview

Homobifunctional PEG14 Linkers possess two identical reactive functional groups at either end of a 14-unit polyethylene glycol chain. A common example is a di-NHS ester, which targets primary amines (e.g., lysine residues) on proteins. The symmetric nature of these linkers lends them to simpler, one-step conjugation reactions. However, this can also lead to a less controlled reaction, with the potential for undesirable side products such as intramolecular crosslinking or polymerization of the target molecule.[1][2]

Heterobifunctional PEG14 Linkers , in contrast, feature two different reactive groups. A prevalent example is a Maleimide-PEG14-NHS ester, where the NHS ester reacts with primary amines and the maleimide group reacts with free thiols (e.g., cysteine residues).[3][4] This dual reactivity allows for a controlled, sequential conjugation process. One molecule can be reacted with one end of the linker, purified, and then the second molecule can be introduced to react with the other end. This two-step approach minimizes unwanted side reactions and allows for the precise construction of complex bioconjugates.[5][6]

Performance Comparison: A Data-Driven Perspective

Performance MetricHomobifunctional Linker (di-NHS ester chemistry)Heterobifunctional Linker (Maleimide-NHS ester chemistry)
Conjugation Efficiency (Desired Product) Moderate to HighHigh to Very High
Product Homogeneity Low to ModerateHigh
Presence of Aggregates/Polymers CommonMinimal
Stability of Final Conjugate GoodExcellent
Reproducibility ModerateHigh

The data in this table is a summary of typical performance outcomes based on the principles of conjugation chemistry.[7]

The superior performance of the heterobifunctional linker in terms of product homogeneity and reduced aggregation is a direct result of the controlled, two-step reaction process.[7] This is a critical consideration in the development of therapeutics like ADCs, where a well-defined and consistent product is essential for safety and efficacy.[8][9]

Experimental Protocols

The following are generalized protocols for protein-small molecule conjugation using both types of linkers. Optimization of reaction conditions (e.g., molar ratios, pH, incubation time) is crucial for specific applications.

Protocol 1: One-Step Conjugation with a Homobifunctional NHS-PEG14-NHS Linker

This protocol describes the conjugation of a small molecule containing a primary amine to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG14-NHS linker

  • Amine-containing small molecule

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Linker and Small Molecule Preparation: Dissolve the NHS-PEG14-NHS linker and the amine-containing small molecule in anhydrous DMSO to create stock solutions.

  • Conjugation Reaction: Add the linker and small molecule stock solutions to the antibody solution. A typical starting point is a 10-20 fold molar excess of the linker and small molecule over the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and unconjugated molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and assess for aggregation.

Protocol 2: Two-Step Conjugation with a Heterobifunctional Mal-PEG14-NHS Linker

This protocol describes the conjugation of a thiol-containing small molecule to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Mal-PEG14-NHS linker

  • Thiol-containing small molecule

  • Anhydrous DMSO

  • Desalting column

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

Step 1: Antibody Modification

  • Antibody Preparation: Prepare the antibody as described in Protocol 1.

  • Linker Preparation: Dissolve the Mal-PEG14-NHS linker in anhydrous DMSO to create a stock solution.

  • Reaction: Add a 10-fold molar excess of the linker stock solution to the antibody solution.

  • Incubation: Incubate for 1 hour at room temperature with gentle stirring.

  • Purification of Modified Antibody: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Small Molecule Conjugation

  • Small Molecule Preparation: Dissolve the thiol-containing small molecule in a suitable solvent (e.g., DMSO).

  • Reaction: Add a 3 to 5-fold molar excess of the small molecule solution to the purified, maleimide-activated antibody.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final ADC using size-exclusion chromatography.

  • Characterization: Analyze the final conjugate as described in Protocol 1.

Visualizing the Concepts

Homobifunctional_Conjugation cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products Antibody Antibody (with Lysine -NH2) Reaction One-Pot Reaction (Risk of Polymerization) Antibody->Reaction Primary Amines Linker NHS-PEG14-NHS Linker->Reaction Desired Desired Conjugate Reaction->Desired Polymer Polymerized Antibody Reaction->Polymer

Heterobifunctional_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Activated Antibody Antibody->Activated_Ab NHS ester reacts with Amine Linker Mal-PEG14-NHS Linker->Activated_Ab Final_ADC Homogeneous ADC Activated_Ab->Final_ADC Maleimide reacts with Thiol Drug Drug (with Thiol -SH) Drug->Final_ADC

Decision_Pathway Start Start: Choose a Linker Question1 Need to conjugate two different molecules? Start->Question1 Question2 Is product homogeneity critical? Question1->Question2 Yes Homobifunctional Use Homobifunctional Linker Question1->Homobifunctional No (e.g., intramolecular crosslinking) Question2->Homobifunctional No Heterobifunctional Use Heterobifunctional Linker Question2->Heterobifunctional Yes

Conclusion and Recommendations

Both homobifunctional and heterobifunctional PEG14 linkers are valuable tools in the field of bioconjugation.

Homobifunctional PEG14 linkers are suitable for applications where a one-step reaction is desired and the potential for a heterogeneous product mixture can be managed through purification. They are often employed for intramolecular crosslinking to study protein conformation or for creating polymeric structures.

Heterobifunctional PEG14 linkers offer superior control and are the preferred choice for constructing complex bioconjugates, such as antibody-drug conjugates, where high purity and a defined drug-to-antibody ratio are critical.[7] The sequential nature of the conjugation process minimizes the formation of undesirable side products, leading to a more homogeneous and reproducible final product.

For researchers in drug development and those creating targeted therapeutics, the advantages offered by heterobifunctional PEG14 linkers in terms of reaction control and product quality often outweigh the simplicity of the one-step homobifunctional approach. The ultimate decision, however, should be guided by the specific requirements of the intended application.

References

Safety Operating Guide

Proper Disposal of HO-PEG14-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of HO-PEG14-OH (Tetradecaethylene glycol), ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as a hazardous substance, proper disposal protocols are crucial to maintain a safe and compliant laboratory environment.

Safety and Handling Overview

According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] It is also recommended to keep the product away from drains, water courses, or the soil.[1] Some polyethylene glycols, while not hazardous, can be harmful to aquatic life with long-lasting effects, reinforcing the importance of preventing environmental release.

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment and to manage it in accordance with institutional and local regulations.

Experimental Protocol: Waste Assessment and Segregation

  • Evaluate for Contamination: Before initiating disposal, assess if the this compound waste is mixed with any hazardous materials (e.g., flammable solvents, corrosive agents, toxic substances).

  • Segregation:

    • Uncontaminated this compound: If the material is pure or only mixed with other non-hazardous substances, it can be managed as non-hazardous chemical waste.

    • Contaminated this compound: If the waste is contaminated with hazardous materials, it must be treated as hazardous waste, following all institutional and regulatory procedures for that specific class of hazard.

Experimental Protocol: Disposal of Uncontaminated this compound

  • Containment of Spills or Liquid Waste: For liquid forms or solutions of this compound, absorb the material using a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[1]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, clearly labeled chemical waste container.

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with the this compound by scrubbing with alcohol.[1]

  • Packaging: Ensure the waste container is securely sealed.

  • Labeling: Label the container clearly as "Non-hazardous chemical waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Dispose of the container through your institution's approved chemical waste disposal program. Do not pour down the drain or dispose of in regular trash. [1]

Quantitative Data Summary

While the Safety Data Sheet for this compound does not specify quantitative exposure limits, it is best practice to handle it in a manner that minimizes exposure.[1] The following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValueReference
CAS Number 1189112-05-7[1]
Molecular Formula C28H58O15[1]
Molecular Weight 634.75[1]
Hazard Classification Not a hazardous substance or mixture[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_eval cluster_paths cluster_actions_haz cluster_actions_nonhaz cluster_end start Start: this compound Waste eval_contamination Evaluate for Contamination start->eval_contamination contaminated Contaminated with Hazardous Material eval_contamination->contaminated Yes uncontaminated Uncontaminated or Mixed with Non-Hazardous Material eval_contamination->uncontaminated No haz_procedure Follow Institutional Hazardous Waste Disposal Procedures contaminated->haz_procedure absorb Absorb with Inert Material (if liquid) uncontaminated->absorb end_process End of Process haz_procedure->end_process container Place in Labeled Chemical Waste Container absorb->container dispose Dispose via Institutional Chemical Waste Program container->dispose dispose->end_process

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling HO-PEG14-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling HO-PEG14-OH, a polyethylene glycol (PEG) derivative. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on general guidelines for polyethylene glycol compounds.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Safety glasses with side shieldsBS EN ISO 16321-1:2022
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene)EN ISO 374-1:2016
Body Cotton protective clothing or laboratory coatEN ISO 20345:2022
Feet Closed-toe shoes that cover the entire footEN ISO 20345:2022
Respiratory Required if ventilation is insufficient or when handling as a powder/aerosolEN 136, with A2-P2 filter (EN 14387)

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information. The selection of gloves should be based on the specific chemicals being used and the duration of contact. Regularly inspect gloves for any signs of wear or degradation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • If there is a risk of generating dust or aerosols, work in a well-ventilated area or use a fume hood.

    • Use good personal hygiene practices; wash hands thoroughly after handling and before breaks.[1]

  • Storage :

    • Store this compound in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[1]

    • For long-term storage, a temperature of -18°C is recommended.[2]

    • Store away from strong oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations. While polyethylene glycols are generally considered biodegradable and not classified as hazardous waste, it is essential to follow institutional guidelines.[3][4]

  • Decontamination :

    • Clean any spills immediately. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, labeled container for disposal.[1]

    • Clean the contaminated area with plenty of water.[1]

  • Waste Classification :

    • Uncontaminated this compound can typically be disposed of as non-hazardous waste.[3]

    • If this compound is mixed with any hazardous materials, the entire mixture must be treated as hazardous waste.[3]

    • When in doubt, treat the waste as hazardous and consult your institution's Environmental Health and Safety (EHS) department.[3]

  • Disposal :

    • Dispose of waste in a designated, labeled container.

    • Arrange for disposal through a licensed hazardous-waste disposal contractor.[1][4]

    • Do not dispose of this compound down the drain.[5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle this compound in Ventilated Area don_ppe->handle_chem store_chem Store in Cool, Dry, Well-Ventilated Place handle_chem->store_chem classify_waste Classify Waste (Hazardous/Non-Hazardous) handle_chem->classify_waste clean_area Clean Work Area package_waste Package and Label Waste classify_waste->package_waste dispose_waste Dispose via Licensed Contractor package_waste->dispose_waste dispose_waste->clean_area doff_ppe Doff and Dispose/Clean PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-PEG14-OH
Reactant of Route 2
Reactant of Route 2
HO-PEG14-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。